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Core Science & Biosynthesis

Foundational

Riviciclib: A Technical Guide to a Multi-Targeted Cyclin-Dependent Kinase Inhibitor

Abstract Riviciclib (P276-00) is a semi-synthetic flavone derivative of the natural product rohitukine, investigated for its potential as an antineoplastic agent.[1] This technical guide provides an in-depth exploration...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Riviciclib (P276-00) is a semi-synthetic flavone derivative of the natural product rohitukine, investigated for its potential as an antineoplastic agent.[1] This technical guide provides an in-depth exploration of the mechanism of action of riviciclib, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, downstream cellular consequences, and the methodologies employed to elucidate its function. The narrative will further contextualize its preclinical efficacy and the outcomes of its clinical development, which has since been discontinued.

Introduction: The Rationale for Targeting Cyclin-Dependent Kinases

The cell division cycle is a meticulously orchestrated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs). These serine/threonine kinases, in complex with their regulatory cyclin partners, phosphorylate a multitude of substrates to drive the cell through the distinct phases of growth and division. In many cancers, the CDK signaling axis is deregulated, leading to uncontrolled cellular proliferation. This makes CDKs compelling targets for therapeutic intervention. Riviciclib emerged as a multi-targeted CDK inhibitor, designed to disrupt the cell cycle at multiple key transition points.

Core Mechanism of Action: A Multi-Pronged Assault on the Cell Cycle Engine

Riviciclib exerts its anti-proliferative effects by potently and selectively inhibiting a specific subset of cyclin-dependent kinases. Its primary targets are CDK1, CDK4, and CDK9.[2][3] This multi-targeted approach allows riviciclib to intervene in distinct, yet interconnected, cellular processes: cell cycle progression and transcriptional regulation.

Inhibition of G1/S Phase Progression through CDK4/Cyclin D1 Inhibition

A crucial checkpoint in the cell cycle is the restriction point in the G1 phase, which is primarily governed by the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway. In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.

Riviciclib is a potent inhibitor of the CDK4-Cyclin D1 complex.[2] By binding to the ATP-binding pocket of CDK4, riviciclib prevents the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby blocking the G1 to S phase transition and inducing a G1 cell cycle arrest.[3] Experimental evidence has demonstrated that treatment of cancer cell lines with riviciclib leads to a significant reduction in the phosphorylation of Rb at Ser780, a site specifically targeted by CDK4.[1] This is accompanied by a decrease in the protein levels of both Cyclin D1 and CDK4.[1]

Regulation of G2/M Transition via CDK1/Cyclin B Inhibition

The transition from the G2 to the M (mitosis) phase is another critical checkpoint, controlled by the master mitotic kinase, CDK1, in complex with Cyclin B. Activation of the CDK1/Cyclin B complex is essential for entry into mitosis.

Riviciclib also demonstrates potent inhibitory activity against CDK1/Cyclin B.[2] By inhibiting CDK1, riviciclib can prevent cells from entering mitosis, leading to a G2/M phase cell cycle arrest.[1] This dual blockade of both the G1/S and G2/M transitions represents a comprehensive strategy to halt the proliferation of cancer cells.

Transcriptional Control through CDK9/Cyclin T1 Inhibition

Beyond its direct role in cell cycle progression, riviciclib also targets the transcriptional machinery through its inhibition of CDK9. CDK9, in a complex with Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the transition from abortive to productive transcription elongation.[4]

Many cancers are dependent on the high-level expression of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and c-Myc. The genes encoding these proteins are often regulated by CDK9-dependent transcription. By inhibiting CDK9, riviciclib effectively stalls transcriptional elongation, leading to a rapid decrease in the levels of these crucial survival proteins.[5][6] This induction of "transcriptional stress" can trigger apoptosis in cancer cells that are addicted to the continuous expression of these key oncogenes.[7]

Molecular Interactions and Selectivity

While a co-crystal structure of riviciclib with its target CDKs is not publicly available, computational modeling and structure-activity relationship studies of related flavoalkaloids suggest that it binds to the ATP-binding pocket of the kinases.[8] The flavone scaffold serves as a robust anchor, with specific substitutions likely forming hydrogen bonds and hydrophobic interactions with key residues in the active site.

Kinase Inhibitory Profile

The potency of riviciclib against its primary CDK targets has been determined through in vitro kinase assays.

TargetIC50 (nM)
CDK9/Cyclin T120
CDK4/Cyclin D163
CDK1/Cyclin B79
Data sourced from MedchemExpress.[2]

It is noteworthy that riviciclib displays a degree of selectivity, with significantly less activity against other kinases such as CDK2/Cyclin E.[3] A comprehensive KINOMEscan profile would provide a more complete picture of its off-target effects.

Downstream Cellular Consequences: From Cell Cycle Arrest to Apoptosis

The multi-targeted inhibition of CDKs by riviciclib culminates in a cascade of cellular events that ultimately lead to the suppression of tumor growth.

Induction of Cell Cycle Arrest

As a direct consequence of CDK1 and CDK4 inhibition, riviciclib induces a robust cell cycle arrest. In various cancer cell lines, treatment with riviciclib leads to an accumulation of cells in both the G1 and G2/M phases of the cell cycle, as determined by flow cytometry.[1]

Modulation of Key Cell Cycle and Survival Proteins

Western blot analysis has been instrumental in elucidating the downstream effects of riviciclib on protein expression and phosphorylation. Treatment with riviciclib leads to:

  • Decreased Rb Phosphorylation: A hallmark of CDK4 inhibition.[1]

  • Reduced Cyclin D1 and CDK4 Levels: Indicating a potential feedback mechanism.[1]

  • Downregulation of Mcl-1 and c-Myc: A direct consequence of CDK9 inhibition, promoting apoptosis.[5][6]

Induction of Apoptosis

By arresting the cell cycle and depriving cancer cells of essential survival proteins, riviciclib effectively induces programmed cell death, or apoptosis. This is a key contributor to its antitumor activity.

Signaling Pathway and Experimental Workflow Visualization

Riviciclib's Impact on the Cell Cycle and Transcription

Riviciclib_Mechanism_of_Action cluster_G1_S G1/S Phase Transition cluster_G2_M G2/M Phase Transition cluster_Transcription Transcriptional Elongation CDK4_CyclinD CDK4/Cyclin D1 Rb Rb CDK4_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inactivates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates CTD Anti_Apoptotic_Genes Anti-Apoptotic & Oncogene Transcription (e.g., Mcl-1, c-Myc) RNA_Pol_II->Anti_Apoptotic_Genes enables elongation Riviciclib Riviciclib Riviciclib->CDK4_CyclinD Riviciclib->CDK1_CyclinB Riviciclib->CDK9_CyclinT

Caption: Riviciclib's multi-targeted inhibition of CDK4, CDK1, and CDK9.

Experimental Workflow for Assessing Riviciclib's Activity

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular_analysis Cellular Analysis Kinase_Assay In Vitro Kinase Assay (CDK1, CDK4, CDK9) Treatment Riviciclib Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression & Phosphorylation) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay

Sources

Exploratory

Riviciclib (P276-00): A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Riviciclib (P276-00), a potent cyclin-dependent kinase (CDK) inhibitor. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Riviciclib (P276-00), a potent cyclin-dependent kinase (CDK) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction: The Rationale for Targeting Cyclin-Dependent Kinases

The cell cycle, a fundamental process governing cellular proliferation, is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division and tumor growth.[1] This makes CDKs attractive targets for therapeutic intervention.[2] Riviciclib (P276-00) emerged from a drug discovery program aimed at identifying novel, potent, and selective small molecule inhibitors of CDKs.[2][3]

Developed by Piramal Enterprises Ltd., Riviciclib is a flavone derivative that has demonstrated significant preclinical and clinical activity against various cancer types.[3][4] This guide will delve into the scientific journey of Riviciclib, from its conceptualization and chemical synthesis to its detailed mechanism of action and in-depth preclinical and clinical evaluation.

Medicinal Chemistry: From Concept to Compound

The design of Riviciclib was predicated on the flavone scaffold, a class of naturally occurring compounds known for their diverse biological activities. The core hypothesis was that appropriate substitutions on the flavone ring system could engender potent and selective inhibition of key CDKs implicated in cancer cell proliferation.

Chemical Synthesis of Riviciclib

The synthesis of Riviciclib, chemically named 2-(2-chlorophenyl)-5,7-dihydroxy-8-(2-hydroxyethyl)chromen-4-one, involves a multi-step process. While the precise, proprietary synthesis protocol is detailed in patent literature[4], a scientifically sound and logical synthetic route can be constructed based on established methods for flavone synthesis.

Proposed Synthetic Pathway:

The synthesis can be logically divided into two main stages: the formation of the substituted 2-hydroxyacetophenone intermediate and its subsequent cyclization to form the final flavone structure.

Stage 1: Synthesis of 1-(2,4-dihydroxy-3-(2-hydroxyethyl)phenyl)ethan-1-one

This key intermediate can be synthesized from a commercially available substituted phenol. A plausible route would involve the protection of hydroxyl groups, followed by Friedel-Crafts acylation to introduce the acetyl group, and subsequent deprotection.

Stage 2: Claisen-Schmidt Condensation and Oxidative Cyclization

The substituted 2-hydroxyacetophenone from Stage 1 is then reacted with 2-chlorobenzaldehyde in a Claisen-Schmidt condensation to form a chalcone intermediate. Subsequent oxidative cyclization of the chalcone yields the final Riviciclib molecule.

Illustrative Synthetic Workflow:

G A Substituted Phenol B Protection of Hydroxyl Groups A->B Protecting Agent C Friedel-Crafts Acylation B->C Acetyl Chloride, Lewis Acid D Deprotection C->D Deprotecting Agent E 1-(2,4-dihydroxy-3-(2-hydroxyethyl)phenyl)ethan-1-one D->E G Claisen-Schmidt Condensation E->G F 2-chlorobenzaldehyde F->G Base (e.g., NaOH) H Chalcone Intermediate G->H I Oxidative Cyclization H->I Oxidizing Agent (e.g., I2/DMSO) J Riviciclib (P276-00) I->J

Caption: Proposed synthetic workflow for Riviciclib (P276-00).

Mechanism of Action: Potent Inhibition of Key Cell Cycle Regulators

Riviciclib exerts its anti-cancer effects by potently and selectively inhibiting multiple cyclin-dependent kinases.[5]

Kinase Inhibitory Profile

Biochemical assays have demonstrated that Riviciclib is a potent inhibitor of CDK1, CDK4, and CDK9.[6] The half-maximal inhibitory concentrations (IC50) for these kinases are summarized in the table below.

Kinase TargetIC50 (nM)
CDK9/cyclin T120
CDK4/cyclin D163
CDK1/cyclin B79
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]

The inhibition of these specific CDKs disrupts the cell cycle at critical checkpoints.

Disruption of the Cell Cycle and Induction of Apoptosis

By inhibiting CDK4/cyclin D1, Riviciclib prevents the phosphorylation of the retinoblastoma protein (Rb).[8] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition.[8] This leads to a G1 cell cycle arrest.[7]

Inhibition of CDK1/cyclin B disrupts the G2/M checkpoint, while inhibition of CDK9/cyclin T1 interferes with transcription elongation. The culmination of these effects is the induction of apoptosis (programmed cell death), as evidenced by the activation of cellular caspase-3 activity and DNA ladder formation.[6]

Signaling Pathway of Riviciclib's Action:

G cluster_0 G1 Phase cluster_1 Riviciclib Inhibition cluster_2 Cellular Outcomes CDK4_D1 CDK4/Cyclin D1 Rb Rb CDK4_D1->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_Arrest G1 Cell Cycle Arrest Riviciclib Riviciclib (P276-00) Riviciclib->CDK4_D1 Inhibition Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to

Caption: Riviciclib inhibits CDK4/D1, leading to G1 arrest and apoptosis.

Preclinical and Clinical Evaluation

Riviciclib has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile.

In Vitro Efficacy

Riviciclib has demonstrated potent anti-proliferative activity against a broad range of human cancer cell lines.[6] In human non-small cell lung carcinoma (H-460) cells, treatment with Riviciclib led to a reduction in cyclin D1, Cdk4, and Rb levels.[9] Furthermore, a decrease in the phosphorylation of Rb at Ser780 was observed.[9]

In Vivo Efficacy

In vivo studies using human tumor xenograft models in mice have shown significant tumor growth inhibition. For instance, in an H-460 tumor xenograft model, intraperitoneal administration of Riviciclib at doses of 50 mg/kg (once daily) and 30 mg/kg (twice daily) resulted in significant inhibition of tumor growth.[5][9]

Summary of In Vivo Efficacy Data:

Animal ModelTumor TypeDosageAdministrationOutcome
SCID MiceHuman H-460 Xenograft50 mg/kg (daily), 30 mg/kg (twice daily)i.p.Significant tumor growth inhibition
MiceMurine Colon Cancer (CA-51)50 mg/kg (daily)i.p.Significant growth inhibition
MiceMurine Lung Carcinoma (Lewis Lung)60 mg/kg (30 mg/kg twice daily, every other day)i.p.Significant growth inhibition
Data compiled from MedchemExpress and Selleck Chemicals.[5][6]
Clinical Studies

Riviciclib has advanced into clinical trials for various malignancies. A Phase II study evaluated the efficacy and safety of P276-00 in patients with relapsed or refractory mantle cell lymphoma.[6] While the study showed modest single-agent activity, it provided valuable insights into the drug's safety profile in a clinical setting.[10]

Experimental Protocols

To ensure the reproducibility and validation of the findings related to Riviciclib, detailed experimental protocols are provided below.

CDK4/D1 Kinase Assay

This protocol describes a method for determining the in vitro inhibitory activity of Riviciclib against CDK4/cyclin D1.

Materials:

  • Active CDK4/Cyclin D1 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., a peptide derived from Rb)

  • [γ-32P]ATP

  • Riviciclib (P276-00) at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Thaw all reagents on ice.

  • Prepare serial dilutions of Riviciclib in Kinase Assay Buffer.

  • In a reaction tube, combine the Kinase Assay Buffer, the substrate solution, and the desired concentration of Riviciclib.

  • Initiate the reaction by adding the active CDK4/Cyclin D1 enzyme and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Riviciclib concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of Riviciclib on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., H-460)

  • Riviciclib (P276-00)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Riviciclib or vehicle control for the desired duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[11]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[11]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key marker of apoptosis, in cells treated with Riviciclib.

Materials:

  • Cancer cell line of interest

  • Riviciclib (P276-00)

  • Cell Lysis Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay Buffer

  • Microplate reader

Procedure:

  • Treat cells with Riviciclib or vehicle control as described for the cell cycle analysis.

  • Harvest the cells and prepare cell lysates using the Cell Lysis Buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate to the wells.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.[12]

  • Calculate the caspase-3 activity relative to the control group.

Conclusion and Future Directions

Riviciclib (P276-00) is a potent and selective inhibitor of multiple CDKs that has demonstrated significant anti-cancer activity in a variety of preclinical models. Its ability to induce cell cycle arrest and apoptosis provides a strong rationale for its continued development as a cancer therapeutic. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Riviciclib therapy. Furthermore, exploring rational combination strategies with other targeted agents or immunotherapies holds the potential to enhance its clinical efficacy and overcome potential mechanisms of resistance.

References

  • Pharmaceutical combination for the treatment of cancer. Google Patents.
  • Convenient synthesis of 2-(5-chloro-2-Hydroxyphenyl) -4h-chromen-4-one from 1-(2-hydroxy-5-chlorophenyl) ethenyldiphenylamine. ResearchGate. Available from: [Link].

  • The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. National Institutes of Health. Available from: [Link].

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link].

  • A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. National Institutes of Health. Available from: [Link].

  • Riviciclib - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link].

  • Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. Available from: [Link].

  • Ribociclib tablet. Google Patents.
  • Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. ResearchGate. Available from: [Link].

  • CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. American Association for Cancer Research. Available from: [Link].

  • CDK4 Assay Kit. BPS Bioscience. Available from: [Link].

  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. National Institutes of Health. Available from: [Link].

  • Piramal Enterprises Ltd Files Patent for Cancer Treatment Pharmaceutical Kit with CDK and Antioxidant. Pharmaceutical Technology. Available from: [Link].

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available from: [Link].

  • Purification, characterization, and kinetic mechanism of cyclin D1. CDK4, a major target for cell cycle regulation. National Institutes of Health. Available from: [Link].

  • CDK4-CyclinD1 Datasheet. Sino Biological. Available from: [Link].

  • A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients With Advanced Solid Tumors and Lymphomas. National Institutes of Health. Available from: [Link].

  • Ribociclib pharmaceutical compositions. Google Patents.
  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. SAGE Journals. Available from: [Link].

  • CDK4 Assay Kit, 79674. Amsbio. Available from: [Link].

  • Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. MDPI. Available from: [Link].

  • Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer. Tempus. Available from: [Link].

  • 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). MDPI. Available from: [Link].

  • Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal. University of Reading. Available from: [Link].

  • Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone. Google Patents.

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Foundational

Riviciclib (P276-00): A Technical Guide to Preclinical Oncology Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The targeting of cyclin-dependent kinases (CDKs) has fundamentally altered the therapeutic landscape for numerous malignancies, m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeting of cyclin-dependent kinases (CDKs) has fundamentally altered the therapeutic landscape for numerous malignancies, most notably hormone receptor-positive breast cancer.[1] While the first generation of CDK inhibitors showed broad activity and considerable toxicity, the development of more selective agents has offered improved therapeutic windows. Riviciclib (also known as P276-00) emerges as a potent and noteworthy CDK inhibitor, distinguished by its unique inhibitory profile against CDK9, CDK4, and CDK1. This multi-targeted approach suggests a dual mechanism of action: direct cell cycle arrest and transcriptional inhibition, setting it apart from highly selective CDK4/6 inhibitors. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of riviciclib's mechanism, in vitro activity, and in vivo efficacy, offering a foundational resource for ongoing and future oncological research.

Molecular Profile and Mechanism of Action

Riviciclib is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of these kinases, leading to the downstream suppression of key cellular processes involved in proliferation and survival.

Kinase Inhibitory Profile

The defining characteristic of riviciclib is its high potency against CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B.[2] This contrasts with other clinically approved CDK inhibitors that are highly selective for CDK4 and CDK6. The half-maximal inhibitory concentrations (IC₅₀) from enzymatic assays underscore this unique profile.[1][3]

Target Kinase ComplexIC₅₀ (nM)Primary Cellular FunctionReference
CDK9/Cyclin T1 20Transcriptional Regulation (via RNAPII)[2]
CDK4/Cyclin D1 63G1/S Cell Cycle Phase Transition[2]
CDK1/Cyclin B 79G2/M Cell Cycle Phase Transition[2]
CDK2/Cyclin A 224S Phase Progression[4]
CDK6/Cyclin D3 396G1/S Cell Cycle Phase Transition[4]
CDK2/Cyclin E 2,540G1/S Cell Cycle Phase Transition[4]

This table demonstrates riviciclib's potent activity against transcriptional and cell cycle-regulating CDKs.

Dual-Pronged Cellular Impact

The kinase profile of riviciclib translates into a dual attack on cancer cell proliferation:

  • Inhibition of Cell Cycle Progression (CDK4/1): By inhibiting CDK4, riviciclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[1] Inhibition of CDK1 further disrupts the cell cycle at the G2/M checkpoint. This leads to a profound cell cycle arrest, primarily in the G1 phase.[3]

  • Inhibition of Transcription (CDK9): CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a necessary step for productive transcriptional elongation.[5] By inhibiting CDK9, riviciclib suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenes, thereby promoting apoptosis.[5]

Riviciclib_MoA cluster_0 Cell Cycle Control (G1 Phase) cluster_1 Transcriptional Control CyclinD_CDK46 Cyclin D / CDK4 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes CDK9_CycT CDK9 / Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CycT->RNAPII pSer2 Transcription Transcriptional Elongation (e.g., Mcl-1, MYC) RNAPII->Transcription Riviciclib Riviciclib Riviciclib->CyclinD_CDK46 Inhibits pRb Riviciclib->CDK9_CycT Inhibits Transcription

Figure 1: Dual mechanisms of action of Riviciclib.

Preclinical In Vitro Assessment

Riviciclib has demonstrated broad antiproliferative activity across a panel of human cancer cell lines, including those known to be resistant to conventional chemotherapies like cisplatin.[3]

Antiproliferative Activity

The compound shows potent single-agent antiproliferative effects with IC₅₀ values generally ranging from 300 to 800 nmol/L in sensitive cell lines.[4] Notably, it is highly selective for cancer cells compared to normal fibroblast cells, where IC₅₀ values are significantly higher (>10 µmol/L).[1]

Cell LineCancer TypeKey FindingReference
HCT-116 Colon CarcinomaPotent antiproliferative effects (IC₅₀: 300-800 nM range)[4]
H-460 Non-Small Cell LungArrest of cells in G1 phase; reduction in Cyclin D1, Cdk4, and pRb levels.[3]
HL-60 Promyelocytic LeukemiaInduction of apoptosis; decrease in CDK4 and Cyclin D1 levels.[1]
U2OS OsteosarcomaPotent antiproliferative effects (IC₅₀: 300-800 nM range)[4]
SiHa Cervical CarcinomaPotent antiproliferative effects (IC₅₀: 300-800 nM range)[4]
MCF-7 Breast CarcinomaPotent antiproliferative effects (IC₅₀: 300-800 nM range)[4]
PC-3 Prostate CarcinomaPotent antiproliferative effects (IC₅₀: 300-800 nM range)[4]
T-24 Bladder CarcinomaPotent antiproliferative effects (IC₅₀: 300-800 nM range)[4]
Cellular and Molecular Effects
  • Cell Cycle Arrest: Treatment of cancer cells such as the non-small cell lung carcinoma line H-460 with riviciclib leads to a pronounced arrest of cells in the G1 phase of the cell cycle.[3]

  • Modulation of Cell Cycle Proteins: Mechanistic studies in H-460 cells confirm that riviciclib treatment (at 1.5 µM) reduces the protein levels of Cyclin D1 and Cdk4.[3] Crucially, this is accompanied by a decrease in the phosphorylation of Rb at Serine 780, a direct marker of CDK4 activity, within 3 hours of treatment.[3]

  • Induction of Apoptosis: Beyond cytostatic effects, riviciclib actively induces apoptosis, or programmed cell death. This is evidenced by the activation of cellular caspase-3 and the formation of DNA ladders, classic hallmarks of apoptosis.[4]

  • Upregulation of p53 Pathway: In HCT-116 colon cancer cells, which harbor wild-type p53, treatment with riviciclib has been shown to upregulate the expression of both p53 and its downstream target, the CDK inhibitor p21.[6] This suggests an additional mechanism for cell cycle arrest mediated through the p53 tumor suppressor pathway.

Preclinical In Vivo Efficacy

The antitumor activity of riviciclib observed in vitro has been translated into significant tumor growth inhibition in multiple murine xenograft models.[1]

Xenograft Model Studies

Riviciclib has demonstrated efficacy in various subcutaneous xenograft models, validating its potential as a systemic anticancer agent. The choice of model and dosing schedule is critical for observing significant therapeutic effects.

  • Human Colon Carcinoma (HCT-116): Riviciclib effectively inhibits the growth of HCT-116 xenografts in mice.[4]

  • Human Non-Small Cell Lung Carcinoma (H-460): Significant tumor growth inhibition is also observed in H-460 xenograft models.[4]

  • Murine Colon Cancer (CA-51): Administration of riviciclib at 50 mg/kg daily via intraperitoneal (i.p.) injection resulted in significant growth inhibition.[4]

  • Murine Lung Carcinoma (Lewis Lung): In this model, a dose of 60 mg/kg (administered as 30 mg/kg twice daily) on alternate days also produced significant inhibition of tumor growth.[4]

The maximum tolerated dose in these preclinical efficacy studies was determined to be 78 mg/kg/day.[4] While these studies confirm in vivo activity, detailed quantitative data on the percentage of tumor growth inhibition and survival outcomes are not consistently available in the public domain.

Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Cancer Cell Line (e.g., HCT-116) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size (~200 mm³) B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Vehicle (Control) or Riviciclib (e.g., 50 mg/kg IP) D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize & Excise Tumors F->G H Endpoint Analysis: - Tumor Weight - Biomarker Analysis (Western, IHC) G->H

Figure 2: Generalized workflow for a preclinical xenograft study.

Combination Strategies and Potential Resistance

While riviciclib has shown single-agent activity, the clinical development of most CDK inhibitors has focused on combination therapies to enhance efficacy and overcome resistance.[7]

Rationale for Combination Therapy

Preclinical data from the broader class of CDK4/6 inhibitors provide a strong rationale for exploring riviciclib in combination regimens. Combining CDK inhibitors with chemotherapy, such as gemcitabine or taxanes, has shown promise in various cancer types.[4][7] The biological premise is that inducing G1 arrest with a CDK inhibitor can sensitize S-phase-specific chemotherapies or work synergistically with agents that have non-overlapping mechanisms of action. However, specific preclinical studies detailing synergistic combinations with riviciclib are not yet widely published.

Potential Mechanisms of Resistance

Resistance to CDK4/6 inhibitors is an area of active investigation. Preclinical research has identified several potential mechanisms, which may also be relevant for riviciclib:

  • Loss of Rb Function: As Rb is the direct substrate for CDK4/6, its loss renders cells insensitive to CDK4/6 inhibition.[8]

  • Upregulation of Other CDKs or Cyclins: Increased expression of Cyclin E, which partners with CDK2, can bypass the CDK4/6-mediated G1 block.

  • Activation of Bypass Signaling Pathways: Aberrant signaling through pathways like PI3K/AKT/mTOR can provide alternative proliferative signals that circumvent the effects of CDK4/6 inhibition.

The development of riviciclib-resistant cell line models, such as a resHCT-116 line, could be a valuable tool for investigating these mechanisms directly.[8]

Key Experimental Protocols

Scientific integrity and reproducibility are paramount. The following are self-validating, step-by-step methodologies for key assays used in the preclinical evaluation of riviciclib.

Protocol: In Vitro Kinase Inhibition Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase-cyclin complex, providing the foundational IC₅₀ data.

  • Plate Preparation: Pre-wet a 96-well filter plate with 100 µL of kinase buffer (e.g., 50 mmol/L HEPES pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L EGTA). Remove buffer by vacuum.

  • Substrate Addition: Add 50 µL of GST-tagged Rb protein bound to GSH-Sepharose beads (0.5 µg GST-Rb/50 µL) to each well. Apply vacuum to remove excess buffer.

  • Reaction Mix: To each well, add 25 µL of a reaction mix containing 40 µmol/L unlabeled ATP, γ³²P-ATP (10 µCi/mL), and a phosphatase inhibitor cocktail in kinase buffer.

  • Compound Addition: Add 25 µL of riviciclib (diluted to 4x the final desired concentration in kinase buffer) or kinase buffer alone (vehicle control).

  • Initiate Reaction: Add 50 µL (100 ng) of the active human Cdk4/Cyclin D1 enzyme complex to each well to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 30°C.

  • Washing: Stop the reaction and wash the plate three times with a wash buffer (e.g., TNEN buffer) using a vacuum manifold.

  • Quantification: Air-dry the filter plate, add 30 µL of scintillation cocktail to each well, and quantify the incorporated ³²P-GST-Rb using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Western Blot for pRb and Cyclin D1

Causality: This protocol validates that the compound engages its target in a cellular context by measuring changes in the phosphorylation status of its direct substrate (Rb) and the levels of associated cell cycle proteins.

  • Cell Culture and Treatment: Plate H-460 cells and grow to 70-80% confluency. Treat cells with varying concentrations of riviciclib or DMSO (vehicle control) for specified time points (e.g., 3, 6, 12, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Separate protein lysates on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-Rb (Ser780), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The preclinical data for riviciclib (P276-00) establish it as a potent inhibitor of CDK4, CDK1, and, most notably, the transcriptional regulator CDK9. This unique profile confers a dual mechanism of action, leading to broad antiproliferative and pro-apoptotic activity across a range of cancer cell lines in vitro and significant tumor growth inhibition in vivo. Its selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

While the foundational preclinical work is robust, several areas warrant further investigation to fully realize the potential of riviciclib:

  • Combination Studies: Rigorous preclinical evaluation of riviciclib in combination with standard-of-care chemotherapies, targeted agents (e.g., PI3K or MEK inhibitors), and immunotherapy is a critical next step.

  • Resistance Mechanisms: Elucidating the specific mechanisms of acquired resistance to riviciclib will be essential for developing strategies to overcome it and for patient stratification.

  • Pharmacodynamic Biomarkers: Further validation of pharmacodynamic biomarkers, such as pRb (Ser780) inhibition in tumor tissue or surrogate tissues, will be vital for guiding clinical development and ensuring optimal target engagement at tolerated doses.

References

  • Linnerth et al. Efficacy of CDK4/6 Inhibition in colorectal cancer and the role of p16 expression in predicting drug resistance. bioRxiv. 2025. [Link]

  • Patnaik, A. et al. A phase I study of the CDK4/6 inhibitor ribociclib combined with gemcitabine in patients with advanced solid tumors. BMC Cancer. 2021. [Link]

  • Li, Z. et al. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Medicinal Chemistry. 2022. [Link]

  • Patsnap Synapse. What is the mechanism of action of Ribociclib Succinate?. Synapse.patsnap.com. [Link]

  • Targeted Oncology. Future Studies Hope to Move CDK4&6 Inhibition Into New Terrain. TargetedOnc.com. [Link]

  • ESMO Daily Reporter. Preclinical research offers promise of new CDK4/6 inhibitors. dailyreporter.esmo.org. [Link]

  • Karger. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Karger.com. [Link]

  • PubMed Central. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. OncoTargets and Therapy. 2017. [Link]

  • PubMed Central. CDK9 inhibitors in cancer research. Journal of Hematology & Oncology. 2021. [Link]

  • PubMed Central. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Perspectives in Clinical Research. 2011. [Link]

  • Spandidos Publications. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Oncology Reports. 2022. [Link]

  • Taylor & Francis Online. HCT116 cells – Knowledge and References. Taylorandfrancis.com. [Link]

Sources

Exploratory

Comparative Technical Analysis: Riviciclib (P276-00) vs. Ribociclib (LEE011)

Executive Summary: The Selectivity Paradigm In the landscape of cyclin-dependent kinase (CDK) inhibition, Riviciclib and Ribociclib represent two distinct generations of drug design philosophy: the "pan-CDK" approach ver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradigm

In the landscape of cyclin-dependent kinase (CDK) inhibition, Riviciclib and Ribociclib represent two distinct generations of drug design philosophy: the "pan-CDK" approach versus the "isoform-selective" approach.

While their names share the -ciclib suffix, implying a shared target class, their kinase selectivity profiles, mechanisms of action (MoA), and clinical trajectories are fundamentally divergent.

  • Riviciclib (P276-00): A broad-spectrum inhibitor targeting CDK9, CDK4, and CDK1 .[1][2][3][4] It acts as a "transcriptional CDK inhibitor" (via CDK9) and a cell-cycle regulator. Its development (Piramal Life Sciences) stalled in Phase II due to the classic challenge of pan-CDK inhibition: achieving a therapeutic window between efficacy and systemic toxicity.

  • Ribociclib (Kisqali/LEE011): A highly selective CDK4/6 inhibitor (Novartis). It functions strictly as a cell-cycle checkpoint inhibitor (G1/S transition). It is FDA-approved and a standard-of-care in HR+/HER2- metastatic breast cancer.

This guide dissects the molecular differences, experimental validation protocols, and the mechanistic rationale behind their divergent clinical fates.

Chemical & Mechanistic Divergence

Kinome Selectivity Profiles

The primary distinction lies in the IC50 values across the CDK family.

  • Riviciclib is a flavone-derived small molecule.[5] Its potency against CDK9 (IC50 ~20 nM) is its defining feature. CDK9 regulates RNA Polymerase II (RNAPII) transcription elongation. By inhibiting CDK9, Riviciclib suppresses short-lived anti-apoptotic proteins (e.g., Mcl-1, Cyclin D1), inducing apoptosis independent of cell cycle arrest.

  • Ribociclib is a aminopyrimidine derivative designed for specificity. It binds to the ATP cleft of CDK4 and CDK6 with high affinity but spares CDK1, CDK2, and CDK9. This selectivity preserves normal cell proliferation (sparing the gut and bone marrow to some extent) while halting tumor cells dependent on the Cyclin D-CDK4/6-Rb axis.

Table 1: Comparative IC50 Potency Profile (Cell-Free Assays)
Target KinaseRiviciclib (P276-00) [1, 2]Ribociclib (LEE011) [3, 4]Biological Consequence of Inhibition
CDK9 / Cyclin T1 20 nM (Primary Target)> 10,000 nM (Inactive)Transcriptional arrest; Mcl-1 downregulation (Apoptosis).
CDK4 / Cyclin D1 63 nM10 nM (Primary Target)G1/S Checkpoint Arrest (Cytostasis).[3]
CDK1 / Cyclin B 79 nM> 10,000 nM (Inactive)G2/M Arrest; often leads to toxicity in normal cells.
CDK6 / Cyclin D3 396 nM39 nM G1/S Checkpoint Arrest.
CDK2 / Cyclin E 224 nM> 50,000 nMS-phase progression; sparing this reduces toxicity.
Mechanism of Action (MoA) Pathway

The following diagram illustrates the critical divergence: Riviciclib hits the "Transcriptional Machinery" (CDK9), whereas Ribociclib hits the "Cell Cycle Engine" (CDK4/6).

MoA_Comparison Riviciclib Riviciclib (P276-00) CDK9 CDK9 / Cyclin T Riviciclib->CDK9 Inhibits (IC50 20nM) CDK1 CDK1 / Cyclin B Riviciclib->CDK1 Inhibits (IC50 79nM) CDK46 CDK4/6 / Cyclin D Riviciclib->CDK46 Inhibits RNAPII RNAPII (Ser2 Phos) CDK9->RNAPII Blocks Phosphorylation G2M G2 -> M Phase Transition CDK1->G2M Blocks Transcription Transcription Elongation RNAPII->Transcription Stalls Mcl1 Mcl-1 / XIAP (Anti-apoptotic proteins) Apoptosis RAPID APOPTOSIS (Cytotoxicity) Mcl1->Apoptosis Triggers Ribociclib Ribociclib (Kisqali) Ribociclib->CDK46 Selective Inhibition (IC50 10nM) Rb Rb Phosphorylation (Ser780/807/811) CDK46->Rb Prevents Phosphorylation E2F E2F Release Rb->E2F Remains Bound (Repressed) G1S G1 -> S Phase Transition E2F->G1S Halted Senescence CELLULAR SENESCENCE (Cytostasis / G1 Arrest) Transcription->Mcl1 Downregulates G1S->Senescence Induces

Caption: Riviciclib acts as a transcriptional repressor via CDK9, triggering apoptosis. Ribociclib acts as a cell-cycle brake via CDK4/6, inducing senescence.

Experimental Validation Protocols

For researchers characterizing these compounds, distinguishing their effects requires specific assays. A standard proliferation assay (MTT/CTG) will show cell death for both but will mask the mechanism.

Protocol 1: Differentiating CDK9 vs. CDK4/6 Inhibition (Western Blot)

This protocol validates whether the compound is hitting the transcriptional machinery (Riviciclib) or the cell cycle machinery (Ribociclib).

Objective: Measure phosphorylation status of RNAPII (CDK9 target) vs. Rb (CDK4/6 target).

  • Cell Seeding: Seed MCF-7 (Rb-positive) or HCT-116 cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle (DMSO)

    • Riviciclib (100 nM and 500 nM)

    • Ribociclib (100 nM and 500 nM)

    • Duration: Treat for 6 hours (CDK9 effects are rapid) and 24 hours (CDK4/6 effects are slower).

  • Lysis: Lyse using RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot Targets:

    • p-RNAPII Ser2: (Marker for CDK9 activity). Expect reduction with Riviciclib only.

    • Mcl-1: (Downstream of CDK9). Expect rapid loss with Riviciclib.

    • p-Rb Ser780: (Specific Marker for CDK4 activity). Expect reduction with BOTH, but Ribociclib will be more potent/selective at lower doses without affecting RNAPII.

    • Cleaved PARP: (Apoptosis marker). Expect strong signal with Riviciclib; minimal/absent with Ribociclib at 24h.

Protocol 2: Flow Cytometry Cell Cycle Analysis

Objective: Distinguish G1 arrest from G2/M arrest or Sub-G1 (Apoptosis).

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended for clear checkpoint analysis).

  • Treatment: Add 10% FBS + Compound (24h).

  • Staining: Fix in 70% Ethanol (-20°C overnight). Stain with Propidium Iodide (PI) + RNase A.

  • Analysis (Expected Results):

    • Control: Normal distribution (G1: ~50%, S: ~30%, G2/M: ~20%).

    • Ribociclib: G1 Arrest. Sharp increase in G1 peak (>80%); depletion of S and G2/M phases.

    • Riviciclib: Mixed Arrest or Sub-G1.

      • At low dose: Accumulation in G1 and G2/M (due to CDK1 inhibition).

      • At high dose: Significant Sub-G1 population (indicating DNA fragmentation/apoptosis).

Clinical Status & Toxicity Analysis

Why is Ribociclib a blockbuster drug while Riviciclib stalled?

Riviciclib (P276-00)[1][2][3][6][7]
  • Status: Discontinued/Stalled (Piramal Life Sciences).

  • Clinical Failure Mode: The "Pan-CDK Problem." Inhibiting CDK1 (essential for all dividing cells, including gut/marrow) and CDK9 (essential for general transcription) results in a narrow therapeutic index.

  • Observed Toxicities: Severe neutropenia, gastrointestinal toxicity, and fatigue were dose-limiting in Phase I/II trials for solid tumors and Mantle Cell Lymphoma [5].

Ribociclib (Kisqali)[8][9]
  • Status: FDA Approved (2017).

  • Success Factor: Selectivity.[3][4][6][7] By sparing CDK2 and CDK1, Ribociclib allows normal cells to recover or bypass the blockade more effectively than tumor cells.

  • Specific Toxicity: QTc Prolongation. Unlike Palbociclib or Abemaciclib, Ribociclib has a unique risk of extending the QT interval, requiring ECG monitoring. This is likely an off-target effect on the hERG potassium channel, unrelated to CDK inhibition [6].

Summary of Key Differences

FeatureRiviciclib (P276-00)Ribociclib (Kisqali)
Primary Class Pan-CDK Inhibitor (CDK1/4/9)Selective CDK4/6 Inhibitor
Dominant Mechanism Transcriptional repression (CDK9) + ApoptosisCell Cycle Arrest (G1 Checkpoint)
Key Biomarker Downregulation Mcl-1, Cyclin D1, p-RNAPII (Ser2)p-Rb (Ser780/807), FoxM1
Cellular Outcome Cytotoxicity (Cell Death)Cytostasis (Senescence)
Clinical Indication Investigational (Melanoma, H&N) - StalledHR+/HER2- Breast Cancer - Approved
Dosing Schedule Often IV bolus (due to toxicity/half-life)Oral (Daily, 3 weeks on / 1 week off)

References

  • Joshi, K. S., et al. (2007). "P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models."[6] Molecular Cancer Therapeutics.

  • MedChemExpress. "Riviciclib (P276-00) Product Datasheet." MCE.

  • Hortobagyi, G. N., et al. (2016). "Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer."[8][9] New England Journal of Medicine.

  • Tripathy, D., et al. (2017). "Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors." Clinical Cancer Research.

  • Cassier, P. A., et al. (2015). "Phase I study of the cyclin-dependent kinase inhibitor P276-00 in patients with advanced malignancies." Investigational New Drugs.

  • FDA Label. "KISQALI (ribociclib) Prescribing Information." AccessData FDA.

Sources

Foundational

Riviciclib: A Technical Guide to its ATP-Competitive Inhibition of Cyclin-Dependent Kinases

Introduction The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). When complexed with their regulatory cyclin partners, these enz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). When complexed with their regulatory cyclin partners, these enzymes phosphorylate key substrates to drive the cell through distinct phases of growth and division.[1] In many human cancers, the CDK signaling network is dysregulated, leading to uncontrolled cellular proliferation. This makes CDKs, particularly CDK4 and CDK6 which govern the G1-S phase transition, prime targets for therapeutic intervention.[1][2]

Riviciclib (also known as P276-00) is a potent, small-molecule inhibitor of several CDK/cyclin complexes.[3] It has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines and has been investigated in clinical trials.[4] This guide provides an in-depth technical examination of riviciclib's core mechanism of action: ATP-competitive inhibition. We will dissect the molecular basis of this mechanism and detail the essential, self-validating experimental protocols required to characterize and confirm its activity from the purified enzyme to the cellular context. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to validate this class of targeted therapies.

Section 1: The Molecular Mechanism of Riviciclib

Principle of ATP-Competitive Inhibition

The catalytic activity of all protein kinases is dependent on their ability to bind adenosine triphosphate (ATP) and transfer its terminal phosphate group to a substrate protein.[5] The ATP-binding pocket is a highly conserved structural feature of the kinase domain. ATP-competitive inhibitors, such as riviciclib, are small molecules designed to mimic the adenine moiety of ATP, allowing them to occupy this pocket.[6] By binding reversibly to the active site, the inhibitor physically obstructs the binding of ATP, thereby preventing phosphorylation and halting downstream signaling. The potency of such an inhibitor is directly related to its binding affinity for the kinase's ATP pocket relative to that of ATP itself.

cluster_0 Normal Kinase Function cluster_1 ATP-Competitive Inhibition CDK_inactive CDK Active Site Substrate Substrate (e.g., pRb) CDK_inactive->Substrate Binds ATP ATP ATP->CDK_inactive Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation CDK_inhibited CDK Active Site ATP_blocked ATP CDK_inhibited->ATP_blocked Blocked No_Phospho No Phosphorylation Riviciclib Riviciclib Riviciclib->CDK_inhibited Binds & Occupies

Caption: ATP-competitive inhibition of a CDK by riviciclib.

Target Specificity and Potency

A crucial characteristic of any kinase inhibitor is its selectivity profile. Riviciclib has been evaluated against a panel of CDK/cyclin complexes, demonstrating potent inhibition of those central to cell cycle progression and transcriptional regulation.[4][7] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Table 1: Riviciclib In Vitro Kinase Inhibitory Potency

Target Kinase/Cyclin Complex IC50 (nM)
CDK9 / Cyclin T1 20
CDK4 / Cyclin D1 63
CDK1 / Cyclin B 79
CDK2 / Cyclin A 224
CDK6 / Cyclin D3 396

Data sourced from Selleck Chemicals.[4]

The data clearly indicate that riviciclib is most potent against CDK9/T1, followed closely by the key G1-phase kinases CDK4/D1 and CDK1/B.[4] The approximately 40-fold greater selectivity for CDK4/D1 compared to CDK2/E highlights its targeted nature.[5]

Structural Basis of Inhibition

While a co-crystal structure of riviciclib specifically is not publicly available, structures of highly similar CDK4/6 inhibitors like ribociclib (PDB ID: 5L2T) provide authoritative insight into the binding mode.[8] These inhibitors occupy the ATP-binding site, orienting themselves to form critical hydrogen bonds with the "hinge" region of the kinase—a short, flexible loop that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a hallmark of ATP-competitive inhibitors and is essential for high-affinity binding.[9] Additional hydrophobic and van der Waals interactions with non-conserved residues within the pocket contribute to the inhibitor's potency and selectivity across the kinome.[8]

Section 2: Biochemical Characterization of Riviciclib

Rationale for Biochemical Assays

The foundational step in characterizing an ATP-competitive inhibitor is to use a purified, cell-free system. This approach is critical as it isolates the interaction between the inhibitor and its target kinase from the complexities of a cellular environment, such as drug metabolism, membrane permeability, and off-target effects.[10] These assays provide direct, quantitative measurements of enzymatic inhibition and are essential for definitively establishing the mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a gold-standard method for measuring kinase activity and is based on the procedure used to characterize riviciclib.[4] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate protein.

Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

    • Enzyme: Purified, active CDK4/Cyclin D1 complex.

    • Substrate: Purified GST-tagged Retinoblastoma protein (GST-pRb).

    • ATP Mix: Kinase buffer containing unlabeled ATP and [γ-³²P]ATP (e.g., to a final concentration of 10 µM ATP with 10 µCi/mL [γ-³²P]ATP). The concentration should be near the Km of ATP for the kinase to ensure sensitive detection of competitive inhibition.[11]

    • Inhibitor: Riviciclib, serially diluted in kinase buffer to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Assay Execution (96-well filter plate format):

    • Pre-wet the filter plate wells with 100 µL of kinase buffer, then remove by vacuum.

    • Add 50 µL of GST-pRb substrate solution to each well.

    • Add 25 µL of the test compound dilution (riviciclib) or vehicle control (kinase buffer) to appropriate wells.

    • Initiate the kinase reaction by adding 25 µL of the ATP Mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stopping and Washing:

    • Terminate the reaction by adding an excess of stop buffer (e.g., 75 mM phosphoric acid).

    • Wash the wells multiple times with wash buffer under vacuum to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated GST-pRb, and thus to the kinase activity.

  • Self-Validation System:

    • Negative Control (0% activity): Wells containing all components except the enzyme. This determines background signal.

    • Positive Control (100% activity): Wells containing all components, with vehicle instead of inhibitor. This establishes the maximum signal.

Protocol: Determining ATP-Competitiveness

To confirm that inhibition is ATP-competitive, the kinase assay is performed by varying the concentration of both the inhibitor and ATP.[12] The hallmark of an ATP-competitive inhibitor is that its apparent potency (IC50) decreases as the concentration of its competitor (ATP) decreases.

cluster_workflow ATP-Competition Assay Workflow cluster_validation Validation Logic A1 Set up Kinase Assays A2 Fix Riviciclib Concentration A1->A2 A3 Vary [ATP] Concentration (e.g., 1x, 5x, 10x Km) A2->A3 A4 Measure Kinase Activity A3->A4 A5 Plot Activity vs. [ATP] A4->A5 A6 Observe Shift in Apparent Km A5->A6 B1 Determine IC50 at Low [ATP] B3 Compare IC50 Values B1->B3 B2 Determine IC50 at High [ATP] B2->B3 B4 Conclusion: IC50 (High ATP) > IC50 (Low ATP) => ATP-Competitive B3->B4

Caption: Workflow to confirm ATP-competitive inhibition.

Methodology:

  • Select two or more concentrations of ATP (e.g., one at the Km value and another at 10-fold the Km value).

  • For each ATP concentration, perform a full dose-response experiment by measuring kinase activity across a range of riviciclib concentrations as described in Protocol 2.2.

  • Calculate the IC50 value for riviciclib at each ATP concentration.

  • Causality and Interpretation: If riviciclib competes with ATP, a higher concentration of the drug will be required to achieve 50% inhibition when more ATP is present in the reaction. Therefore, the IC50 value will increase with increasing ATP concentrations, confirming the ATP-competitive mechanism.[12]

Data Analysis: IC50 and Ki Determination

The raw data (CPM) from the kinase assay is first converted to percent inhibition relative to the positive (100% activity) and negative (0% activity) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and a non-linear regression (sigmoidal dose-response) is used to calculate the IC50.

While the IC50 is a practical measure of functional strength, it is dependent on assay conditions (especially substrate concentration). The inhibition constant (Ki) is a more fundamental measure of binding affinity. For a competitive inhibitor, Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[13]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (ATP in this case).

  • Km is the Michaelis-Menten constant for that substrate.

A lower Ki value signifies a higher binding affinity between the inhibitor and the kinase.

Section 3: Elucidating the Cellular Mechanism of Action

Rationale for Cell-Based Assays

Confirming that riviciclib engages its intended CDK targets within a living cell and elicits the predicted biological response is a critical validation step. Cellular assays bridge the gap between biochemical potency and physiological effect, accounting for factors like cell permeability and target accessibility. They serve to verify that the downstream signaling pathway is modulated as expected.

Protocol: Western Blot Analysis for Downstream Pathway Inhibition

This protocol verifies target engagement by measuring the phosphorylation status of a key CDK4/6 substrate, the Retinoblastoma protein (pRb).[3] Inhibition of CDK4/6 prevents the hyper-phosphorylation of pRb, which is a requisite step for G1-S transition.

Methodology:

  • Cell Culture and Treatment:

    • Plate a cancer cell line known to be dependent on the CDK4/6-pRb axis (e.g., MCF-7 breast cancer or HCT-116 colon cancer cells).[3][4]

    • Treat the cells with increasing concentrations of riviciclib (e.g., 0, 100, 300, 800 nM) for a set time (e.g., 24 hours). A time-course experiment (e.g., 3, 6, 9, 12, 24 hours at a fixed concentration) is also highly informative.[3]

  • Protein Lysate Preparation:

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • Key Probes: anti-phospho-pRb (Ser780), anti-total pRb, anti-Cyclin D1, anti-CDK4.[14]

      • Loading Control: anti-β-actin or anti-GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Self-Validation and Interpretation:

    • The loading control (β-actin) ensures that any observed changes are not due to unequal protein loading.

    • A dose- and time-dependent decrease in the p-pRb (Ser780) signal, without a corresponding immediate decrease in total pRb, is the definitive marker of CDK4/6 inhibition.[3] Downregulation of total Cyclin D1 and CDK4 levels may be observed at later time points as a downstream consequence.[3]

Protocol: Cell Cycle Analysis via Flow Cytometry

This assay directly quantifies the primary phenotypic outcome of CDK4/6 inhibition: cell cycle arrest in the G1 phase.[15]

Methodology:

  • Cell Treatment: Treat cells with riviciclib as described in Protocol 3.2.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to include any apoptotic populations.

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.[16]

  • DNA Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding fluorophore (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[16]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the fluorescence emission (typically ~617 nm).

    • Collect data for at least 10,000 single-cell events per sample.

    • Use the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (>2n to <4n), and G2/M (4n) phases using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).[17]

  • Causality and Interpretation: Treatment with an effective CDK4/6 inhibitor like riviciclib will prevent cells from passing the G1 restriction point. This is observed as a significant accumulation of cells in the G0/G1 peak of the histogram and a corresponding decrease in the S and G2/M populations.[3]

Visualizing the Cellular Impact

Riviciclib's mechanism translates into a clear cellular phenotype by blocking the phosphorylation of pRb, which remains bound to the E2F transcription factor. This prevents the expression of genes required for S-phase entry, leading to G1 arrest.

cluster_pathway G1-S Transition Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex GrowthFactors->CyclinD_CDK46 Upregulates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F Releases G1_Arrest G1 Arrest pRb_E2F->G1_Arrest S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Riviciclib Riviciclib Riviciclib->CyclinD_CDK46 Inhibits

Caption: Riviciclib induces G1 arrest by inhibiting CDK4/6.

Section 4: Advanced Biophysical and Structural Validation

Rationale

While biochemical and cellular assays provide robust evidence of mechanism, advanced biophysical techniques offer direct, unambiguous proof of the drug-target interaction. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are the gold standard for confirming physical binding and elucidating the precise molecular interactions that drive inhibitor potency and selectivity.

Overview: SPR and ITC for Direct Binding Analysis
  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data. The kinase is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding and dissociation of the inhibitor cause a measurable change in the refractive index at the surface. This allows for the precise determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd), which is a direct measure of binding affinity.[18][19]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the kinase in solution. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18]

These methods are invaluable as they are performed without enzymatic reactions, confirming that the inhibitor physically engages the target protein.

Overview: X-ray Co-crystallography for Structural Proof

The most definitive evidence for a binding mechanism comes from resolving the three-dimensional structure of the inhibitor bound to its target kinase. By co-crystallizing riviciclib with a target like CDK4 or CDK6 and using X-ray diffraction, one can visualize the exact orientation of the inhibitor within the ATP-binding pocket at atomic resolution.[8][20] This structural data confirms the binding site, reveals the specific amino acid residues involved in the interaction, and provides an invaluable blueprint for the rational design of next-generation inhibitors with improved potency or selectivity.

Conclusion

The characterization of riviciclib as an ATP-competitive inhibitor of Cyclin-Dependent Kinases is a multi-layered process requiring rigorous validation. The evidence is built upon a foundation of biochemical assays that establish its potency and competitive mechanism, followed by cellular assays that confirm on-target pathway modulation and the intended physiological outcome of G1 cell cycle arrest. Advanced biophysical and structural methods provide the ultimate confirmation of the direct drug-target interaction. The integrated suite of protocols described in this guide represents a robust, self-validating framework for researchers to confidently assess the mechanism of action for riviciclib and other kinase inhibitors, ensuring both scientific integrity and a solid foundation for further drug development.

References

  • Infante, J.R., et al. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Therapeutic Advances in Medical Oncology. [Link]

  • Patsnap. What is the mechanism of action of Ribociclib Succinate?. Patsnap Synapse. [Link]

  • Foy, R., & Saurin, A.T. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Precision Oncology. [Link]

  • Spring, L.M., et al. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. The Oncologist. [Link]

  • Remsing Rix, L.L., et al. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reactionbiology.com. [Link]

  • Buque, A., et al. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Methods in Cell Biology. [Link]

  • RCSB PDB. 5L2T: The X-ray co-crystal structure of human CDK6 and Ribociclib. Rcsb.org. [Link]

  • Zhang, M., et al. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Medicinal Chemistry. [Link]

  • Foy, R., & Saurin, A.T. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • Schwartz, B. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. [Link]

  • ResearchGate. Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. Researchgate.net. [Link]

  • Dam, T.K., & Brewer, C.F. SPR and ITC determination of the kinetics and the thermodynamics of bivalent versus monovalent sugar ligand-lectin interactions. PubMed. [Link]

  • Copeland, R.A. Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Carna Biosciences. The significance of ATP concentration in cell-free and cell-based assays. Carna.co.jp. [Link]

  • Franco, J., et al. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. Cell Death & Disease. [Link]

  • Chem Help ASAP. measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

  • Furet, P. X-Ray Crystallographic Studies of CDK2, a Basis for Cyclin-Dependent Kinase Inhibitor Design in Anti-Cancer Drug Research. Current Medicinal Chemistry. [Link]

  • Haider, R. Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. [Link]

  • ICE Bioscience. Screening of CDK inhibitors in breast cancer. Icebioscience.com. [Link]

  • Quora. What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Quora. [Link]

  • Petroni, G., et al. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration. International Journal of Molecular Sciences. [Link]

  • Bio-Rad Laboratories. Cell Cycle Analysis by Flow Cytometry (Webinar). YouTube. [Link]

  • Foy, R., & Saurin, A.T. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Precision Oncology. [Link]

  • Krippendorff, B-F., et al. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • BMG Labtech. Kinase assays. bmglabtech.com. [Link]

  • Krippendorff, B-F., et al. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • American Association for Cancer Research (AACR). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]

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  • Day, P.J., et al. Crystal structure of human CDK4 in complex with a D-type cyclin. Proceedings of the National Academy of Sciences. [Link]

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Exploratory

P276-00 Free Base vs. Hydrochloride Salt: A Technical Guide to Salt Selection and Characterization for Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with critical decisions. Among the most pivotal is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with critical decisions. Among the most pivotal is the selection of the optimal solid-state form of the API. This in-depth technical guide delves into the nuanced yet crucial comparison between a free base and its hydrochloride salt, using the potent cyclin-dependent kinase (CDK) inhibitor, P276-00 (Riviciclib), as a central case study. While direct comparative data for P276-00's forms are not extensively published, this guide will provide the foundational principles, established methodologies, and field-proven insights necessary to conduct a thorough evaluation.

Introduction: The Imperative of Salt Form Selection in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its physicochemical properties. For many API candidates, particularly weakly basic compounds like P276-00, the free base form may exhibit suboptimal characteristics such as poor aqueous solubility and limited stability, which can severely hamper its bioavailability and manufacturability.[1] Salt formation, the process of combining an ionizable drug with a counterion, is a widely employed and effective strategy to overcome these limitations.[2]

The hydrochloride salt is one of the most common and historically successful salt forms in the pharmaceutical industry. Its prevalence stems from the physiological abundance of chloride ions in the body and the ability of the strong acid, hydrochloric acid, to effectively protonate weakly basic APIs. This protonation typically leads to a significant increase in aqueous solubility and can also enhance stability.[2] However, the choice of a salt form is not a one-size-fits-all solution and necessitates a comprehensive, data-driven evaluation.

This guide will walk through the critical assessments required to make an informed decision between the free base and hydrochloride salt of a developmental candidate like P276-00.

P276-00 (Riviciclib): A Potent CDK Inhibitor

P276-00 is a flavone derivative that has demonstrated potent inhibitory activity against several key cyclin-dependent kinases, including CDK1, CDK4, and CDK9.[3][4] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] By inhibiting these kinases, P276-00 can induce cell cycle arrest and apoptosis in cancer cells.[6][7] Its mechanism of action involves the downregulation of cell cycle regulatory proteins and the induction of programmed cell death, making it a promising candidate for cancer therapy.[4][8] Preclinical and clinical studies have explored its potential in various malignancies, including mantle cell lymphoma and other solid tumors.[9][10]

Given that P276-00 is a weakly basic compound, the selection of its solid-state form is a critical determinant of its ultimate clinical utility. The following sections will outline the experimental framework for comparing its free base and hydrochloride salt forms.

Physicochemical Characterization: A Head-to-Head Comparison

A thorough physicochemical characterization is the cornerstone of salt selection. This involves a battery of tests designed to elucidate the key properties of each form.

Solubility and pH-Solubility Profile

Causality Behind Experimental Choice: Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its oral bioavailability. For weakly basic compounds, solubility is highly dependent on pH. Therefore, determining the pH-solubility profile across the physiological pH range (typically 1.2 to 6.8) is essential.[11]

Data Presentation:

PropertyP276-00 Free BaseP276-00 Hydrochloride SaltRationale for Expected Difference
Aqueous Solubility (pH 7.4) Expected to be lowExpected to be significantly higherThe hydrochloride salt is the ionized form of the molecule, which is generally more soluble in water than the neutral free base.
Solubility in 0.1 N HCl (pH 1.2) Expected to be higher than at pH 7.4Expected to be highAt low pH, the free base will be protonated, increasing its solubility. The hydrochloride salt is already in its ionized form.
pHmax (pH of maximum solubility) N/ADependent on pKaThe pH at which the drug has its maximum solubility, typically near the pKa of the compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8).[12]

  • Sample Addition: Add an excess amount of the P276-00 free base or hydrochloride salt to vials containing a fixed volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C to mimic physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pH Measurement: Measure the final pH of each solution.

  • Data Analysis: Plot the logarithm of solubility against the final pH to generate the pH-solubility profile.

Visualization:

G cluster_0 Solubility-pH Profile FreeBase P276-00 Free Base (Low Solubility at Neutral pH) HCl_Salt P276-00 HCl Salt (Higher Solubility at Low to Neutral pH) pH_Axis pH Solubility_Axis Log(Solubility)

Caption: Expected solubility-pH profiles of P276-00 free base and HCl salt.

Dissolution Rate

Causality Behind Experimental Choice: The dissolution rate, or how quickly the solid drug dissolves in a liquid medium, is another critical factor influencing oral absorption. A faster dissolution rate can lead to a more rapid onset of action and improved bioavailability, particularly for poorly soluble compounds.

Data Presentation:

ParameterP276-00 Free BaseP276-00 Hydrochloride SaltRationale for Expected Difference
Intrinsic Dissolution Rate (IDR) Expected to be lowerExpected to be higherThe higher aqueous solubility of the hydrochloride salt generally leads to a faster dissolution rate.

Experimental Protocol: Intrinsic Dissolution Rate (Wood's Apparatus)

  • Compact Preparation: Compress a known amount of the P276-00 free base or hydrochloride salt into a die to create a compact of a specific surface area.

  • Apparatus Setup: Mount the die in a rotating disk apparatus (Wood's apparatus).

  • Dissolution Medium: Immerse the apparatus in a dissolution medium of known volume and temperature (e.g., 37°C), with constant stirring.

  • Sampling: Withdraw samples from the dissolution medium at predetermined time intervals.

  • Quantification: Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.

Stability

Causality Behind Experimental Choice: The chemical and physical stability of the API is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. Stability studies are conducted under various stress conditions to identify potential degradation pathways and to determine if one form is more robust than the other.[3][13]

Data Presentation:

ConditionP276-00 Free BaseP276-00 Hydrochloride SaltRationale for Expected Difference
Solid-State Stability (ICH Conditions) May be susceptible to degradationGenerally expected to be more stableThe salt form often has a more stable crystalline lattice, which can protect the molecule from degradation.
Solution-State Stability (Aqueous Buffers) Stability may vary with pHMay exhibit different degradation profilesThe pH of the microenvironment created by the dissolving salt can influence the degradation kinetics.
Hygroscopicity May be less hygroscopicMay be more hygroscopicHydrochloride salts can have a higher affinity for water, which can impact physical stability and handling.[2]

Experimental Protocol: Forced Degradation and ICH Stability Studies

  • Forced Degradation: Expose both the free base and hydrochloride salt to stress conditions, including:

    • Acidic and Basic Hydrolysis: Reflux in HCl and NaOH solutions.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Heat the solid samples.

    • Photostability: Expose to UV and visible light according to ICH Q1B guidelines.

  • ICH Stability Studies: Store both forms under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH Q1A(R2) guidelines.[14]

  • Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the parent drug and any degradation products.

  • Hygroscopicity Testing: Assess water uptake using Dynamic Vapor Sorption (DVS) analysis.

Visualization:

G cluster_0 Stability Assessment Workflow API_Forms P276-00 Free Base & P276-00 HCl Salt Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API_Forms->Stress_Conditions ICH_Conditions ICH Stability Chambers (Long-term & Accelerated) API_Forms->ICH_Conditions Analysis Stability-Indicating HPLC Analysis Stress_Conditions->Analysis ICH_Conditions->Analysis Data_Evaluation Degradation Profile & Shelf-life Prediction Analysis->Data_Evaluation

Caption: Workflow for comparative stability testing of P276-00 forms.

Pharmacological Assessment: Linking Physicochemical Properties to Biological Performance

While physicochemical properties provide a strong indication of potential performance, in vitro and in vivo studies are necessary to confirm these predictions.

In Vitro Permeability

Causality Behind Experimental Choice: For oral absorption, a drug must not only dissolve but also permeate across the intestinal epithelium. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, are used to predict in vivo intestinal absorption.[15][16]

Data Presentation:

AssayP276-00 Free BaseP276-00 Hydrochloride SaltRationale for Expected Difference
PAMPA Permeability may be higherPermeability may be lowerPAMPA measures passive diffusion, which is favored by the more lipophilic free base form.
Caco-2 Permeability May exhibit effluxMay exhibit effluxCaco-2 cells express transporters that can actively pump drugs out of the cell, which could affect both forms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Transport Study:

    • Apical to Basolateral (A-B): Add the test compound (dissolved in a suitable transport buffer) to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Quantification: Analyze the concentration of the compound in both chambers at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.

Visualization:

G Workflow Caco-2 Cell Seeding & Differentiation (21 days) Apical Dosing Basolateral Dosing Sampling from Receiver Compartment LC-MS/MS Quantification Calculation of Papp & Efflux Ratio

Caption: High-level workflow for the Caco-2 permeability assay.

In Vivo Pharmacokinetics

Causality Behind Experimental Choice: The ultimate goal of salt selection is to optimize the in vivo performance of the drug. Pharmacokinetic (PK) studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the different forms.[17]

Data Presentation:

PK ParameterP276-00 Free BaseP276-00 Hydrochloride SaltRationale for Expected Difference
Cmax (Maximum Concentration) Expected to be lowerExpected to be higherThe faster dissolution and higher solubility of the hydrochloride salt should lead to more rapid absorption and a higher peak plasma concentration.
Tmax (Time to Cmax) Expected to be longerExpected to be shorterFaster absorption of the salt form should result in a shorter time to reach the maximum concentration.
AUC (Area Under the Curve) Expected to be lowerExpected to be higherImproved solubility and dissolution of the hydrochloride salt are likely to lead to greater overall drug exposure.

Experimental Protocol: Oral Pharmacokinetic Study in Rodents

  • Animal Model: Use a suitable rodent model (e.g., rats or mice).[17]

  • Dosing: Administer equimolar doses of the P276-00 free base and hydrochloride salt orally to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of P276-00 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time profile and calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software.

Conclusion and Recommendations

The selection of a salt form for a drug candidate like P276-00 is a multi-faceted process that requires a rigorous and systematic evaluation of its physicochemical and pharmacological properties. While the hydrochloride salt is often a favorable choice for weakly basic compounds due to its potential to enhance solubility and stability, this must be confirmed through empirical data.

This guide has outlined a comprehensive framework for the head-to-head comparison of a free base and its hydrochloride salt. By following these principles and experimental protocols, drug development professionals can generate the critical data needed to make an informed and scientifically sound decision, ultimately increasing the probability of developing a safe, effective, and manufacturable drug product. The insights gained from such studies are invaluable for navigating the complex path from a promising molecule to a life-changing medicine.

References

  • The composite solubility versus pH profile and its role in intestinal absorption prediction. Journal of Pharmaceutical Sciences, 93(5), 1375-1389.
  • Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells. Molecular Cancer Therapeutics.
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  • What is a stability indicating method? | Peptide Testing. AmbioPharm.
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 10(7), 1165-1187.
  • P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11, 77.
  • Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs. Methods in Molecular Biology, 1170, 437-453.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability.
  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Journal of Pharmaceutical Sciences and Research, 7(7), 2735-2743.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Solubility and Dissolution Profile Assessment in Drug Discovery. Journal of Pharmaceutical Science and Technology, Japan, 69(1), 1-13.
  • Targeting CDK4/6 in mantle cell lymphoma. Annals of Lymphoma, 2, 10.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795.
  • Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells. Molecular Cancer Therapeutics.
  • Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs.
  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega, 6(38), 24699-24713.
  • Improving API Solubility by Salt and Cocrystal Form
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4489-4501.
  • Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10), a477-a484.
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  • Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 34(10), 1366-1373.
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Protocols & Analytical Methods

Method

Determining the IC50 of Riviciclib in HCT-116 Cells: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of riviciclib in the HCT-116 h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of riviciclib in the HCT-116 human colorectal carcinoma cell line. Riviciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][2] This document outlines the scientific rationale, a detailed step-by-step protocol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and guidelines for data analysis and interpretation. The provided methodologies are designed to ensure scientific integrity, reproducibility, and trustworthiness of the experimental results.

Introduction: Understanding Riviciclib and its Target

Riviciclib (formerly P276-00) is a small molecule inhibitor that primarily targets cyclin-dependent kinases (CDKs), with potent activity against CDK1, CDK4, and CDK9.[3] CDKs are a family of protein kinases that play a critical role in regulating the progression of the cell cycle.[1] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation.[4] Specifically, the Cyclin D-CDK4/6-Rb pathway is a key driver of the G1 to S phase transition in the cell cycle.[5][6] Riviciclib, by inhibiting CDK4/6, prevents the phosphorylation of the retinoblastoma (Rb) protein.[6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and arresting the cell cycle in the G1 phase.[6][7] This mechanism makes CDK inhibitors like riviciclib a promising class of therapeutics for various cancers.[8][9]

The HCT-116 cell line, derived from a human male colon carcinoma, is a widely used model in cancer research.[10][11] These cells are adherent, exhibit an epithelial morphology, and are known to have a mutation in the KRAS proto-oncogene.[11][12] Their robust growth characteristics and relevance to colorectal cancer make them a suitable in vitro model for assessing the efficacy of anticancer compounds like riviciclib.[3]

This guide will focus on the MTT assay, a colorimetric method for assessing cell viability.[13] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]

The CDK4/6-Rb Signaling Pathway

The following diagram illustrates the Cyclin D-CDK4/6-Rb pathway and the mechanism of action of riviciclib.

CDK_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibition by Riviciclib Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Progression Cell Cycle Progression S_Phase_Genes->Progression Riviciclib Riviciclib Riviciclib->CDK46 inhibits

Caption: Mechanism of Riviciclib in the CDK4/6-Rb Pathway.

Experimental Protocol: IC50 Determination

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the accuracy of the results.

Materials and Reagents
Reagent/Material Supplier (Example) Catalog Number (Example)
HCT-116 Cell LineATCCCCL-247
Riviciclib (P276-00)MedChemExpressHY-10221
McCoy's 5A MediumGibco16600082
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS (Dulbecco's Phosphate-Buffered Saline)Gibco14190144
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
96-well flat-bottom cell culture platesCorning3596
Cell culture flasks (T-75)Corning430641
Sterile conical tubes (15 mL, 50 mL)Falcon352097, 352070
Serological pipettesVWRVarious
Micropipettes and sterile tipsEppendorf/GilsonVarious
Humidified Incubator (37°C, 5% CO2)Thermo Fisher ScientificHeracell VIOS 160i
Microplate ReaderBioTekSynergy HTX
Cell Culture and Maintenance of HCT-116 Cells

Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. Maintaining cells in their logarithmic growth phase ensures consistent metabolic activity.

  • Complete Growth Medium Preparation: Prepare McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

  • Thawing Cryopreserved Cells:

    • Thaw the vial of HCT-116 cells rapidly in a 37°C water bath.[15]

    • Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[11]

    • Centrifuge at 150-400 x g for 5-8 minutes.[11]

    • Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium.[16]

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[16]

  • Subculturing (Passaging):

    • HCT-116 cells should be passaged when they reach 70-90% confluency.[16]

    • Aspirate the old medium and wash the cell monolayer once with DPBS.[12]

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[12]

    • Neutralize the trypsin by adding 4-6 mL of complete growth medium.[12]

    • Gently pipette to create a single-cell suspension.

    • A subcultivation ratio of 1:2 to 1:4 is recommended.[12] Replenish with fresh medium and incubate.

Preparation of Riviciclib Solutions

Rationale: Accurate preparation of the drug stock and serial dilutions is critical for a reliable dose-response curve.

  • Stock Solution (10 mM): Dissolve riviciclib powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare serial dilutions of riviciclib from the stock solution using complete growth medium. A common starting range for riviciclib is 1.5 µM to 5 µM, so a wider range (e.g., 0.01 µM to 100 µM) is recommended for the initial IC50 determination.[3] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

MTT Assay Protocol

The following workflow outlines the key steps of the MTT assay.

Caption: Experimental workflow for IC50 determination using MTT assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest HCT-116 cells that are in the logarithmic growth phase. Perform a cell count and determine viability (e.g., using Trypan Blue). Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate. A recommended seeding density is 2 x 10^4 cells/cm^2.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of riviciclib. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

    • Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for a predetermined time, typically 72 hours for riviciclib.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14][18]

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[14][18]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

Data Analysis and Interpretation

Rationale: A standardized method of data analysis is crucial for determining an accurate and reproducible IC50 value.

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: The percent viability for each drug concentration is calculated relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination:

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope). Software such as GraphPad Prism is highly recommended for this analysis.[19][20][21]

    • The IC50 is the concentration of riviciclib that results in a 50% reduction in cell viability.

Example Data Table
Riviciclib (µM) Log[Riviciclib] Absorbance (570nm) (Corrected) % Viability
0 (Vehicle)N/A1.250100.0
0.01-2.001.23598.8
0.1-1.001.15092.0
10.000.87570.0
101.000.31325.0
1002.000.0635.0

Conclusion

This application note provides a robust and detailed protocol for determining the IC50 of riviciclib in HCT-116 cells. By understanding the mechanism of action of riviciclib and adhering to best practices in cell culture and assay execution, researchers can obtain reliable and reproducible data. This is a critical step in the preclinical evaluation of CDK inhibitors and contributes to the broader understanding of their therapeutic potential in colorectal and other cancers.

References

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central. Available at: [Link]

  • What Are CDK4/6 Inhibitors? BreastCancer.org. Available at: [Link]

  • Cellosaurus cell line HCT 116 (CVCL_0291). Cellosaurus. Available at: [Link]

  • HCT 116 Cell Line. Elabscience. Available at: [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. Available at: [Link]

  • Cell Culture Protocol for HCT 116 cells. ENCODE. Available at: [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. ScienceDirect. Available at: [Link]

  • Riviciclib - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • CDK15 promotes colorectal cancer progression via phosphorylating PAK4 and regulating β-catenin/ MEK-ERK signaling pathway. PubMed Central. Available at: [Link]

  • FDA approves ribociclib with an aromatase inhibitor and ribociclib and letrozole co-pack for early high-risk breast cancer. FDA. Available at: [Link]

  • MTT assay to determine the IC50 value of the different drugs and... ResearchGate. Available at: [Link]

  • What are CDKs inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment. Frontiers in Oncology. Available at: [Link]

  • IC50 values by using GraphPad Prism. YouTube. Available at: [Link]

  • What is the mechanism of action of Ribociclib Succinate? Patsnap Synapse. Available at: [Link]

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. MDPI. Available at: [Link]

  • Comprehensive Analysis of Role of Cyclin-Dependent Kinases Family Members in Colorectal Cancer. PubMed Central. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PubMed Central. Available at: [Link]

  • In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs. PubMed Central. Available at: [Link]

  • How to calculate IC50. YouTube. Available at: [Link]

  • CDK inhibitor. Wikipedia. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PubMed Central. Available at: [Link]

  • CDKN1B. Wikipedia. Available at: [Link]

  • HCT116 cells – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Adjuvant CDK4/6 Inhibition Gains Further Ground in HR+/HER2– Early Breast Cancer With Ribociclib Approval. OncLive. Available at: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • CDK15 promotes colorectal cancer progression via phosphorylating PAK4 and regulating β-catenin/ MEK-ERK signaling pathway. PubMed. Available at: [Link]

  • Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. Available at: [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available at: [Link]

Sources

Application

how to dissolve riviciclib for cell culture experiments

Application Notes and Protocols Title: Preparation of Ribociclib for In Vitro Cell Culture Experiments: A Detailed Application Note Introduction Ribociclib, also known as LEE011, is a highly specific and orally bioavaila...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Title: Preparation of Ribociclib for In Vitro Cell Culture Experiments: A Detailed Application Note

Introduction

Ribociclib, also known as LEE011, is a highly specific and orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves arresting the cell cycle in the G1 phase, which has established it as a critical therapeutic agent in the treatment of certain types of cancer, particularly hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3] For researchers in oncology, cell biology, and drug development, accurate and reproducible in vitro studies are fundamental to exploring its therapeutic potential and mechanism.

The efficacy of such studies hinges on the correct preparation of Ribociclib solutions. Due to its physicochemical properties, particularly its low aqueous solubility, improper dissolution can lead to significant experimental artifacts, including inaccurate dose-response curves and non-reproducible results.[2] This application note serves as a comprehensive, field-proven guide for scientists on the proper dissolution, storage, and handling of Ribociclib for cell culture applications, ensuring scientific integrity and the validity of experimental outcomes.

Physicochemical Properties of Ribociclib

Understanding the fundamental properties of a compound is the first step in designing a robust dissolution protocol. Ribociclib is a hydrophobic molecule, a characteristic that dictates the choice of solvent and handling procedures.

Causality Behind Solvent Choice: The low aqueous solubility of Ribociclib succinate means it is practically insoluble in water-based solutions like cell culture media or phosphate-buffered saline (PBS) alone.[2][4][5] Therefore, a polar aprotic solvent is required to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard and recommended solvent due to its high solubilizing capacity for hydrophobic compounds and its miscibility with aqueous cell culture media at low final concentrations.[5][6][7] It is critical to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.[5]

PropertyValueSource
Synonyms LEE011[5]
Molecular Formula C₂₃H₃₀N₈O[5]
Molecular Weight 434.54 g/mol [5][7]
Solubility in DMSO ≥ 8 mg/mL (approx. 18.4 mM)[5]
Solubility in Water Insoluble[5][6]
Solubility in Ethanol Insoluble[5]

Recommended Dissolution Protocol

This protocol details the preparation of a highly concentrated stock solution in DMSO, which is then used to prepare fresh working solutions in cell culture medium for each experiment.

Materials and Reagents
  • Ribociclib powder (purity >98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile, precision pipettes and tips

  • Vortex mixer

  • Optional: Sonicator water bath

Step-by-Step Protocol for Preparing a 10 mM Stock Solution

Preparing a high-concentration stock solution is crucial for minimizing the final concentration of DMSO in the cell culture, thereby avoiding solvent-induced cytotoxicity. A 10 mM stock is a common and practical concentration.

  • Equilibrate Ribociclib: Before opening, allow the vial of Ribociclib powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.345 mg of Ribociclib.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Molarity (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)

    • Mass (mg) = 0.001 L x 0.010 mol/L x 434.54 g/mol x 1000 mg/g = 4.345 mg

  • Initial Dissolution: Add the weighed Ribociclib powder to a sterile tube. Using a precision pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1.0 mL of DMSO.[7]

  • Ensure Complete Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

    • Expert Tip: If the compound does not dissolve completely with vortexing, brief sonication (5-10 minutes) in a room temperature water bath or gentle warming in a 37°C water bath can aid dissolution. Avoid excessive heat, which can degrade the compound.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared in a fully aseptic environment, it can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE). This step is often unnecessary if sterile DMSO and aseptic techniques are used throughout.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes). This is a critical self-validating step to prevent degradation from repeated freeze-thaw cycles and light exposure.[8]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock into your complete cell culture medium.

  • Thaw Stock Solution: Thaw a single aliquot of the Ribociclib stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. Direct, high-volume dilutions (e.g., 1 µL of 10 mM stock into 10 mL of medium) can cause the hydrophobic compound to precipitate out of the aqueous solution. A better practice is to perform an intermediate dilution.

    • Example for 10 µM final concentration:

      • Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or inversion.

      • Step B (Final Dilution): Add the required volume of the 100 µM intermediate solution to your cell culture plates. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.

  • Vehicle Control: This is a mandatory control for trustworthiness. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of Ribociclib tested. For example, if the final concentration of DMSO in your 10 µM Ribociclib well is 0.1%, all wells, including the "untreated" or "control" wells, should contain 0.1% DMSO.[7]

Stability and Storage of Ribociclib Solutions

Proper storage is essential to maintain the chemical integrity and activity of Ribociclib.

Solution TypeStorage TemperatureDurationLight ProtectionSource
Unopened Powder -20°CUp to 3 yearsManufacturer's vial[5]
DMSO Stock Solution -80°CUp to 1 yearAmber or covered vials[5][8]
DMSO Stock Solution -20°CUp to 1 monthAmber or covered vials[5]
Working Solution 2°C to 8°CPrepare fresh; use immediatelyN/ABest Practice

Freeze-Thaw Cycles: Repeatedly freezing and thawing the DMSO stock solution can lead to compound degradation and should be avoided. Aliquoting into single-use volumes is the most effective strategy to prevent this.[8]

Mechanism of Action Visualization

Ribociclib functions by inhibiting the catalytic activity of the CDK4/6-Cyclin D complex.[9] This prevents the phosphorylation of the Retinoblastoma protein (Rb).[10] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the transcription of genes essential for the transition from the G1 to the S phase of the cell cycle.[1][10][11] The net result is a G1 cell cycle arrest and an inhibition of cell proliferation.[11]

Ribociclib_MoA cluster_0 Upstream Mitogenic Signals (e.g., Growth Factors) cluster_1 G1 Phase Regulation cluster_2 G1-S Transition Mitogens Growth Factors CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK46->Rb_E2F Phosphorylates (pRb) Rb Rb E2F E2F S_Phase S-Phase Entry & DNA Synthesis E2F->S_Phase Activates Transcription Rb_E2F->E2F Releases Ribociclib Ribociclib Ribociclib->CDK46 INHIBITS

Caption: Ribociclib inhibits CDK4/6, preventing Rb phosphorylation and blocking G1-S cell cycle progression.

Experimental Workflow Example

The following diagram outlines a standard workflow for a cell-based assay, such as an MTS or IC50 proliferation assay, using Ribociclib.

Ribociclib_Workflow A 1. Prepare 10 mM Ribociclib Stock in DMSO D 4. Prepare Fresh Working Solutions (Serial Dilution in Medium) A->D B 2. Seed Cells in Multi-well Plates C 3. Allow Cells to Adhere (e.g., 24 hours) B->C E 5. Treat Cells with Ribociclib & Vehicle Control (DMSO) C->E D->E F 6. Incubate for Experimental Period (e.g., 72h) E->F G 7. Perform Assay (e.g., MTS, Cell Counting) F->G H 8. Data Acquisition (e.g., Plate Reader) G->H I 9. Analyze Data (Dose-Response Curve, IC50) H->I

Caption: Standard workflow for a cell proliferation assay using a prepared Ribociclib stock solution.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms in medium after adding Ribociclib. - Final concentration is too high.- Inadequate mixing.- Direct dilution of concentrated stock into medium.- Ensure the final concentration of Ribociclib is within its soluble range in the medium.- Perform an intermediate dilution step as described in section 3.3.- Mix thoroughly but gently after adding the drug to the wells.
High variability between replicate wells. - Incomplete dissolution of stock solution.- Uneven distribution of drug in wells.- Cell seeding inconsistency.- Ensure the stock solution is completely clear before use.- After adding the drug, mix the plate gently on an orbital shaker for 1 minute.- Ensure a homogenous single-cell suspension before seeding.
Cytotoxicity observed in vehicle control wells. - DMSO concentration is too high.- DMSO is not of high purity (cell culture grade).- Ensure the final DMSO concentration does not exceed 0.5%, and ideally is ≤0.1%.- Use only new, unopened, anhydrous, cell culture-grade DMSO.
Loss of drug activity over time. - Improper storage of stock solution.- Repeated freeze-thaw cycles.- Store stock solutions at -80°C in single-use aliquots.- Always prepare working solutions fresh from a thawed aliquot and do not re-freeze.

References

  • U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research: Ribociclib. accessdata.fda.gov.

  • Alshehri, S., et al. (2023). Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment. PubMed Central.

  • Selleck Chemicals. (n.d.). LEE011 (Ribociclib). Selleckchem.com.

  • Patel, M. R., et al. (2022). Ribociclib Nanostructured Lipid Carrier Aimed for Breast Cancer: Formulation Optimization, Attenuating In Vitro Specification, and In Vivo Scrutinization. PubMed Central.

  • Wu, J., et al. (2019). Determination of total and unbound ribociclib in human plasma and brain tumor tissues using liquid chromatography coupled with tandem mass spectrometry. PubMed Central.

  • European Medicines Agency. (2024). Kisqali (ribociclib): change to storage conditions and shelf-life. Ema.europa.eu.

  • Shakeel, F., et al. (2022). Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures. PubMed.

  • Yadav, P., & Kumar, S. (2021). A New stability indicating Method Development and Validation of liquid chromatography for the estimation of Ribociclib in pharmaceutical formulation. YMER.

  • Samaddar, S., et al. (2019). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central.

  • Patsnap Synapse. (2025). What is the mechanism of action of Ribociclib Succinate?. Patsnap.com.

  • Shakeel, F., et al. (2022). Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures. ResearchGate.

  • MedChemExpress. (n.d.). Ribociclib succinate (LEE011 succinate). Medchemexpress.com.

  • Lelli, K. M., et al. (2018). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PubMed Central.

  • An, H., et al. (2019). Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway. Taylor & Francis Online.

  • Infante, J. R., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 In. AACR Journals.

  • Musolino, A., et al. (2017). Mechanism of action of CDK4/6 inhibitors. ResearchGate.

Sources

Method

riviciclib western blot protocol for pRb and cyclin D1

Application Notes and Protocols Topic: Analysis of Riviciclib-Mediated Effects on the pRb-Cyclin D1 Axis via Western Blot For: Researchers, scientists, and drug development professionals. Introduction: Targeting the Cell...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Analysis of Riviciclib-Mediated Effects on the pRb-Cyclin D1 Axis via Western Blot

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Cell Cycle Engine in Oncology

The cell division cycle is a fundamental process, the fidelity of which is paramount for normal tissue homeostasis. In oncology, the dysregulation of this cycle is a hallmark of malignant transformation, leading to uncontrolled cellular proliferation. A critical checkpoint in this process is the G1/S transition, which is primarily governed by the interaction of Cyclin-Dependent Kinases (CDKs) and their regulatory cyclin partners.[1][2] Specifically, the Cyclin D-CDK4/6 complex plays a pivotal role by phosphorylating the Retinoblastoma tumor suppressor protein (pRb).[1][3] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for S-phase entry.[2] Upon phosphorylation by Cyclin D-CDK4/6, pRb undergoes a conformational change, releasing E2F and permitting the cell to commit to DNA replication and division.[2][4]

Riviciclib (P276-00) is a potent and selective small molecule inhibitor of CDK4 and CDK1, and to a lesser extent, CDK9.[5] By targeting CDK4, riviciclib is designed to restore the G1 checkpoint control in cancer cells where this pathway is aberrantly active.[6][7] Its mechanism of action involves preventing the hyperphosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[4][5]

This application note provides a comprehensive, field-proven Western blot protocol designed to validate the cellular activity of riviciclib. The primary endpoints of this assay are the direct target of the CDK4/6 complex, pRb, and a key upstream regulator, Cyclin D1. By quantifying the ratio of phosphorylated pRb (p-pRb) to total pRb, researchers can directly measure the inhibitory efficacy of riviciclib. Concurrently, monitoring Cyclin D1 levels can provide insights into the broader effects of CDK4/6 inhibition on the signaling network.

Core Principle: A Self-Validating Immunoblotting System

Western blotting is an indispensable technique for interrogating protein-level changes within a cell.[8] The protocol detailed herein is designed as a self-validating system. The primary readout—a decrease in pRb phosphorylation at CDK4/6-specific sites (e.g., Ser780, Ser807/811) relative to the total pRb protein level—serves as a direct and quantitative measure of riviciclib's on-target effect.[9][10] The inclusion of a loading control (e.g., β-actin, GAPDH) ensures that any observed changes are not due to unequal protein loading, while the comparison to an untreated or vehicle-treated control provides a clear baseline for assessing the drug's impact. Trustworthiness is further established through rigorous antibody validation, a critical step for ensuring the specificity and reliability of the results.[11][12][13]

Signaling Pathway & Experimental Workflow

To visualize the mechanism and the method, the following diagrams outline the targeted biological pathway and the experimental procedure.

Riviciclib_Pathway cluster_0 G1 Phase Regulation cluster_1 Phosphorylation Event Mitogens Mitogenic Signals CyclinD1 Cyclin D1 Mitogens->CyclinD1 Upregulates CDK46 CDK4/6 CyclinD1->CDK46 Binds & Activates pRb pRb CDK46->pRb Phosphorylates pRb_E2F pRb-E2F Complex (Active Repressor) E2F E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Progression Cell Cycle Progression S_Phase->Progression ppRb p-pRb (Inactive) ppRb->E2F Releases Riviciclib Riviciclib Riviciclib->CDK46 Inhibits Western_Blot_Workflow start 1. Cell Culture & Riviciclib Treatment lysis 2. Cell Lysis (Protein Extraction) start->lysis quant 3. Protein Quantification (BCA) lysis->quant sds 4. SDS-PAGE (Separation by MW) quant->sds transfer 5. Membrane Transfer (PVDF/Nitrocellulose) sds->transfer block 6. Blocking (Prevent Non-specific Binding) transfer->block ab_primary 7. Primary Antibody Incubation (e.g., anti-p-pRb) block->ab_primary ab_secondary 8. Secondary Antibody Incubation (HRP) ab_primary->ab_secondary detect 9. ECL Detection & Imaging ab_secondary->detect analyze 10. Data Analysis (Quantification & Normalization) detect->analyze

Caption: Step-by-step experimental workflow for Western blot analysis.

Materials and Reagents
Table 1: Recommended Antibodies
Antibody TargetTypeRecommended DilutionExample Source (Cat. #)
Phospho-Rb (Ser807/811)Rabbit mAb1:1000Cell Signaling Technology (#9308) [9]
Phospho-Rb (Ser780)Rabbit mAb1:1000Cell Signaling Technology (#9307)
Total RbMouse mAb1:1000Cell Signaling Technology (#9309) [10]
Cyclin D1Rabbit mAb1:1000Cell Signaling Technology (#2978)
β-Actin (Loading Control)Mouse mAb1:5000Sigma-Aldrich (A5441)
Anti-rabbit IgG (HRP-linked)Goat1:2000 - 1:5000Cell Signaling Technology (#7074)
Anti-mouse IgG (HRP-linked)Horse1:2000 - 1:5000Cell Signaling Technology (#7076)

Expertise Note: Antibody validation is the cornerstone of trustworthy immunoblotting. [11][12]Always validate antibodies in your specific experimental context. Run tests with positive and negative control lysates (if available) or use siRNA-mediated knockdown to confirm target specificity. [13]The listed antibodies are widely cited and validated, but lot-to-lot variability can occur.

Table 2: Reagent and Buffer Compositions
Reagent/BufferCompositionStorage
RIPA Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS. [14]Immediately before use, add: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.4°C (stock), -20°C (aliquots)
4x Laemmli Sample Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue. Immediately before use, add: 10% β-mercaptoethanol.Room Temp
10x Tris-Glycine Running Buffer 250 mM Tris, 1.92 M Glycine, 1% SDS.Room Temp
1x Transfer Buffer 25 mM Tris, 192 mM Glycine, 20% Methanol. [10]4°C
Tris-Buffered Saline with Tween 20 (TBST) 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20.Room Temp
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in TBST.4°C (use fresh)

Expertise Note: For phospho-protein detection, BSA is the preferred blocking agent over non-fat dry milk. Milk contains phosphoproteins (e.g., casein) that can cause high background due to cross-reactivity with phospho-specific antibodies.

Detailed Step-by-Step Protocol
1. Cell Culture and Riviciclib Treatment
  • Cell Seeding: Plate a cancer cell line known to have an intact Rb pathway (e.g., MCF-7, HCT116) in 6-well plates. Seed at a density that will result in 70-80% confluency at the time of harvest.

  • Drug Treatment: The next day, replace the medium with fresh medium containing riviciclib at various concentrations (e.g., 0.1, 0.5, 1.5, 5 µM) or a vehicle control (e.g., 0.1% DMSO). A time-course experiment (e.g., 3, 6, 12, 24 hours) with a fixed drug concentration (e.g., 1.5 µM) is also highly informative. [5] Causality Insight: A dose-response and time-course experiment is crucial to identify the optimal conditions for observing maximal pRb inhibition without inducing widespread cytotoxicity, which could confound the results.

2. Protein Extraction (Cell Lysis)
  • Wash: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse: Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with protease/phosphatase inhibitors) to each well. Causality Insight: Working on ice and using inhibitors is critical to prevent protein degradation and dephosphorylation, preserving the in-vivo state of the proteins of interest. [15]RIPA buffer is a stringent lysis buffer suitable for disrupting both cytoplasmic and nuclear membranes to ensure complete extraction of pRb and Cyclin D1.[16][17]

  • Harvest: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate & Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing. [14]Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris. [14]5. Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.

3. Protein Quantification
  • Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.

  • Calculate the required volume of each lysate to ensure equal protein loading for all samples (typically 20-30 µg per lane).

4. SDS-PAGE (Gel Electrophoresis)
  • Sample Preparation: In a new tube, mix your calculated lysate volume with 4x Laemmli Sample Buffer to a final concentration of 1x. Ensure the final volume is equal for all samples by adding lysis buffer if necessary.

  • Denaturation: Heat the samples at 95°C for 5 minutes. 3. Loading and Running the Gel: Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. [18]

5. Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. [10] Expertise Note: PVDF membranes are generally more robust and have a higher binding capacity, making them ideal for this application. Ensure the membrane is activated with methanol before use.

6. Immunoblotting
  • Blocking: Incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-pRb Ser807/811) in Blocking Buffer to the recommended concentration (see Table 1). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. 3. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis
  • Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.

  • Stripping and Re-probing: To ensure accurate normalization, the same membrane should be probed for total pRb and a loading control.

    • Strip the membrane using a commercial stripping buffer or a mild stripping protocol.

    • Confirm successful stripping by incubating with ECL substrate again.

    • Block the membrane and re-probe with the next primary antibody (e.g., anti-total Rb), following steps 6.1 through 7.2. Repeat for the loading control (e.g., anti-β-actin).

  • Data Analysis:

    • Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-pRb, total pRb, Cyclin D1, and the loading control for each sample.

    • Primary Endpoint: Calculate the ratio of (p-pRb intensity / total pRb intensity) for each lane. This normalizes the phosphorylation signal to the total amount of pRb protein present.

    • Secondary Endpoint: Normalize the Cyclin D1 and total pRb signals to the loading control signal to correct for any minor loading variations.

    • Plot the normalized data against the riviciclib concentration or time to visualize the drug's effect.

Expected Results and Interpretation

A successful experiment will demonstrate a dose- and/or time-dependent decrease in the ratio of phosphorylated pRb to total pRb in cells treated with riviciclib compared to the vehicle control. This result provides direct evidence of CDK4/6 inhibition in a cellular context. A significant reduction in p-pRb levels confirms that the compound is engaging its target and eliciting the expected downstream biological effect. Changes in Cyclin D1 levels may also be observed, as feedback mechanisms can sometimes be initiated upon pathway inhibition. [20]

References
  • What Are CDK4/6 Inhibitors? BreastCancer.org. [Link]

  • CDK4/6 Inhibitors. Susan G. Komen®. [Link]

  • Antibody validation for Western blot: By the user, for the user. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. ResearchGate. [Link]

  • Two Clinical Trials on CDK4/6 Inhibitors for HR-Positive Breast Cancer Reveal Distinct Quality of Life Outcomes. ASCO Daily News. [Link]

  • What is the mechanism of action of Ribociclib Succinate? Patsnap Synapse. [Link]

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Quantitative Western Blotting: How and why you should validate your antibodies. Azure Biosystems. [Link]

  • Cyclin D1 expression is regulated by the retinoblastoma protein. PNAS. [Link]

  • Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Ongoing Trials and Practical Insights Shape CDK4/6 Inhibitor Use in HR+ Metastatic Breast Cancer. OncLive. [Link]

  • Validating Antibodies for Western Blotting. Rockland Immunochemicals, Inc. [Link]

  • CDK4/6 inhibition induces feedback upregulation of cyclin D1, CDK4, and... ResearchGate. [Link]

  • Adjuvant CDK4/6 Inhibition Gains Further Ground in HR+/HER2– Early Breast Cancer With Ribociclib Approval. OncLive. [Link]

  • Which protocol you use for cell lysis (getting protein) for western blotting? ResearchGate. [Link]

  • pRB and its role in regulating cell cycle. YouTube. [Link]

  • Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients. PubMed. [Link]

  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Karger Publishers. [Link]

  • Choosing a Lysis Buffer for Western Blot (WB) | CST Tech Tips. YouTube. [Link]

  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Western Blotting Guidebook. Azure Biosystems. [Link]

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Application

Application Note: P276-00 Apoptosis Assay Using Caspase-3 Activation

Introduction: Targeting the Cell Cycle to Induce Apoptosis with P276-00 P276-00, a flavone derivative, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Cell Cycle to Induce Apoptosis with P276-00

P276-00, a flavone derivative, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in oncology research and development.[1][2] This molecule selectively targets key regulators of the cell cycle, including Cdk4/cyclin D1, Cdk1/cyclin B, and Cdk9/cyclin T1.[1][2][3] By inhibiting these kinases, P276-00 effectively induces cell cycle arrest, primarily at the G1/S transition, which subsequently leads to the induction of apoptosis, or programmed cell death.[1] This targeted mechanism of action makes P276-00 a compelling candidate for anti-cancer therapies, particularly in malignancies characterized by aberrant cell cycle regulation, such as mantle cell lymphoma and multiple myeloma.[4][5][6][7]

A critical event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[8][9][10] The induction of apoptosis by P276-00 has been shown to correlate with the activation of caspase-3, as evidenced by the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP).[6][11] Therefore, measuring caspase-3 activity serves as a reliable and quantifiable biomarker for assessing the pro-apoptotic efficacy of P276-00.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret a robust apoptosis assay for P276-00 by quantifying caspase-3 activation. We will delve into the underlying scientific principles, provide step-by-step protocols for both fluorometric and colorimetric assays, and offer insights into data analysis and troubleshooting.

Scientific Principle: The Convergence of CDK Inhibition and Caspase-3 Activation

The pro-apoptotic activity of P276-00 is intrinsically linked to its ability to disrupt the cell cycle machinery. By inhibiting Cdk4/cyclin D1, P276-00 prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for cells to progress from the G1 to the S phase of the cell cycle.[3] This G1 arrest provides a window for pro-apoptotic signals to accumulate.

Furthermore, the inhibition of Cdk9/cyclin T1 by P276-00 is crucial for its apoptotic effects. Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1, a member of the Bcl-2 family.[6] Treatment with P276-00 leads to a significant downregulation of Mcl-1 protein levels.[4][6] This disruption of the balance between pro- and anti-apoptotic Bcl-2 family proteins is a critical step that triggers the intrinsic pathway of apoptosis.[12] The decrease in Mcl-1 allows for the activation of pro-apoptotic Bcl-2 family members like Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of caspase-3.[12]

The following diagram illustrates the proposed mechanism of P276-00-induced apoptosis:

P276_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Pathway P276 P276-00 Cdk4_D1 Cdk4/Cyclin D1 P276->Cdk4_D1 inhibits Cdk9_T1 Cdk9/Cyclin T1 (P-TEFb) P276->Cdk9_T1 inhibits Rb_phos Rb Phosphorylation Cdk4_D1->Rb_phos phosphorylates G1_S G1-S Transition Rb_phos->G1_S promotes Apoptosis Apoptosis RNA_PolII RNA Polymerase II Elongation Cdk9_T1->RNA_PolII activates Mcl1_trans Mcl-1 Transcription RNA_PolII->Mcl1_trans Mcl1 Mcl-1 (Anti-apoptotic) Mcl1_trans->Mcl1 Bax_Bak Bax/Bak Activation Mcl1->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Mechanism of P276-00 induced apoptosis.

Experimental Design and Controls: Ensuring Data Integrity

A well-designed experiment with appropriate controls is paramount for obtaining reliable and interpretable data.

Key Experimental Groups:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve P276-00. This group serves as the baseline for caspase-3 activity.

  • P276-00 Treatment Groups: Cells treated with a range of concentrations of P276-00. A dose-response curve is essential to determine the EC50 (half-maximal effective concentration).

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide). This control validates that the assay system can detect caspase-3 activation.[13]

  • Negative Control (Optional but Recommended): Untreated cells. This helps to assess the basal level of apoptosis in the cell line.

  • Blank: Assay buffer without cell lysate. This is used to subtract the background signal from the measurements.

Time-Course Experiment:

Apoptosis is a dynamic process. Therefore, it is crucial to perform a time-course experiment to identify the optimal time point for measuring caspase-3 activation after P276-00 treatment. The onset of apoptosis can vary depending on the cell type and the concentration of the inducing agent.[14]

Protocol 1: Fluorometric Caspase-3 Assay

This protocol is adapted from standard fluorometric caspase-3 assay kits and offers high sensitivity.[10][15] The assay is based on the cleavage of a synthetic peptide substrate, acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), by active caspase-3.[10] The cleavage releases the fluorescent AMC moiety, which can be quantified using a fluorometer.[10]

Materials:

  • Cell line of interest (e.g., mantle cell lymphoma, multiple myeloma cell lines)

  • P276-00

  • Vehicle (e.g., DMSO)

  • Positive control for apoptosis (e.g., staurosporine)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 96-well white-walled microplates (for fluorescence reading)

  • Fluorometric Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, DTT, and Ac-DEVD-AMC substrate)

  • Microplate fluorometer with excitation at 360-400 nm and emission at 460-505 nm[10]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal cell number should be determined empirically for each cell line.[16]

  • Compound Treatment:

    • Prepare serial dilutions of P276-00 in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of P276-00, vehicle, or positive control.

    • Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours) in a humidified incubator at 37°C with 5% CO2.

  • Cell Lysis:

    • After incubation, centrifuge the plate (if using suspension cells) and carefully remove the supernatant. For adherent cells, aspirate the medium.

    • Wash the cells once with cold PBS.

    • Add 50 µL of cold lysis buffer to each well.

    • Incubate the plate on ice for 10-15 minutes.[9]

  • Caspase-3 Assay:

    • Prepare the reaction buffer according to the kit manufacturer's instructions (usually by adding DTT).

    • Add 50 µL of the prepared reaction buffer to each well containing the cell lysate.

    • Add 5 µL of the Ac-DEVD-AMC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.[16]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[10]

Protocol 2: Colorimetric Caspase-3 Assay

This protocol provides a cost-effective alternative to the fluorometric assay and is suitable for high-throughput screening.[15] It utilizes a peptide substrate, acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA), which upon cleavage by caspase-3, releases the chromophore p-nitroaniline (pNA).[8][9] The amount of pNA can be quantified by measuring the absorbance at 405 nm.[8]

Materials:

  • All materials listed for the fluorometric assay, except for the fluorometric kit and white-walled plates.

  • 96-well clear-bottom microplates

  • Colorimetric Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, DTT, and Ac-DEVD-pNA substrate)

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

Step-by-Step Procedure:

The procedure for cell seeding, compound treatment, and cell lysis is identical to the fluorometric assay (Steps 1-3).

  • Caspase-3 Assay:

    • Prepare the reaction buffer as per the kit's instructions.

    • Add 50 µL of the reaction buffer to each well.

    • Add 5 µL of the Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-4 hours. The color development may be slower than the fluorescent signal.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm using a microplate spectrophotometer.[8]

Data Analysis and Interpretation

Data Normalization:

To account for variations in cell number, it is recommended to normalize the caspase-3 activity to the total protein concentration in each lysate. A Bradford or BCA protein assay can be performed on a small aliquot of the lysate.

Calculation of Fold-Increase in Caspase-3 Activity:

The fold-increase in caspase-3 activity is calculated by dividing the normalized value of the P276-00-treated sample by the normalized value of the vehicle-treated control.

Dose-Response Curve:

Plot the fold-increase in caspase-3 activity against the logarithm of the P276-00 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Data Presentation:

Summarize the quantitative data in a clear and structured table for easy comparison.

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Vehicle)Standard Deviation
Vehicle (DMSO)01.0± 0.1
P276-000.11.5± 0.2
P276-0014.2± 0.5
P276-00108.9± 1.1
Positive ControlVaries12.5± 1.8

Workflow Visualization

The following diagram outlines the general workflow for the P276-00 apoptosis assay.

Apoptosis_Assay_Workflow cluster_protocol Assay Protocol start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding compound_treatment 2. Compound Treatment (P276-00, Vehicle, Positive Control) cell_seeding->compound_treatment incubation 3. Incubation (Time-course) compound_treatment->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis assay_prep 5. Assay Preparation (Add Reaction Buffer & Substrate) cell_lysis->assay_prep incubation_37c 6. Incubation at 37°C assay_prep->incubation_37c measurement 7. Measurement incubation_37c->measurement fluorometric Fluorometric (Ex/Em: 400/505 nm) measurement->fluorometric colorimetric Colorimetric (Abs: 405 nm) measurement->colorimetric data_analysis 8. Data Analysis (Normalization, Fold Change, EC50) end End data_analysis->end fluorometric->data_analysis colorimetric->data_analysis

Caption: General workflow for the P276-00 apoptosis assay.

Troubleshooting and Best Practices

Issue Potential Cause Recommendation
Low or no signal in positive control Insufficient apoptosis inductionOptimize the concentration and incubation time of the positive control.[13]
Inactive assay componentsEnsure reagents are stored correctly and have not expired. Prepare fresh buffers, especially those containing DTT.[13]
Incorrect instrument settingsVerify the excitation and emission wavelengths for the fluorometric assay or the absorbance wavelength for the colorimetric assay.
High background signal Cell death due to over-confluencyEnsure cells are seeded at an appropriate density.
ContaminationMaintain sterile cell culture techniques.
Intrinsic fluorescence/absorbance of P276-00Run a control with P276-00 in assay buffer without cell lysate to check for interference.
High variability between replicates Inconsistent cell numbersUse a multichannel pipette for cell seeding and reagent addition. Consider performing a cell viability assay in parallel.
Pipetting errorsEnsure accurate and consistent pipetting.

Best Practices for a Self-Validating System:

  • Multiplexing with a Viability Assay: To distinguish between apoptosis and necrosis, and to normalize for cell number, consider multiplexing the caspase-3 assay with a cell viability assay (e.g., using resazurin or CellTiter-Glo®).[17][18]

  • Orthogonal Confirmation: Confirm the induction of apoptosis using an independent method, such as Annexin V staining, TUNEL assay, or Western blotting for cleaved PARP.[19][20]

  • Inhibitor Control: To confirm that the measured activity is specific to DEVD-cleaving caspases, include a control where a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) is added to the lysate before the substrate.[13]

Conclusion

The measurement of caspase-3 activation provides a robust and quantifiable method for assessing the pro-apoptotic efficacy of the CDK inhibitor P276-00. By following the detailed protocols and adhering to the principles of rigorous experimental design outlined in this application note, researchers can generate high-quality, reproducible data to advance our understanding of P276-00's mechanism of action and support its development as a potential anti-cancer therapeutic.

References

  • Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from [Link]

  • Raje, N., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Leukemia & Lymphoma, 53(10), 2016-2025. [Link]

  • Raje, N., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Leukemia & Lymphoma, 53(10), 2016-2025. [Link]

  • Raje, N., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6), 806-814. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00. Retrieved from [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

  • BMG Labtech. (2022). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Kumar, S., et al. (2018). Identification of FDA-approved drugs as novel allosteric inhibitors of human executioner caspases. Proteins: Structure, Function, and Bioinformatics, 86(11), 1163-1175. [Link]

  • Kumar, S. (2009). Caspase Protocols in Mice. Methods in Molecular Biology, 559, 1-13. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • An, S., & Kim, J. (2021). Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species. Cancers, 13(16), 4192. [Link]

  • Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Biocompare. (2024). Cell-Based Assays. Retrieved from [Link]

  • Gopal, A. K., et al. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical Lymphoma, Myeloma & Leukemia, 15(7), 416-421. [Link]

  • Pena-Blanco, A., & Garcia-Saez, A. J. (2018). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1865(4), 677-691. [Link]

  • Dive, C., et al. (1995). Induction of apoptosis by anti-cancer drugs with disparate modes of action: kinetics of cell death and changes in c-myc expression. British Journal of Cancer, 71(5), 931-936. [Link]

  • National Center for Biotechnology Information. (n.d.). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. In Madame Curie Bioscience Database. Retrieved from [Link]

  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]

  • Merck Millipore. (n.d.). Caspase 3 Colorimetric Activity Assay Kit, DEVD. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2024, July 24). How Do BCL2 Inhibitors Work? [Video]. YouTube. [Link]

  • Graff, S. (2022, October 16). Managing Toxicities of CDK4/6 Inhibitors in Hormone Positive Breast Cancer [Video]. YouTube. [Link]

  • Bilgin, B., et al. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Cardio-Oncology, 9(1), 32. [Link]

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Method

Application Notes &amp; Protocols: Experimental Application of Riviciclib in Mantle Cell Lymphoma Models

I. Introduction: The Rationale for Targeting Cyclin-Dependent Kinases in Mantle Cell Lymphoma Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma characterized by a specific chromosomal translocation,...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Rationale for Targeting Cyclin-Dependent Kinases in Mantle Cell Lymphoma

Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma characterized by a specific chromosomal translocation, t(11;14)(q13;q32).[1] This genetic event juxtaposes the Cyclin D1 gene (CCND1) with the immunoglobulin heavy chain gene enhancer, leading to the constitutive overexpression of cyclin D1 protein.[1] Cyclin D1 is a crucial regulatory protein that partners with cyclin-dependent kinases 4 and 6 (CDK4/6) to control the G1-S phase transition of the cell cycle. This aberrant, continuous pro-proliferative signal is a central driver of MCL pathogenesis, making the cell cycle machinery an exceptionally rational target for therapeutic intervention.[2][3]

Riviciclib (also known as Seliciclib or R-roscovitine) is a 2,6,9-substituted purine analog that functions as a small-molecule inhibitor of multiple CDKs.[4][5] Unlike highly selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib), riviciclib exhibits a broader inhibitory profile.[6][7] It potently inhibits CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B, with reported IC50 values of 20 nM, 63 nM, and 79 nM, respectively.[8][9] This polypharmacology suggests a dual mechanism of action relevant to MCL:

  • Cell Cycle Arrest: Inhibition of CDK4/D1 and CDK1/B complexes is expected to block cell cycle progression at the G1/S and G2/M checkpoints, respectively.

  • Induction of Apoptosis: Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), blocks transcriptional elongation. This leads to the rapid downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1, a critical survival factor in many B-cell malignancies.[2][10]

These application notes provide a comprehensive guide for researchers to investigate the preclinical efficacy and mechanism of action of riviciclib in in-vitro MCL models. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the causality behind each experimental step. While preclinical data for riviciclib has shown promise in various hematological malignancies, it is noteworthy that a Phase II clinical trial in MCL was terminated due to a lack of objective responses, highlighting the importance of rigorous preclinical modeling to understand its potential and limitations.[8]

II. Experimental Design: A Validated Workflow for Assessing Riviciclib Activity

A logical and sequential workflow is critical to accurately characterize the effects of riviciclib on MCL cells. The proposed workflow ensures that each experiment builds upon the findings of the last, from initial cytotoxicity screening to detailed mechanistic validation.

G A MCL Cell Line Culture (e.g., JeKo-1, CCMCL1) B Dose-Response & Viability (MTT / CellTiter-Glo Assay) A->B C Cell Cycle Analysis (PI Staining / Flow Cytometry) B->C Treat with IC50 concentration D Apoptosis Quantification (Annexin V & PI / Flow Cytometry) B->D Treat with IC50 concentration E Western Blot Analysis (p-Rb, Mcl-1, PARP cleavage) D->E Confirm protein-level changes

Caption: Overall experimental workflow for evaluating riviciclib in MCL models.

III. Mechanism of Action: Riviciclib's Dual Impact on MCL

Riviciclib's efficacy stems from its ability to simultaneously halt the cell cycle and trigger apoptosis by targeting multiple CDKs.

G cluster_0 Cell Cycle Control (G1 Arrest) cluster_1 Transcriptional Regulation (Apoptosis) Riviciclib Riviciclib CDK4_D1 CDK4 / Cyclin D1 Riviciclib->CDK4_D1 Inhibits CDK9_T1 CDK9 / Cyclin T1 (P-TEFb) Riviciclib->CDK9_T1 Inhibits Rb Rb CDK4_D1->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Activates Transcription RNA_Pol_II RNA Pol II CDK9_T1->RNA_Pol_II Phosphorylates Mcl1_gene Mcl-1 Gene RNA_Pol_II->Mcl1_gene Elongates Transcription Mcl1_protein Mcl-1 Protein (Anti-apoptotic) Mcl1_gene->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits

Caption: Riviciclib's dual mechanism targeting cell cycle and transcription.

IV. Detailed Experimental Protocols

Protocol 1: Culture of Mantle Cell Lymphoma (MCL) Cell Lines

Rationale: Establishing and maintaining healthy, logarithmically growing MCL cell cultures is the foundation for obtaining reproducible and reliable experimental data. MCL cell lines are typically grown in suspension.[11]

  • Recommended Cell Lines: JeKo-1 (ATCC: CRL-3006), Granta-519 (DSMZ: ACC 342), CCMCL1 (Sigma: SCC132).[11]

  • Materials:

    • RPMI-1640 Medium (e.g., Sigma, Cat. No. R0883)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • L-Glutamine (200 mM solution)

    • Penicillin-Streptomycin (10,000 U/mL)

    • Trypan Blue solution

    • Sterile T-25 or T-75 culture flasks

    • Hemocytometer or automated cell counter

  • Procedure:

    • Prepare Complete Medium: To 500 mL of RPMI-1640 base medium, add 50 mL of FBS (for a final concentration of 10%), 5 mL of L-Glutamine (final conc. 2 mM), and 5 mL of Penicillin-Streptomycin (final conc. 100 U/mL).

    • Thawing Cryopreserved Cells: a. Rapidly thaw the vial of cells in a 37°C water bath (~1-2 minutes). b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete medium. e. Transfer to a T-25 flask and incubate at 37°C in a humidified 5% CO₂ incubator.

    • Cell Line Maintenance: a. Monitor cell density daily. Ideal density for passaging is between 1.0 - 1.5 x 10⁶ cells/mL.[11] b. To passage, determine the cell density and viability using Trypan Blue exclusion. c. Dilute the cell suspension to a seeding density of ~0.25 x 10⁶ cells/mL in a new flask with fresh, pre-warmed medium.[11] d. Typically, cells are passaged every 2-3 days.

    • Self-Validation/QC: Regularly test cultures for mycoplasma contamination. Ensure cell viability remains >95% for use in experiments.

Protocol 2: Determining Cell Viability and IC₅₀ with MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] It is used to determine the concentration of riviciclib that inhibits cell growth by 50% (IC₅₀), a critical parameter for subsequent mechanistic studies.

  • Materials:

    • Logarithmically growing MCL cells

    • Riviciclib (powder or stock solution in DMSO)

    • 96-well flat-bottom cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: a. Count cells and adjust the concentration to 0.5 x 10⁶ cells/mL in complete medium. b. Add 100 µL of the cell suspension to each well of a 96-well plate (50,000 cells/well). Include wells for vehicle control and no-cell blanks. c. Incubate for 2-4 hours to allow cells to settle.

    • Riviciclib Treatment: a. Prepare a 2X serial dilution series of riviciclib in complete medium. A typical starting range might be 100 µM down to ~0.1 µM. b. Add 100 µL of the 2X riviciclib dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X drug concentration. c. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.1%). d. Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • MTT Assay: a. After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14] c. Add 100 µL of solubilization solution to each well. d. Incubate overnight at 37°C in a humidified incubator (or for 2-4 hours at room temperature in the dark, depending on the solubilizing agent).

    • Data Acquisition: a. Gently mix the plate to ensure the formazan is fully dissolved. b. Read the absorbance at 570 nm using a microplate reader.[14]

    • Data Analysis: a. Subtract the average absorbance of the no-cell blank wells from all other readings. b. Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100. c. Plot % Viability vs. log[Riviciclib concentration] and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: To confirm that riviciclib's anti-proliferative effect is due to cell cycle modulation. PI is a fluorescent intercalating agent that binds to DNA, allowing for cell cycle phase distribution analysis by flow cytometry based on DNA content.[15]

  • Materials:

    • MCL cells treated with vehicle or riviciclib (e.g., at IC₅₀ concentration for 24 hours)

    • Cold PBS

    • Cold 70% Ethanol

    • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: a. Culture and treat ~1-2 x 10⁶ cells per condition in a 6-well plate. b. Harvest cells by transferring the suspension to a conical tube. c. Centrifuge at 300 x g for 5 minutes. d. Wash the cell pellet once with 5 mL of cold PBS.

    • Fixation: a. Resuspend the pellet in 500 µL of cold PBS. b. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours (or up to several days).

    • Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Carefully decant the ethanol and wash the pellet with 5 mL of PBS. c. Resuspend the cell pellet in 500 µL of PI Staining Solution. d. Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: a. Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm). b. Collect at least 10,000 events per sample. c. Use the resulting histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Expected Outcome: Compared to the vehicle control, riviciclib-treated cells are expected to show an accumulation in the G1 and/or G2/M phases, with a corresponding decrease in the S phase population.[16]

Protocol 4: Apoptosis Detection by Annexin V and PI Staining

Rationale: This assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[17] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is used as a counterstain to identify late apoptotic or necrotic cells with compromised membrane integrity.[18]

  • Materials:

    • MCL cells treated with vehicle or riviciclib (e.g., at IC₅₀ concentration for 48 hours)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Cell Preparation: a. Culture and treat ~1 x 10⁶ cells per condition. b. Harvest cells and centrifuge at 300 x g for 5 minutes. c. Wash the pellet twice with cold PBS.

    • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit manufacturer). c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

    • Flow Cytometry: a. Analyze the samples immediately (within 1 hour) by flow cytometry. b. Excite at 488 nm and collect FITC fluorescence (FL1, ~530 nm) and PI fluorescence (FL2 or FL3, >670 nm). c. Use unstained, PI-only, and Annexin V-only stained cells to set compensation and gates correctly.

    • Data Analysis:

      • Annexin V (-) / PI (-): Live cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by riviciclib.

V. Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Riviciclib IC₅₀ Values in B-Cell Lymphoma Cell Lines

Cell Line Histology IC₅₀ (µM) after 72h Treatment Source
Example Data
SU-DHL-4 DLBCL 13 [16]
OCI-LY-1 DLBCL 36 [16]
JeKo-1 MCL User-determined value -
CCMCL1 MCL User-determined value -

DLBCL: Diffuse Large B-Cell Lymphoma. Data provided as a reference range for related B-cell neoplasms.

Table 2: Representative Cell Cycle Distribution Analysis

Treatment (24h) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control (0.1% DMSO) 45.2 ± 3.1 38.5 ± 2.5 16.3 ± 1.8
Riviciclib (IC₅₀) 68.7 ± 4.5 10.1 ± 1.9 21.2 ± 3.3

Values are representative examples (Mean ± SD). Bold indicates expected significant change.

Table 3: Representative Apoptosis Analysis

Treatment (48h) % Live Cells (AnV-/PI-) % Early Apoptotic (AnV+/PI-) % Late Apoptotic (AnV+/PI+)
Vehicle Control (0.1% DMSO) 92.4 ± 2.8 4.1 ± 1.1 3.5 ± 0.9
Riviciclib (IC₅₀) 45.8 ± 5.2 31.5 ± 4.1 22.7 ± 3.7

Values are representative examples (Mean ± SD). Bold indicates expected significant change.

VI. References

  • Morschhauser, F., et al. (2020). Clinical activity of abemaciclib in patients with relapsed or refractory mantle cell lymphoma - a phase II study. Haematologica. Available at: [Link]

  • Wikipedia. (n.d.). Seliciclib. Available at: [Link]

  • Al-Katib, A. M. (2010). Seliciclib in malignancies. PubMed. Available at: [Link]

  • Lee, C., et al. (2020). Targeting CDK4/6 in mantle cell lymphoma. Annals of Lymphoma. Available at: [Link]

  • Chikkanna, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Cai, W., et al. (2022). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Rásó-Barnett, L., et al. (2009). Cyclin-dependent kinase inhibitor seliciclib shows in vitro activity in diffuse large B-cell lymphomas. PubMed. Available at: [Link]

  • Lee, C., et al. (2020). Targeting CDK4/6 in mantle cell lymphoma. PMC. Available at: [Link]

  • ResearchGate. (n.d.). MTT assay Cell viability was determined by MTT assay after exposure to... Available at: [Link]

  • Buque, A., et al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. PubMed. Available at: [Link]

  • Wesierska-Gadek, J., et al. (2011). Roscovitine in cancer and other diseases. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Available at: [Link]

  • Dreyling, M., et al. (2006). Malignant hematopoietic cell lines: in vitro models for the study of mantle cell lymphoma. Leukemia Research. Available at: [Link]

  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • National Institutes of Health. (n.d.). Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. Available at: [Link]

  • Ou, Y., et al. (2017). Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition. PMC. Available at: [Link]

  • Le Tourneau, C., et al. (2010). Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. PubMed. Available at: [Link]

  • National Comprehensive Cancer Network. (n.d.). NCCN Guidelines for Patients: Mantle Cell Lymphoma. Available at: [Link]

  • Bio-Resource. (2021). Cell Viability and Cytotoxicity determination using MTT assay. YouTube. Available at: [Link]

  • Hafner, M., et al. (n.d.). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Cancer Systems Biology. Available at: [Link]

  • Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Available at: [Link]

  • European Society for Medical Oncology. (n.d.). Mantle Cell Lymphoma (MCL). Available at: [Link]

  • ResearchGate. (n.d.). Apoptosis assay using flow cytometry after staining with Annexin... Available at: [Link]

  • eLife. (n.d.). Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach. Available at: [Link]

  • O'Leary, B., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. The Oncologist. Available at: [Link]

  • McGowan Institute for Regenerative Medicine. (2019). Development of a Mantle Cell Lymphoma Cell Culture Model. Available at: [Link]

  • OncLive. (n.d.). CDK4 Inhibition With Palbociclib in MCL. Available at: [Link]

  • ESMO Daily Reporter. (2021). Preclinical research offers promise of new CDK4/6 inhibitors. Available at: [Link]

Sources

Application

Riviciclib: A Guide to Inducing G1/G2 Cell Cycle Arrest in Cancer Research

Introduction: The Therapeutic Potential of Cell Cycle Regulation The cell cycle is a fundamental process that governs the proliferation of all living cells. In cancer, this intricate regulatory network is often deregulat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Cell Cycle Regulation

The cell cycle is a fundamental process that governs the proliferation of all living cells. In cancer, this intricate regulatory network is often deregulated, leading to uncontrolled cell division. A key strategy in oncology research is to therapeutically target the cell cycle machinery to halt the proliferation of cancer cells. Riviciclib (P276-00) has emerged as a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in preclinical and clinical studies for its ability to induce cell cycle arrest.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of riviciclib to induce G1/G2 cell cycle arrest in cancer cell lines. We will delve into the mechanism of action, provide detailed protocols for its application and analysis, and offer insights into the expected outcomes and troubleshooting.

Mechanism of Action: How Riviciclib Halts the Cell Cycle

Riviciclib exerts its anti-proliferative effects by targeting key regulators of the cell cycle, primarily CDK1, CDK4, and CDK9.[1][3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases and preventing them from phosphorylating their downstream targets.[1][4]

The progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-cyclin D complex. This complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[5][6] Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase.[5][7]

By inhibiting CDK4, riviciclib prevents the phosphorylation of Rb.[1][2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1-to-S transition and causing the cells to arrest in the G1 phase.[4][6][7] The inhibition of CDK1, a key driver of the G2-to-M (mitosis) transition, can also contribute to a G2 phase arrest. Riviciclib has been shown to be a novel inhibitor of CDK1, CDK4, and CDK9 with IC50 values of 79 nM, 63 nM, and 20 nM, respectively.[1]

The following diagram illustrates the signaling pathway through which riviciclib induces cell cycle arrest:

Riviciclib_Mechanism cluster_G1_S_Transition G1-S Transition Control cluster_G2_M_Transition G2-M Transition Control CyclinD_CDK4_6 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_Arrest G1 Phase Arrest CyclinB_CDK1 Cyclin B / CDK1 G2_M_Proteins G2/M Substrates CyclinB_CDK1->G2_M_Proteins Phosphorylates Mitosis Mitosis G2_M_Proteins->Mitosis Promotes G2_Arrest G2 Phase Arrest Riviciclib Riviciclib Riviciclib->CyclinD_CDK4_6 Riviciclib->CyclinB_CDK1

Caption: Mechanism of Riviciclib-induced cell cycle arrest.

Experimental Workflow: A Step-by-Step Overview

The following workflow outlines the key stages for investigating the effects of riviciclib on the cell cycle.

Caption: Experimental workflow for riviciclib treatment and analysis.

Detailed Protocols

Part 1: Cell Culture and Riviciclib Treatment

This protocol is designed for adherent cancer cell lines. Modifications may be necessary for suspension cultures.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, U2OS)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Riviciclib hydrochloride (or free base)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 6-well or 12-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into 6-well or 12-well plates at a density that will allow them to reach 50-60% confluency within 24 hours. This is crucial to ensure the cells are in the logarithmic growth phase at the time of treatment.

  • Riviciclib Stock Solution Preparation:

    • Prepare a 10 mM stock solution of riviciclib in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Riviciclib Treatment:

    • After 24 hours of incubation, when cells are ~50-60% confluent, remove the old medium.

    • Prepare fresh medium containing the desired final concentration of riviciclib. The effective concentration of riviciclib can vary between cell lines but typically ranges from 300 nM to 800 nM.[1] It is recommended to perform a dose-response experiment (e.g., 100 nM, 300 nM, 500 nM, 800 nM, 1 µM) to determine the optimal concentration for your specific cell line.

    • Include a vehicle control group treated with the same volume of DMSO as the highest riviciclib concentration.

    • Add the treatment medium to the respective wells.

    • Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to observe the dynamics of cell cycle arrest.

Part 2: Analysis of Cell Cycle Arrest by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a standard method to analyze DNA content and determine the percentage of cells in each phase of the cell cycle.[8]

Materials:

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After the treatment period, collect the culture medium (which may contain floating/apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing 10 µL of RNase A (10 mg/mL stock).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases).

Part 3: Validation of Mechanism by Western Blotting

Western blotting can be used to confirm the molecular effects of riviciclib on key cell cycle regulatory proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser780), anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells with cold PBS and lyse them directly in the well with ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Expected Results and Data Interpretation

Flow Cytometry:

  • Treatment with riviciclib is expected to cause an accumulation of cells in the G1 phase of the cell cycle, as evidenced by an increase in the G1 peak and a corresponding decrease in the S and G2/M peaks in the cell cycle histogram.

  • The magnitude of the G1 arrest will likely be dose- and time-dependent.

Western Blotting:

  • A decrease in the phosphorylation of Rb at Ser780 is a key indicator of riviciclib's activity.[1][3]

  • Downregulation of Cyclin D1 and CDK4 levels may also be observed.[1][2]

  • An increase in the expression of the CDK inhibitor p21 can also be a marker of cell cycle arrest.

The following table summarizes the expected outcomes of riviciclib treatment:

Parameter Expected Outcome Method of Analysis
Cell ProliferationDecreaseCell counting, MTT assay
Cell Cycle DistributionG1 phase arrestFlow Cytometry
Rb Phosphorylation (Ser780)DecreaseWestern Blot
Cyclin D1 ExpressionDecreaseWestern Blot
CDK4 ExpressionDecreaseWestern Blot

Troubleshooting

Problem Possible Cause Solution
No significant G1 arrest observedRiviciclib concentration too low; Treatment time too short; Cell line is resistant (e.g., Rb-negative)Perform a dose-response and time-course experiment; Confirm Rb status of the cell line.
High levels of cell deathRiviciclib concentration is too highLower the concentration of riviciclib.
Inconsistent flow cytometry resultsImproper cell fixation; Cell clumpsEnsure proper fixation with cold ethanol; Gently pipette to create a single-cell suspension before analysis.
Weak or no signal in Western blotInsufficient protein loading; Poor antibody qualityQuantify protein accurately and load sufficient amounts; Use validated antibodies.

Conclusion

Riviciclib is a potent inhibitor of CDKs that effectively induces G1 phase cell cycle arrest in a variety of cancer cell lines. The protocols outlined in this application note provide a robust framework for researchers to investigate the effects of riviciclib and to further explore its therapeutic potential. By understanding its mechanism of action and employing rigorous experimental techniques, the scientific community can continue to unravel the complexities of cell cycle control and develop novel strategies for cancer treatment.

References

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  • Infante, J. R., et al. (2016). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Expert Opinion on Drug Metabolism & Toxicology. [Link]

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  • Spring, L. M., et al. (2017). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research. [Link]

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  • Zhang, J., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. [Link]

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  • Bostal. (2024). Global New Drug Research and Development Progress Weekly Report (9.16-9.22). Retrieved from [Link]

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  • Alvarez-Fernandez, M., & Malumbres, M. (2021). CDK4/6 inhibitors induce replication stress to cause long-term cell cycle withdrawal. bioRxiv. [Link]

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  • Asghar, U., et al. (2015). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Breast Cancer Research. [Link]

  • Ma, W., et al. (2020). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronised cell cycle progression in human cell culture. bioRxiv. [Link]

  • Papakonstantinou, A., et al. (2022). An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials. Cancers. [Link]

  • Patel, P., et al. (2021). RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes. Clinical Cancer Research. [Link]

  • ResearchGate. (n.d.). Mono-phosphorylation reduces or enhances RB affinity to specific.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

P276-00 Technical Support Center: Troubleshooting Solubility Issues

Welcome to the technical support center for P276-00 (Riviciclib), a potent cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for P276-00 (Riviciclib), a potent cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo experiments. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.

Understanding P276-00 and its Forms

P276-00, also known as Riviciclib, is a small molecule inhibitor of CDK1, CDK4, and CDK9.[1][2][3] It is available in two common forms: the free base and the hydrochloride (HCl) salt. For experimental purposes, it is crucial to understand the differences between these forms:

  • P276-00 (Riviciclib) Free Base: This is the parent molecule.

  • P276-00 (Riviciclib) Hydrochloride: This is a salt form of the molecule. Generally, salt forms of compounds exhibit enhanced aqueous solubility and stability compared to their free base counterparts.[4]

This distinction is the first critical step in troubleshooting solubility, as the choice of form will significantly impact the dissolution strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding P276-00 solubility.

Q1: I am having trouble dissolving P276-00. What is the recommended starting solvent?

For initial stock solutions, the recommended solvent for both the free base and the hydrochloride salt of P276-00 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[5] DMSO is a powerful organic solvent capable of dissolving a wide array of organic molecules, including many kinase inhibitors.[5]

Q2: What is the maximum concentration I can achieve in DMSO?

For the hydrochloride salt of P276-00, a concentration of 88 mg/mL (200.77 mM) in DMSO has been reported.[5] The solubility of the free base in DMSO is also high, though it may be slightly lower than the HCl salt. It is always best practice to test the solubility at your desired concentration empirically.

Q3: Can I dissolve P276-00 directly in aqueous buffers like PBS or cell culture media?

Directly dissolving P276-00, especially the free base, in aqueous solutions is generally not recommended and is likely to be unsuccessful due to its poor aqueous solubility. The hydrochloride salt has better aqueous solubility, but for consistent and reproducible results in cellular assays, the standard and most reliable method is to first prepare a concentrated stock solution in DMSO.[5]

Q4: My P276-00 precipitated when I added my DMSO stock to my aqueous buffer/media. What happened and how can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous solution. When the DMSO stock is added to the aqueous medium, the DMSO concentration is diluted, and the solubility of the compound decreases dramatically, leading to precipitation.

To prevent this, ensure that the final concentration of DMSO in your working solution is kept as low as possible, typically below 0.5% (v/v), and that the final concentration of P276-00 does not exceed its aqueous solubility limit.

Q5: How should I store my P276-00 stock solution?

P276-00 stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: Step-by-Step Solutions to Common Problems

This section provides detailed protocols and explanations to overcome specific solubility challenges.

Problem 1: Undissolved particles are visible in my DMSO stock solution.

Cause: This could be due to several factors, including attempting to dissolve the compound at too high a concentration, using DMSO that has absorbed water, or insufficient mixing.

Solution Workflow:

A Start: Undissolved particles in DMSO stock B Was anhydrous DMSO used? A->B C Action: Use fresh, anhydrous DMSO. B->C No D Is the concentration too high? B->D Yes C->D E Action: Prepare a more dilute stock solution. D->E Yes F Was the solution adequately mixed? D->F No E->F G Action: Vortex for several minutes. Consider brief sonication (in a water bath to control temperature). F->G No H Action: Gently warm the solution (37°C) while mixing. F->H Yes, but still not dissolved I Problem Solved G->I H->I

Caption: Troubleshooting workflow for dissolving P276-00 in DMSO.

Detailed Protocol for Preparing a DMSO Stock Solution:

  • Ensure a Dry Environment: Handle the solid compound in a low-humidity environment to prevent water absorption.

  • Use Anhydrous DMSO: Use a fresh, sealed bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and will absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.

  • Stepwise Dissolution: a. Weigh the desired amount of P276-00 powder in a sterile vial. b. Add a portion of the required DMSO volume. c. Vortex the vial vigorously for 1-2 minutes. d. If particles remain, briefly sonicate the vial in a water bath. Be careful not to overheat the solution. e. Gentle warming to 37°C can also aid dissolution. f. Add the remaining DMSO to reach the final desired concentration and vortex again.

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.

Problem 2: The compound precipitates out of solution when added to cell culture media.

Cause: The aqueous solubility of P276-00 has been exceeded in the final working solution.

Solution Workflow:

A Start: Precipitation in aqueous media B What is the final DMSO concentration? A->B C Action: Ensure final DMSO is <0.5%. Prepare an intermediate dilution if necessary. B->C >0.5% D Is the final P276-00 concentration too high? B->D <0.5% C->D E Action: Lower the final concentration of P276-00. D->E Yes F Are you adding the stock directly to the media? D->F No E->F H Problem Solved E->H G Action: Add the DMSO stock to a small volume of media first, mix well, then add to the bulk media. F->G Yes G->H

Caption: Decision tree for preventing precipitation in aqueous media.

Detailed Protocol for Diluting DMSO Stock into Aqueous Media:

  • Calculate Final Concentrations: Determine the final concentrations of both P276-00 and DMSO in your experiment. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design.

  • Pre-warm Media: Warm the cell culture media or buffer to 37°C.

  • Serial Dilution (if necessary): If a very high dilution factor is required, it is best to perform an intermediate dilution of the DMSO stock in pure DMSO or a small volume of media before the final dilution.

  • Stepwise Addition and Mixing: a. Pipette the required volume of the P276-00 DMSO stock into a sterile tube. b. While vortexing or vigorously pipetting the media, slowly add the DMSO stock. This rapid mixing helps to disperse the compound quickly before it has a chance to precipitate. c. Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

Problem 3: I need to prepare an aqueous solution for in vivo studies.

Cause: For in vivo use, especially for intravenous administration, a fully aqueous, sterile formulation is required. DMSO at high concentrations can be toxic.

Solution: For in vivo studies, it is highly recommended to use the hydrochloride salt of P276-00 due to its enhanced aqueous solubility.[4]

Example Formulation for In Vivo Administration (based on general principles): For non-oral administration routes, co-solvent systems are often employed. A common formulation for poorly soluble compounds might include:

  • Solvents: A mixture of a solubilizing agent like propylene glycol or ethanol and a surfactant like Tween 80.

  • Aqueous component: Saline or a buffered solution.

A reported formulation for oral administration of the hydrochloride salt involved a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium).[5] For injection, a clear solution was achieved using 30% propylene glycol, 5% Tween 80, and 65% D5W (dextrose 5% in water).[5]

Important Considerations for In Vivo Formulations:

  • Toxicity: The toxicity of the formulation excipients must be considered.

  • Sterility: The final formulation must be sterile-filtered.

  • pH: The pH of the final formulation should be close to physiological pH (around 7.4) to avoid irritation at the injection site. The solubility of P276-00 is likely pH-dependent, and adjusting the pH may be necessary.

P276-00 Solubility Profile

The following table summarizes the available solubility data for P276-00. Note that quantitative aqueous solubility data, particularly for the free base and at different pH values, is not consistently reported in the literature.

Compound FormSolventReported SolubilityReference
P276-00 HClDMSO88 mg/mL (200.77 mM)
P276-00 HClWater88 mg/mL
P276-00 HClEthanol7 mg/mL
P276-00 HClAcetonitrileSoluble

Note on Aqueous Solubility: The reported solubility of 88 mg/mL in water for the HCl salt is unusually high for a compound of this nature and should be treated with caution. It is more likely that this value is achievable under specific buffered conditions or with the aid of co-solvents. Researchers should empirically determine the aqueous solubility in their specific buffer system.

The Role of pH in P276-00 Solubility

The chemical structure of P276-00 contains basic nitrogen atoms, which can be protonated at acidic pH. This protonation increases the polarity of the molecule and, consequently, its aqueous solubility.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A P276-00-NH (Basic Nitrogen) + H+ B P276-00-NH2+ (Protonated, Charged) Higher Aqueous Solubility A->B Protonation C P276-00-NH (Uncharged) Lower Aqueous Solubility

Caption: Impact of pH on the ionization and solubility of P276-00.

Final Recommendations from a Senior Application Scientist

  • Choose the Right Form: For any experiments requiring aqueous dissolution, start with the P276-00 hydrochloride salt .

  • Master the DMSO Stock: Always prepare a concentrated stock solution in anhydrous DMSO. This is the most reliable way to get the compound into solution initially.

  • Control Your Dilution: When diluting into aqueous media, be mindful of the final DMSO concentration and the potential for precipitation. Use vigorous mixing and consider pre-warming your media.

  • Consider pH: If you continue to face solubility issues in neutral media, a slightly acidic buffer might improve solubility, provided it is compatible with your experimental system.

  • Empirical Verification is Key: The provided solubility data is a guide. Always verify the solubility of P276-00 at your desired concentration in your specific experimental buffer or media.

By understanding the chemical properties of P276-00 and following these systematic troubleshooting steps, you can overcome solubility challenges and ensure the accuracy and reproducibility of your experimental results.

References

  • McCoy, A., et al. (2015). A Phase II, Single-Arm, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of P276-00, a Cyclin Dependent Kinase Inhibitor, in Patients with Relapsed or Refractory Mantle Cell Lymphoma. Clinical Lymphoma, Myeloma & Leukemia, 15(7), 411-417.
  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925.
  • Manohar, S. M., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6), 821-830.
  • Raje, N., et al. (2011). Preclinical Activity of P276-00, a Novel Small-Molecule Cyclin-Dependent Kinase Inhibitor in the Therapy of Multiple Myeloma. Clinical Cancer Research, 17(17), 5763-5774.

Sources

Troubleshooting

Riviciclib Preclinical Toxicity Technical Support Center

Introduction Welcome to the technical support center for riviciclib (P276-00), a potent cyclin-dependent kinase (CDK) inhibitor. This guide is intended for researchers, scientists, and drug development professionals cond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for riviciclib (P276-00), a potent cyclin-dependent kinase (CDK) inhibitor. This guide is intended for researchers, scientists, and drug development professionals conducting preclinical animal studies with riviciclib. As a selective inhibitor of CDK1, CDK4, and CDK9, riviciclib's mechanism of action is centered on the modulation of the cell cycle, a pathway frequently dysregulated in cancer.[1] While this provides a strong rationale for its anti-tumor efficacy, it is also imperative to understand and manage potential on-target and off-target toxicities.

This document provides a comprehensive, question-and-answer-based troubleshooting guide to anticipate, monitor, and mitigate common toxicities associated with CDK inhibitors in animal models. The guidance provided herein is based on the established toxicological profiles of the broader class of CDK4/6 inhibitors, as specific preclinical safety data on riviciclib is still emerging.

Core Principles of Toxicity Management in Preclinical Studies

Successful preclinical evaluation of a novel therapeutic like riviciclib hinges on a proactive and systematic approach to toxicity management. The primary goal is to define a therapeutic window that maximizes anti-tumor activity while minimizing adverse effects. This involves careful dose selection, diligent monitoring, and timely intervention.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Hematological Toxicities

Question 1: We are observing a significant drop in neutrophil counts in our mouse xenograft study with riviciclib. Is this expected, and what is the underlying mechanism?

Answer: Yes, neutropenia is a well-documented class effect of CDK inhibitors.[2][3] Inhibition of CDK6, in particular, can lead to a cytostatic effect on hematopoietic progenitor cells in the bone marrow, resulting in decreased neutrophil production.[4] Unlike traditional chemotherapy, which induces apoptosis in these cells, CDK inhibitor-induced neutropenia is often reversible upon cessation of treatment or dose modification.[3][5]

Troubleshooting Guide: Managing Riviciclib-Induced Neutropenia

1. Proactive Monitoring:

  • Baseline: Establish baseline complete blood counts (CBCs) with differentials for all animals before initiating riviciclib treatment.

  • On-study: For the initial cycles of treatment, monitor CBCs frequently (e.g., twice weekly for the first two cycles). The frequency can be reduced in subsequent cycles if the neutropenia is manageable and predictable.[2]

2. Dose Modification Strategy:

  • A tiered dose reduction approach is a standard strategy for managing hematological toxicity with CDK inhibitors.[6] While specific dose adjustments for riviciclib must be determined empirically in your studies, a general framework based on related compounds can be adapted. For instance, with ribociclib, dose reductions from the starting dose are implemented upon reaching certain grades of neutropenia.[6]

Toxicity Grade (based on animal-specific grading scales) Recommended Action
Mild to Moderate Continue treatment with increased monitoring.
Severe Interrupt dosing until neutrophil counts recover to a mild or baseline level.
Recurrent Severe Re-initiate treatment at a reduced dose level (e.g., a 25-50% reduction from the previous dose).

3. Supportive Care:

  • In cases of severe neutropenia, consider the prophylactic use of broad-spectrum antibiotics to prevent opportunistic infections.

  • The use of granulocyte-colony stimulating factors (G-CSFs) is generally not recommended for managing CDK inhibitor-induced neutropenia as the condition is typically reversible with dose interruption.[7]

Section 2: Gastrointestinal (GI) Toxicities

Question 2: Our rats treated with riviciclib are experiencing significant diarrhea and weight loss. What could be the cause, and how can we manage this?

Answer: Gastrointestinal toxicities, including diarrhea, nausea, and vomiting, are commonly observed with CDK inhibitors.[3][8] The underlying cause can be multifactorial, stemming from the inhibition of CDK4/6 in the rapidly proliferating epithelial cells of the GI tract.[8] It is also important to consider that some GI toxicities might be off-target effects, as has been observed with other CDK4/6 inhibitors where the severity of diarrhea did not directly correlate with the degree of CDK4/6 inhibition.[1]

Troubleshooting Guide: Mitigating Riviciclib-Induced GI Toxicity

1. Monitoring and Clinical Observations:

  • Record daily body weights and food/water consumption.

  • Perform daily clinical observations, including fecal consistency scoring.

  • A functional observation battery (modified Irwin's test) can be employed to systematically assess the overall health and behavior of the animals.

2. Dietary and Husbandry Modifications:

  • Ensure easy access to food and water.

  • Provide a highly palatable and digestible diet to encourage caloric intake.

  • Consider providing supplemental hydration (e.g., hydrogel packs) if dehydration is suspected.

3. Pharmacological Intervention:

  • For diarrhea, anti-diarrheal agents like loperamide can be considered, but the dose and frequency should be carefully determined in consultation with a veterinarian.[7]

  • It is crucial to be aware of potential drug-drug interactions. For instance, with palbociclib, co-administration of proton pump inhibitors has been shown to decrease its serum concentration.[8] While the specific interactions of riviciclib are unknown, it is a prudent practice to avoid co-administering drugs that may alter its metabolism unless their effects have been characterized.

4. Dose and Schedule Modification:

  • Similar to managing neutropenia, dose interruption and reduction are key strategies.

  • Exploring alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), may allow for the recovery of the GI epithelium and improve tolerability.

Section 3: Hepatotoxicity

Question 3: We have noted elevations in liver enzymes (ALT/AST) in dogs receiving riviciclib. Is this a known toxicity, and what are the recommended monitoring and management strategies?

Answer: Hepatotoxicity, manifesting as elevated liver transaminases, has been reported with some CDK inhibitors, such as ribociclib.[3] This is often a manageable toxicity but requires diligent monitoring.

Troubleshooting Guide: Addressing Potential Riviciclib-Induced Hepatotoxicity

1. Liver Function Monitoring:

  • Collect baseline serum chemistry panels, including ALT, AST, alkaline phosphatase (ALP), and total bilirubin, before the start of the study.

  • Monitor these parameters regularly during the study, with increased frequency during the initial treatment cycles.

2. Dose Adjustment Protocol:

  • Establish clear criteria for dose modification based on the severity of liver enzyme elevations. For ribociclib in clinical settings, specific dose adjustments are recommended for patients with hepatic impairment.[6] A similar, tiered approach should be developed for your preclinical studies.

Liver Enzyme Elevation (relative to baseline) Recommended Action
1.5 - 3x Upper Limit of Normal (ULN) Increase monitoring frequency.
>3x ULN (without bilirubin increase) Interrupt dosing until recovery to baseline or mild elevation. Consider re-challenging at a lower dose.
>3x ULN (with concurrent bilirubin increase) This is a more severe signal. Dosing should be stopped, and a thorough investigation, including histopathology, is warranted.

3. Histopathological Evaluation:

  • At the end of the study, or if animals are euthanized due to severe toxicity, perform a comprehensive histopathological examination of the liver to characterize any drug-related changes.

Visualizing the Pathway and Experimental Workflow

To aid in understanding the mechanism of action and the experimental approach to toxicity management, the following diagrams are provided.

CDK_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates Riviciclib Riviciclib Riviciclib->CDK4/6 Inhibits p16 p16 p16->CDK4/6 Inhibits E2F E2F Rb->E2F Sequesters S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression

Caption: Simplified CDK4/6 signaling pathway and the point of intervention for riviciclib.

Toxicity_Workflow cluster_animal_study In-Life Phase cluster_monitoring Toxicity Monitoring & Decision Making cluster_endpoint Study Endpoint Start Riviciclib Dosing Start Riviciclib Dosing Daily Clinical Observations Daily Clinical Observations Start Riviciclib Dosing->Daily Clinical Observations Weekly Body Weights Weekly Body Weights Start Riviciclib Dosing->Weekly Body Weights Regular Blood Collection (CBC, Serum Chemistry) Regular Blood Collection (CBC, Serum Chemistry) Start Riviciclib Dosing->Regular Blood Collection (CBC, Serum Chemistry) Assess Data Assess Data Daily Clinical Observations->Assess Data Weekly Body Weights->Assess Data Regular Blood Collection (CBC, Serum Chemistry)->Assess Data No Significant Toxicity No Significant Toxicity Assess Data->No Significant Toxicity Toxicity Observed Toxicity Observed Assess Data->Toxicity Observed Necropsy Necropsy No Significant Toxicity->Necropsy Dose Interruption/Reduction Dose Interruption/Reduction Toxicity Observed->Dose Interruption/Reduction Supportive Care Supportive Care Toxicity Observed->Supportive Care Dose Interruption/Reduction->Daily Clinical Observations Dose Interruption/Reduction->Necropsy Supportive Care->Daily Clinical Observations Histopathology Histopathology Necropsy->Histopathology

Caption: Experimental workflow for monitoring and managing riviciclib toxicity in animal studies.

References

  • Spring, L. M., Zangardi, M. L., & Moy, B. (2017). Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin-Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations. The Oncologist, 22(9), 1039–1048. [Link]

  • Lionfish. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Zhou, J., Lin, X., Wang, S., Xie, M., Hu, X., & Cai, J. (2024). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Frontiers in Pharmacology, 15, 1368588. [Link]

  • Al-Salama, Z. T., & Syed, Y. Y. (2019). Real-world evidence of ribociclib-induced hepatotoxicity in patients with breast cancer: a multi-center experience. Journal of Investigative Medicine, 67(7), 1133-1138. [Link]

  • Bello, A., Ames, E., & Gadal, S. (2021). Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib. Toxicological Sciences, 184(1), 108-121. [Link]

  • Briere, D. M., et al. (2018). Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology. Molecular Cancer Therapeutics, 17(11), 2355-2363. [Link]

  • Mayer, E. L., et al. (2018). Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer. Annals of Oncology, 29(9), 1934-1944. [Link]

  • Zhou, J., Lin, X., Wang, S., Xie, M., Hu, X., & Cai, J. (2024). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Frontiers in Pharmacology, 15, 1368588. [Link]

  • Byers, K. F. (2019). Management of Neutropenic Toxicity From CDK4/6 Inhibitors. Oncology (Williston Park), 33(1), 26-27. [Link]

  • Briere, D. M., et al. (2018). Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology. Molecular Cancer Therapeutics, 17(11), 2355-2363. [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved January 27, 2026, from [Link]

  • Catlin, N. R., et al. (2019). Reproductive and Developmental Toxicity Assessment of Palbociclib, a CDK4/6 Inhibitor, in Sprague-Dawley Rats and New Zealand White Rabbits. Reproductive Toxicology, 88, 3. [Link]

  • Zhou, J., Lin, X., Wang, S., Xie, M., Hu, X., & Cai, J. (2024). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Frontiers in Pharmacology, 15, 1368588. [Link]

  • Anadu, E. C., & Osuagwu, C. G. (2017). Toxicity studies of drugs and chemicals in animals: an overview. Bulgarian Journal of Veterinary Medicine, 20(4), 291-318. [Link]

  • Luedtke, D. A., et al. (2020). Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia. Signal Transduction and Targeted Therapy, 5(1), 17. [Link]

  • Li, K., et al. (2024). Profiling the Cardiovascular Toxicities of CDK4/6 Inhibitors: A Real-World Pharmacovigilance Study. Medicina, 60(5), 754. [Link]

  • Fard, D. A., et al. (2023). Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies. Cancers, 15(8), 2291. [Link]

  • Ponde, N., et al. (2021). Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice. Pharmaceuticals, 14(11), 1135. [Link]

  • Thill, M., et al. (2017). Gastrointestinal adverse effects of cyclin-dependent kinase 4 and 6 inhibitors in breast cancer patients: a systematic review and meta-analysis. ESMO Open, 2(4), e000207. [Link]

  • National Research Council (US) Committee on Toxicology. (2004). Values and Limitations of Animal Toxicity Data. In Intentional Human Dosing Studies for EPA Regulatory Purposes: Scientific and Ethical Issues. National Academies Press (US). [Link]

  • Aubrey, B. J., et al. (2016). Defining a therapeutic window for kinase inhibitors in leukemia to avoid neutropenia. Blood Advances, 1(1), 38-50. [Link]

  • Ponde, N., et al. (2021). Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice. Pharmaceuticals, 14(11), 1135.
  • Finn, R. S., et al. (2016). The cyclin-dependent kinase 4/6 inhibitor palbociclib in combination with letrozole versus letrozole alone as first-line treatment of oestrogen receptor-positive, HER2-negative, advanced breast cancer (PALOMA-1/TRIO-18): a randomised phase 2 study. The Lancet Oncology, 16(1), 25-35.
  • Hortobagyi, G. N., et al. (2016). Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer. New England Journal of Medicine, 375(18), 1738-1748.
  • Diéras, V., et al. (2020). Loperamide for management of abemaciclib-associated diarrhea in patients with HR+, HER2- advanced breast cancer. Clinical Breast Cancer, 20(2), 148-155.

Sources

Optimization

Technical Support Center: Riviciclib Stability in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Riviciclib. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Riviciclib. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Riviciclib when prepared and stored in Dimethyl Sulfoxide (DMSO). We will address common questions and provide troubleshooting solutions to help you achieve reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)
Question 1: What are the recommended storage conditions for a Riviciclib stock solution in DMSO?

For optimal stability, a Riviciclib stock solution prepared in DMSO should be aliquoted into single-use volumes and stored at -20°C or, for longer-term storage, at -80°C.[1][2][3] This practice is crucial for minimizing degradation that can occur from repeated freeze-thaw cycles and exposure to ambient conditions.[4][5][6]

The Scientist's Perspective: The primary goal of these storage conditions is to limit the compound's exposure to two key destabilizing factors: water and temperature fluctuations. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][7] Water contamination can lead to hydrolysis of the compound or cause it to precipitate out of solution upon freezing.[8] By aliquoting, you ensure that the main stock remains pristine and that each experimental sample is of consistent quality. While storage at -20°C is suitable for short-to-medium-term use, -80°C is the preferred temperature for archival storage, typically extending stability for a year or more.[1]

Question 2: How long can I expect my Riviciclib-DMSO stock to be stable at -20°C?

Based on supplier recommendations and general guidelines for small molecule inhibitors, a Riviciclib stock solution in DMSO can be considered stable for at least one month when stored properly at -20°C.[1][3] For storage up to a year, -80°C is strongly recommended.[1]

The Scientist's Perspective: Stability is not an absolute measure and can be influenced by several factors, including the purity of the DMSO, the concentration of the stock solution, and the frequency of handling.[4] The "one-month" guideline for -20°C storage is a conservative estimate to ensure the compound's integrity.[3] After this period, it is advisable to re-qualify the stock solution or prepare a fresh one, especially for sensitive assays where precise concentration is critical. Storing at -80°C significantly slows down any potential degradation kinetics, providing a much longer window of reliable use.[1]

Question 3: My Riviciclib solution precipitated after I thawed it. What happened and what should I do?

Precipitation upon thawing is a common issue, often caused by the compound's concentration exceeding its solubility limit at a lower temperature or by the absorption of water into the DMSO stock.[8]

Recommended Actions:

  • Gentle Warming: Warm the vial in a water bath set to 37-50°C for a few minutes.[2]

  • Vortexing/Sonication: Gently vortex the solution. If the precipitate persists, sonication for a short period can help redissolve the compound.[2]

  • Confirm Dissolution: Ensure the solution is completely clear before making any dilutions for your experiment.

The Scientist's Perspective: The solubility of many organic compounds, including Riviciclib, is temperature-dependent. When a concentrated DMSO stock is frozen, the compound can fall out of solution. Upon thawing, it may not readily redissolve. Furthermore, if the DMSO has absorbed even a small amount of water, this can significantly reduce the compound's solubility, leading to precipitation. Always use anhydrous, high-purity DMSO to minimize this risk.[2] If a stock solution repeatedly precipitates, it may be necessary to prepare a new, potentially less concentrated, stock.

Question 4: Is there a stability difference between Riviciclib free base and Riviciclib hydrochloride in DMSO?

While both forms are soluble in DMSO, the hydrochloride salt form of a compound generally offers enhanced stability and water solubility compared to its free base form.[9] For storage in anhydrous DMSO, the chemical stability difference is likely minimal. However, the hydrochloride salt may be more resistant to precipitation if the DMSO stock inadvertently absorbs moisture.

The Scientist's Perspective: The primary biological activity of Riviciclib resides in the core molecule, which is the same for both the free base and the hydrochloride salt.[9] The salt form is created to improve the compound's physicochemical properties, such as solubility and stability, particularly in aqueous environments.[9] In a high-purity, anhydrous DMSO environment, this advantage is less pronounced. However, as a best practice, using the hydrochloride salt can provide an extra layer of security against potential handling errors like water contamination.

Troubleshooting Guide
Observed Issue Potential Cause Scientific Rationale Recommended Action
Inconsistent Experimental Results Compound DegradationRepeated freeze-thaw cycles or water contamination in the DMSO can lead to chemical degradation of Riviciclib, reducing its effective concentration and potency.[6]1. Prepare a fresh stock solution from solid powder. 2. Run a control experiment comparing the old stock against the new stock. 3. Always aliquot new stocks to avoid freeze-thaw cycles.[3][4]
Inaccurate ConcentrationPrecipitation during storage or thawing can lead to a lower-than-expected concentration in the supernatant used for experiments.1. Before use, visually inspect the thawed aliquot for any precipitate. 2. If precipitate is present, follow the resolubilization protocol (gentle warming, vortexing). 3. Consider preparing a slightly lower concentration stock if precipitation is a recurring issue.
Visible Cloudiness or Particles in Stock PrecipitationThe stock concentration may be too high for stable storage at -20°C, or the DMSO may be contaminated with water.[8]1. Attempt to redissolve using gentle warming (37°C) and vortexing.[2] 2. If this fails, the stock should be discarded. 3. Prepare a new stock using fresh, anhydrous DMSO.
ContaminationThe vial or pipette tip used may have introduced foreign material.1. Discard the contaminated aliquot. 2. Review sterile handling techniques for stock solution preparation.
Visual Workflow and Protocols
Diagram: Best Practices for Riviciclib-DMSO Stock Preparation & Storage

Riviciclib_Workflow cluster_prep Preparation Phase cluster_storage Storage & Use Phase start Start: Riviciclib Powder weigh 1. Weigh Riviciclib Powder in a sterile environment start->weigh dmso 2. Add Anhydrous DMSO (High-Purity Grade) weigh->dmso dissolve 3. Ensure Complete Dissolution (Vortex / Sonicate if needed) dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes (e.g., 10-20 µL) dissolve->aliquot Critical Step: Prevent Contamination store 5. Store Immediately aliquot->store store_20 -20°C (Up to 1 month) store->store_20 Short-term store_80 -80°C (Up to 1 year) store->store_80 Long-term use 6. Thaw Single Aliquot for Use (Warm gently, vortex) discard 7. Discard Unused Portion (Do NOT re-freeze) use->discard store_20->use store_80->use

Caption: Workflow for preparing and storing Riviciclib in DMSO to maximize stability.

Protocol 1: Preparation of a 10 mM Riviciclib Stock Solution in DMSO

Materials:

  • Riviciclib Hydrochloride powder (e.g., Selleck Chemicals, Cat# S8058)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich, Cat# D2650)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-analysis: Allow the vial of Riviciclib powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.[2]

  • Calculation: Riviciclib Hydrochloride has a molecular weight of 438.3 g/mol .[1] To prepare a 10 mM stock, you will dissolve 4.383 mg in 1 mL of DMSO. Adjust calculations based on the amount you need.

  • Weighing: Carefully weigh the desired amount of Riviciclib powder into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. If needed, sonicate the vial for 5-10 minutes in a water bath.

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes in volumes appropriate for your typical experiments (e.g., 10 µL aliquots).

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for use within one month or at -80°C for long-term storage (up to one year).[1][3]

Protocol 2: Quality Control Check of a Stored Riviciclib Stock

Objective: To verify the activity of a stored stock solution against a freshly prepared one. This is recommended if a stock has been stored at -20°C for over a month or if you observe inconsistent results.

Procedure:

  • Prepare Fresh Stock: Make a new 10 mM stock solution of Riviciclib in DMSO following Protocol 1. This will be your reference standard.

  • Select Test System: Use a cell line known to be sensitive to Riviciclib (e.g., H-460 non-small cell lung cancer cells) and a relevant assay (e.g., a cell viability assay like MTT or a cell cycle analysis via flow cytometry).[10]

  • Create Dose-Response Curves: Prepare serial dilutions from both the "old stock" and the "fresh stock" in your cell culture medium.

  • Perform Assay: Treat the cells with equivalent concentrations from both stock solutions and incubate for the appropriate time (e.g., 72 hours).[10]

  • Analyze Data: Generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for both the old and fresh stocks.

  • Evaluation: If the IC50 value from the old stock has significantly shifted (e.g., >2-fold increase) compared to the fresh stock, the old stock has likely degraded and should be discarded.

References
  • Handling Instructions . DBA Italia. [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO . Journal of Biomolecular Screening. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives . PubMed. [Link]

  • What is the best way of storing a DMSO in a research lab? . Quora. [Link]

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO . ResearchGate. [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro . National Institutes of Health (NIH). [Link]

  • 209092Orig1s000 - accessdata.fda.gov . U.S. Food and Drug Administration. [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process . PubMed. [Link]

  • Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217 . PubMed. [Link]

Sources

Troubleshooting

P276-00 Technical Support Center: A Guide to Mitigating Batch-to-Batch Variability

Welcome to the P276-00 (Riviciclib) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges of batch-to-batch variability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the P276-00 (Riviciclib) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges of batch-to-batch variability in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to conduct robust and reproducible research.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding inconsistencies observed with different batches of P276-00.

Q1: We are observing significant differences in the efficacy of P276-00 between lots. What are the primary causes of such batch-to-batch variability?

A1: Batch-to-batch variability in a potent small molecule inhibitor like P276-00 can arise from several factors rooted in its manufacturing, handling, and formulation. The most common causes include:

  • Purity and Impurity Profiles: Even minor variations in the percentage of the active P276-00 compound and the presence of different impurities can substantially alter biological outcomes. Impurities can originate from starting materials, intermediates in the synthesis process, or degradation products.[]

  • Salt Form vs. Free Base: P276-00 is available as a free base and a hydrochloride (HCl) salt. The salt form generally exhibits enhanced water solubility and stability compared to the free base.[2][3] Using different forms across experiments without adjusting the formulation protocol is a frequent source of variability.

  • Solubility and Bioavailability: As a poorly soluble compound, the formulation of P276-00 is critical for its bioavailability.[4] Inconsistent formulation procedures can lead to variations in the amount of dissolved, active compound available to the cells or in an in vivo model.

  • Stability and Degradation: P276-00, like any complex organic molecule, can degrade over time if not stored under the recommended conditions, which are typically provided on the Certificate of Analysis.[2] Degradation can lead to a loss of potency and the emergence of new, potentially confounding, chemical entities.[5]

Q2: How does the salt form (hydrochloride) of P276-00 differ from the free base in experimental settings?

A2: The primary difference lies in the physicochemical properties, which directly impact experimental setup and outcomes. The hydrochloride salt of a basic compound like P276-00 is generally more crystalline, stable, and soluble in aqueous media than its corresponding free base.[3][6]

For researchers, this means:

  • Enhanced Solubility: The HCl salt will dissolve more readily in aqueous buffers, which can be a significant advantage for in vitro assays.[7]

  • Improved Stability: The salt form can be less susceptible to degradation, leading to a more consistent product over time.[3]

  • Consideration of Molecular Weight: When preparing stock solutions, it is crucial to account for the difference in molecular weight between the salt form and the free base to ensure that the molar concentration of the active P276-00 molecule is consistent.[8]

At equivalent molar concentrations, both forms should exhibit comparable biological activity, but achieving that equivalent active concentration is where variability can be introduced.[2]

Q3: What are the recommended storage and handling conditions for P276-00 to ensure its stability?

A3: To maintain the integrity of P276-00, it is imperative to adhere to the storage conditions specified on the supplier's Certificate of Analysis and datasheet.[2] Generally, for solid compounds like P276-00, this involves:

  • Storage Temperature: Typically, storage at -20°C is recommended for long-term stability.

  • Protection from Light: As a flavone derivative, P276-00 may be light-sensitive. Storage in an amber vial or a light-blocking container is advisable.

  • Moisture Control: Store in a tightly sealed container in a desiccated environment to prevent hydrolysis.

For stock solutions in solvents like DMSO:

  • Aliquotting: It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

  • Storage: Store aliquots at -80°C for long-term stability.

Q4: Can the choice of assay type influence the perceived activity of P276-00?

A4: Absolutely. P276-00 is a CDK inhibitor that primarily induces cell cycle arrest in the G1 phase.[2] The method used to assess cell viability or proliferation can significantly impact the results. For instance:

  • Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity. When cells undergo G1 arrest, they may not divide but can continue to grow in size and remain metabolically active. This can lead to an underestimation of the compound's cytostatic effect.[9]

  • DNA Synthesis Assays (e.g., BrdU, EdU): These methods directly measure DNA replication and are therefore more reflective of a compound's effect on cell cycle progression.

  • Cell Counting or Imaging-based Assays: These provide a direct measure of cell number and can more accurately quantify the anti-proliferative effects of a cytostatic agent like P276-00.

It is crucial to select an assay that measures the intended biological endpoint. For a CDK inhibitor, assessing cell cycle arrest via flow cytometry or direct cell counting is often more informative than relying solely on metabolic assays.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance to identify and resolve specific issues encountered during your experiments with P276-00.

Guide 1: Inconsistent Potency (IC50) in Cell-Based Assays

Scenario: You have observed a significant shift in the IC50 value of P276-00 in your cancer cell line between two different batches.

Underlying Principles: Inconsistent IC50 values are often traced back to variations in the effective concentration of the active compound reaching its target within the cells. This can be due to issues with the compound itself, its preparation, or the assay conditions.

start Inconsistent IC50 Observed step1 Step 1: Verify Certificate of Analysis (CoA) for Both Batches start->step1 step2 Step 2: Assess Solubility of Stock Solutions step1->step2 Purity & Form Match? step3 Step 3: Standardize Assay Protocol step2->step3 Both Batches Fully Dissolved? step4 Step 4: Perform Comparative Bioassay step3->step4 Protocol Consistent? end Consistent IC50 Achieved step4->end Variability Resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Step 1: Verify Certificate of Analysis (CoA) for Both Batches

  • Objective: To confirm the identity, purity, and form of the P276-00 batches.

  • Procedure:

    • Obtain the CoA for each batch from the supplier.

    • Compare the following parameters:

      • Purity: Note the purity determined by HPLC. A difference of even 1-2% can be significant.

      • Identity: Confirm that both batches are the same form (free base vs. hydrochloride salt).

      • Storage Conditions: Ensure both batches were stored as recommended.

  • Causality: Discrepancies in purity or form are a direct cause of variability. If one batch is the HCl salt and the other is the free base, their molecular weights will differ, leading to errors in molar concentration if not accounted for.[8]

Step 2: Assess Solubility of Stock Solutions

  • Objective: To visually and analytically confirm that P276-00 is fully dissolved in the stock solution (typically DMSO).

  • Procedure:

    • Prepare fresh stock solutions (e.g., 10 mM) of both batches in high-quality, anhydrous DMSO.

    • Warm the vial slightly (e.g., to 37°C) and vortex thoroughly to aid dissolution.

    • Visual Inspection: Hold the vial against a light source to check for any visible precipitate or particulates.

    • (Optional) Analytical Confirmation: If the issue persists, a small aliquot of the stock solution can be diluted in an appropriate solvent and analyzed by HPLC to confirm the concentration.

  • Causality: P276-00 is poorly soluble in aqueous solutions.[4] If it is not fully dissolved in the initial DMSO stock, all subsequent dilutions will be inaccurate, leading to a lower effective concentration in the assay.

Step 3: Standardize Assay Protocol

  • Objective: To eliminate procedural variables that can affect assay results.

  • Procedure: Review your cell-based assay protocol for consistency in:

    • Cell Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.[10]

    • Seeding Density: Ensure the same number of cells are seeded in each well.

    • Incubation Times: The duration of compound exposure should be identical.

    • Reagent Preparation: Use freshly prepared media and reagents for all experiments.

  • Causality: Cell-based assays are sensitive to minor variations in conditions.[11] Standardizing these parameters is crucial for reproducibility.

Step 4: Perform Comparative Bioassay

  • Objective: To directly compare the activity of the two batches under identical conditions.

  • Procedure:

    • Using the freshly prepared stock solutions and the standardized protocol, perform a dose-response experiment for both batches of P276-00 in parallel.

    • Include a positive and negative control on the same plate.

    • Analyze the data using a consistent method to calculate the IC50 for each batch.

  • Causality: This head-to-head comparison will definitively determine if there is an inherent difference in the biological activity of the two batches when all other variables are controlled.

Guide 2: Characterizing a New Batch of P276-00 with In-House Quality Control

Scenario: You have received a new batch of P276-00 and want to ensure its quality and consistency with your established "golden batch" before starting a large-scale study.

Underlying Principles: A proactive in-house QC program is the best defense against batch-to-batch variability. This involves analytical chemistry techniques to verify the physical properties of the compound and a bioassay to confirm its functional activity.

start New Batch of P276-00 Received step1 Analytical Characterization (HPLC-UV) start->step1 step2 Biological Characterization (Comparative Bioassay) step1->step2 decision Results Match Golden Batch? step2->decision accept Accept and Release Batch for Study decision->accept Yes reject Reject Batch and Contact Supplier decision->reject No

Caption: Workflow for in-house quality control of a new P276-00 batch.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the new P276-00 batch and compare its chromatogram to a reference standard or a previously qualified "golden batch".

  • Rationale: HPLC is a sensitive method for separating and quantifying the main compound and any impurities.[12][13] A change in the impurity profile can indicate a different synthetic route or degradation.

  • Example HPLC Method (to be optimized):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A time-based gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength relevant for P276-00 (e.g., 254 nm or a wavelength of maximum absorbance).

    • Sample Preparation: Dissolve a small amount of P276-00 in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as: (Area of P276-00 Peak / Total Area of All Peaks) * 100.

    • Compare the retention time and the impurity profile of the new batch to your reference standard.

Protocol 2: Comparative Bioassay for Functional Equivalence

  • Objective: To confirm that the new batch exhibits the same biological potency as the reference batch.

  • Rationale: While analytical purity is important, a bioassay confirms that the compound is functionally active and that any impurities present do not interfere with its intended mechanism of action.

  • Procedure:

    • Select a sensitive cell line for which you have historical P276-00 data.

    • Prepare 10-point, 3-fold serial dilutions for both the new batch and the reference batch, starting from a high concentration (e.g., 10 µM).

    • Treat the cells for a defined period (e.g., 72 hours).

    • Assess cell proliferation using a DNA-based assay (e.g., CyQUANT™) or by direct cell counting.

    • Normalize the data to vehicle-treated controls and plot the dose-response curves.

    • Calculate the IC50 value for each batch.

  • Acceptance Criteria: The IC50 of the new batch should be within a predefined range of the reference batch (e.g., ± 2-fold).

Data Summary and Acceptance Criteria

To maintain consistency in your research, it is advisable to establish clear acceptance criteria for new batches of P276-00.

ParameterMethodAcceptance CriteriaJustification
Purity HPLC-UV≥ 98.0%Ensures the majority of the material is the active compound, minimizing the influence of impurities.
Identity HPLC Retention TimeMatches reference standard ± 2%Confirms the new batch is the correct compound.
Impurity Profile HPLC-UVNo new impurities > 0.5% compared to referenceTracks changes in the manufacturing process or degradation that could affect biological activity.
Potency (IC50) Cell-Based Assay0.5x to 2.0x of the reference batch IC50Confirms functional equivalence and ensures consistent biological effects in your experiments.

References

  • Riviciclib (P276-00 free base) | CDK Inhibitor. MedchemExpress.com. Accessed January 27, 2026.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Accessed January 27, 2026.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. National Institutes of Health. Accessed January 27, 2026.
  • General structure of P276-00 series of flavones.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
  • Formulation strategies for poorly soluble drugs.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega GmbH. Accessed January 27, 2026.
  • Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors. National Institutes of Health. Accessed January 27, 2026.
  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. Benchchem. Accessed January 27, 2026.
  • Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. National Institutes of Health. Accessed January 27, 2026.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Accessed January 27, 2026.
  • Protocols for Characterization of Cdk5 Kinase Activity. National Institutes of Health. Accessed January 27, 2026.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. Accessed January 27, 2026.
  • INSPECTION OF ACTIVE PHARMACEUTICAL INGREDIENTS. PIC/S. Accessed January 27, 2026.
  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Accessed January 27, 2026.
  • Is your Active Pharmaceutical Ingredient quality control strategy up to standard?. Starodub. Accessed January 27, 2026.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Accessed January 27, 2026.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Accessed January 27, 2026.
  • Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. Accessed January 27, 2026.
  • A Review of Regulatory Guidelines on Stability Studies. The Journal of Phytopharmacology. Accessed January 27, 2026.
  • (PDF) Exploration of the potential impact of batch‐to‐batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products.
  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Accessed January 27, 2026.
  • Study on the Characteristics of Small-Molecule Kinase Inhibitors-Related Drug-Induced Liver Injury. Frontiers. Accessed January 27, 2026.
  • US20210261546A1 - Crystal form of compound for inhibiting the activity of cdk4/6 and use thereof.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective.
  • Riviciclib (P276-00). National Institutes of Health. Accessed January 27, 2026.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Accessed January 27, 2026.
  • Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma. Accessed January 27, 2026.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. Accessed January 27, 2026.
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Accessed January 27, 2026.
  • Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. MDPI. Accessed January 27, 2026.
  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. National Institutes of Health. Accessed January 27, 2026.
  • Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. Accessed January 27, 2026.
  • Quantitative Aptitude MCQ [Free PDF] - Objective Question Answer for Quantitative Aptitude Quiz - Download Now!. Testbook. Accessed January 27, 2026.
  • Multiple degradation pathways regulate versatile CIP/KIP CDK inhibitors. National Institutes of Health. Accessed January 27, 2026.
  • REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS.
  • The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. Accessed January 27, 2026.
  • Drug Stability Testing Guidance. Scribd. Accessed January 27, 2026.
  • Active Pharmaceutical Ingredient (API) Process Inspection. U.S.
  • Two Degradation Pathways of the p35 Cdk5 (Cyclin-dependent Kinase) Activation Subunit, Dependent and Independent of Ubiquitination. National Institutes of Health. Accessed January 27, 2026.
  • (PDF) Degradation Pathway.
  • GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro.
  • Palbociclib and Impurities. BOC Sciences. Accessed January 27, 2026.

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Pan-CDK Inhibitors: Riviciclib vs. Flavopiridol in Preclinical Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the fundamental machinery of cell cycle progression. Among these, pan-CDK inhibitors, with their ability to target multiple CDKs, offer the potential for broad anti-cancer activity. This guide provides an in-depth, objective comparison of two notable pan-CDK inhibitors: riviciclib (P276-00) and flavopiridol. We will delve into their distinct mechanisms of action, selectivity profiles, preclinical efficacy, and toxicity, supported by experimental data and detailed protocols to empower researchers in their evaluation of these compounds.

The Rationale for Pan-CDK Inhibition in Oncology

The cell division cycle is a tightly regulated process governed by the sequential activation of CDKs in complex with their cyclin partners. Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled proliferation. While selective CDK4/6 inhibitors have shown significant success in specific cancer types, pan-CDK inhibitors offer a broader therapeutic window by targeting multiple nodes of the cell cycle and transcription, potentially overcoming resistance mechanisms.

Riviciclib (P276-00): A More Selective Pan-CDK Inhibitor

Riviciclib, also known as P276-00, is a potent inhibitor of multiple CDKs, demonstrating a more selective profile compared to first-generation pan-CDK inhibitors. Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action

Riviciclib exerts its anti-tumor effects by primarily targeting CDK1, CDK4, and CDK9. Inhibition of CDK4/cyclin D1 and CDK1/cyclin B complexes leads to a G1 phase cell cycle arrest by preventing the phosphorylation of the retinoblastoma protein (pRb).[1] This maintains pRb in its active, hypophosphorylated state, where it sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry. Furthermore, inhibition of CDK9/cyclin T1 disrupts the positive transcription elongation factor b (P-TEFb) complex, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and ultimately inducing apoptosis.[1][2]

Flavopiridol: The Archetypal Broad-Spectrum Pan-CDK Inhibitor

Flavopiridol (alvocidib) is a synthetic flavonoid and was the first CDK inhibitor to enter clinical trials.[3][4] It is characterized by its broad inhibitory activity against a range of CDKs, impacting both cell cycle progression and transcription.

Mechanism of Action

Flavopiridol acts as a competitive inhibitor of the ATP-binding pocket of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5] Its potent inhibition of CDK9 is a key component of its cytotoxic activity, as it leads to a global shutdown of transcription by preventing the phosphorylation of the C-terminal domain of RNA polymerase II. This transcriptional arrest results in the rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1, triggering apoptosis in both cycling and non-cycling cells.[6] Its effect on cell cycle-related CDKs contributes to cell cycle arrest at both the G1/S and G2/M transitions.

Head-to-Head Comparison: Selectivity, Potency, and Cellular Effects

The critical distinction between riviciclib and flavopiridol lies in their kinase selectivity and potency, which in turn dictates their cellular effects and toxicity profiles.

Kinase Selectivity and Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of riviciclib and flavopiridol against a panel of cyclin-dependent kinases, providing a quantitative comparison of their potency and selectivity.

Kinase ComplexRiviciclib (P276-00) IC50 (nM)Flavopiridol IC50 (nM)
CDK1/cyclin B79[1][2]~30-100[5][7]
CDK2/cyclin E>1000[1]~100-170[5]
CDK4/cyclin D163[1][2]~60-100[7]
CDK6/cyclin D3-~60
CDK7/cyclin H-~300
CDK9/cyclin T120[1][2]~3-30

Data compiled from multiple sources. Exact values may vary depending on assay conditions.

This data clearly illustrates that while both compounds potently inhibit CDK9, riviciclib demonstrates significantly greater selectivity, particularly with its weak activity against CDK2. Flavopiridol's broader profile suggests a more widespread impact on cellular processes.

Preclinical Efficacy and Therapeutic Potential

Both riviciclib and flavopiridol have demonstrated anti-tumor activity in a variety of preclinical cancer models.

Riviciclib has shown potent anti-proliferative effects in numerous human cancer cell lines, including those resistant to cisplatin.[2] Its ability to induce apoptosis and down-regulate key cell cycle proteins makes it a promising candidate for further investigation.

Flavopiridol has exhibited significant preclinical activity in hematological malignancies, such as chronic lymphocytic leukemia (CLL), and various solid tumors.[3][7] Its efficacy is often attributed to its potent induction of apoptosis, which is independent of p53 status, a common mechanism of drug resistance.[3]

Toxicity and Clinical Development

The differing selectivity profiles of riviciclib and flavopiridol are reflected in their observed toxicities in clinical trials.

Riviciclib (as Ribociclib, a closely related selective CDK4/6 inhibitor): Clinical studies of ribociclib have reported common adverse events including neutropenia, hepatobiliary toxicity (elevated liver enzymes), and QTc interval prolongation.[8]

Flavopiridol: Clinical trials with flavopiridol have been challenged by a narrow therapeutic window and significant toxicities.[3] Common dose-limiting toxicities include secretory diarrhea, a pro-inflammatory syndrome with hypotension, and tumor lysis syndrome, particularly in patients with a high tumor burden.[9][10][11]

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous head-to-head comparison of riviciclib and flavopiridol, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 values of CDK inhibitors against specific CDK/cyclin complexes.

Objective: To quantify the inhibitory potency of riviciclib and flavopiridol on the kinase activity of purified CDK/cyclin complexes.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK4/cyclin D1, CDK9/cyclin T1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., Histone H1 for CDK1, GST-Rb for CDK4, peptide substrate for CDK9)

  • [γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system (e.g., ADP-Glo™ Kinase Assay)

  • Riviciclib and Flavopiridol (serially diluted in DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture method for radiolabeled assays

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the specific CDK/cyclin complex, and the substrate in each well of a 96-well plate.

  • Add serial dilutions of riviciclib or flavopiridol to the wells. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP (containing the radiolabel or analog).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability and Proliferation Assay

This protocol describes a method to assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.

Objective: To compare the effects of riviciclib and flavopiridol on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Riviciclib and Flavopiridol (serially diluted in culture medium)

  • 96-well cell culture plates

  • A non-ATP-based viability assay reagent (e.g., crystal violet, CyQUANT™ Direct Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of riviciclib or flavopiridol. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Perform the cell viability/proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of viable/proliferating cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a framework for evaluating the anti-tumor efficacy of riviciclib and flavopiridol in a preclinical animal model.

Objective: To compare the in vivo anti-tumor activity of riviciclib and flavopiridol in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • Riviciclib and Flavopiridol formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, riviciclib, flavopiridol).

  • Administer the compounds and vehicle according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Monitor the animals for any signs of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

CDK Signaling Pathway in Cell Cycle Progression

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Transcription Transcription cluster_Inhibitors Inhibitor Action CDK46 CDK4/6 + Cyclin D pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates CDK9 CDK9 + Cyclin T1 (P-TEFb) RNAPII RNA Pol II CDK9->RNAPII phosphorylates TranscriptionElongation Transcription Elongation RNAPII->TranscriptionElongation promotes Riviciclib Riviciclib Riviciclib->CDK46 inhibits Riviciclib->CDK9 inhibits Flavopiridol Flavopiridol Flavopiridol->CDK46 inhibits Flavopiridol->CDK9 inhibits

Caption: Simplified CDK signaling pathways in cell cycle and transcription, and the inhibitory action of riviciclib and flavopiridol.

Experimental Workflow for Comparing CDK Inhibitors

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start Start: Select Inhibitors (Riviciclib vs. Flavopiridol) kinase_assay Biochemical Kinase Assay (IC50 Determination) start->kinase_assay cell_viability Cell-Based Assays (Viability, Proliferation, Apoptosis) start->cell_viability data_analysis Data Analysis & Comparison kinase_assay->data_analysis cell_viability->data_analysis xenograft Tumor Xenograft Model (Efficacy & Tolerability) pd_analysis Pharmacodynamic Analysis (Biomarker Modulation) xenograft->pd_analysis conclusion Conclusion: Comparative Profile pd_analysis->conclusion data_analysis->xenograft

Caption: A streamlined workflow for the comprehensive preclinical comparison of CDK inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive comparison of riviciclib and flavopiridol, highlighting their distinct profiles as pan-CDK inhibitors. Riviciclib emerges as a more selective agent, primarily targeting CDKs 1, 4, and 9, which may translate to a more favorable therapeutic window. In contrast, flavopiridol's broad-spectrum activity, while potent, is associated with significant toxicities that have limited its clinical development.

For researchers in drug development, the choice between a more selective versus a broad-spectrum pan-CDK inhibitor will depend on the specific cancer context, the desired therapeutic outcome, and the potential for combination therapies. The provided experimental protocols offer a robust framework for conducting head-to-head comparisons and elucidating the nuanced activities of these and other CDK inhibitors. Future research should focus on identifying predictive biomarkers to guide the clinical application of pan-CDK inhibitors and exploring rational combination strategies to enhance their efficacy and mitigate toxicity.

References

  • Bonifacino, J. S., et al. (2016). Immunoprecipitation. Current Protocols in Cell Biology, 7.2.1-7.2.29.
  • Chen, Y., et al. (2021). Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. Journal of Cancer, 12(15), 4563–4574.
  • CancerNetwork. (n.d.). Current Clinical Trials of Flavopiridol. Retrieved from [Link]

  • Kaur, G., et al. (2024). Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(11), 6883-6905.
  • Kondagunta, G. V., et al. (2001). Flavopiridol, a novel cyclin-dependent kinase inhibitor, in metastatic renal cancer: a University of Chicago Phase II Consortium study. Clinical Cancer Research, 7(10), 3077-3082.
  • Guerin, C., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 113.
  • Shapiro, G. I. (2003). Assays for Cyclin-Dependent Kinase Inhibitors. In Methods in Molecular Biology, vol. 238: 21st Century Assays for High Throughput Screening (pp. 215-227). Humana Press.
  • Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry, 42(23), 18500-18507.
  • O'Neill, A., et al. (2025). Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells. Molecular Cancer Therapeutics.
  • Ray, B., & Mehrotra, R. (2020). Nucleic acid binding mechanism of flavone derivative, riviciclib: Structural analysis to unveil anticancer potential. Journal of Photochemistry and Photobiology B: Biology, 209, 111943.
  • ResearchGate. (n.d.). Workflow diagram of the predicted research study. Retrieved from [Link]

  • Shapiro, G. I. (2004). Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol. Clinical Cancer Research, 10(12 Pt 2), 4270s-4275s.
  • Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol.
  • Shapiro, G. I., et al. (2001). A Phase II Trial of the Cyclin-dependent Kinase Inhibitor Flavopiridol in Patients with Previously Untreated Stage IV Non-Small Cell Lung Cancer. Clinical Cancer Research, 7(6), 1590-1599.
  • AWS Project Development Kit (PDK). (2025). Graphviz. Retrieved from [Link]

  • Roberts, P. J., et al. (2021). A phase I study of the CDK4/6 inhibitor ribociclib combined with gemcitabine in patients with advanced solid tumors. ESMO Open, 6(4), 100201.
  • Targeted Oncology. (2020). Preclinical Findings Illuminate Intricacies in CDK4&6 Inhibition. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) flavopiridol-alvocidib-a-cyclin-dependent-kinases--cdks-inhibitor-found-synergy-effects-with-niclosamide--in-cutaneous-t-cell-lymphoma-20210515060506. Retrieved from [Link]

  • ResearchGate. (2024). A Phase I Study of sequences of the CDK4/6 Inhibitor, Ribociclib Combined with Gemcitabine in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • Liu, G., et al. (2004). A Phase II Trial of Flavopiridol (NSC #649890) in Patients with Previously Untreated Metastatic Androgen-Independent Prostate Cancer. Clinical Cancer Research, 10(10), 3329-3334.
  • Reaction Biology. (n.d.). Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of experimental workflow. To exploit underlying mechanisms of trastuzumab-resistance in. Retrieved from [Link]

  • Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol.
  • Li, T., et al. (2016). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Cancer, 7(12), 1599–1608.
  • Khan, S., et al. (2022). Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing. Frontiers in Molecular Biosciences, 9, 886311.
  • Senderowicz, A. M. (2001). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.
  • ResearchGate. (n.d.). Workflow diagram of the predicted research study. Retrieved from [Link]

  • OncUpdates. (2026). Practical Guidance for Ribociclib and Abemaciclib in the Adjuvant Setting. Retrieved from [Link]

  • Patel, D., et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. PLoS One, 15(9), e0238629.
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  • ResearchGate. (n.d.). A schematic diagram of experimental workflow. Retrieved from [Link]

  • O'Leary, B., et al. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors.
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Comparative

head-to-head comparison of riviciclib and other CDK9 inhibitors

An In-Depth Head-to-Head Comparison of Riviciclib and Other CDK9 Inhibitors A Technical Guide for Drug Development Professionals The strategic targeting of cyclin-dependent kinases (CDKs) represents a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Riviciclib and Other CDK9 Inhibitors

A Technical Guide for Drug Development Professionals

The strategic targeting of cyclin-dependent kinases (CDKs) represents a cornerstone of modern oncology research. Among these, CDK9 has emerged as a critical node in the transcriptional machinery that fuels cancer cell survival, making it a high-priority target for therapeutic intervention.[1][2][3] This guide offers a senior-level, head-to-head comparison of riviciclib (seliciclib), a key multi-CDK inhibitor, against other prominent CDK9 inhibitors. By synthesizing preclinical and clinical data, we will dissect their mechanisms, comparative potencies, and selectivity profiles, providing the in-depth insights required for informed decision-making in drug development.

The Rationale for Targeting CDK9 in Oncology

CDK9, complexed with its regulatory partner Cyclin T1, forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event is the crucial switch that releases RNAPII from a paused state at the promoter, allowing for productive transcriptional elongation to proceed.[2][4]

Many malignancies, particularly hematological cancers and solid tumors driven by oncogenes like MYC, exhibit a phenomenon known as "transcriptional addiction."[5] They become highly dependent on the continuous, rapid transcription of key survival proteins, many of which have short half-lives, such as the anti-apoptotic protein Mcl-1.[5][6] By inhibiting CDK9, the supply of these critical survival factors is choked off, leading to selective apoptosis in cancer cells while largely sparing normal cells.[3] This vulnerability provides a clear therapeutic window.

CDK9_Pathway cluster_0 Promoter-Proximal Pausing cluster_1 P-TEFb Action cluster_2 Transcriptional Elongation RNAPII_Paused RNA Pol II (Paused) DSIF_NELF DSIF/NELF (Negative Factors) RNAPII_Paused->DSIF_NELF Stalled by RNAPII_Active RNA Pol II (Elongating) RNAPII_Paused->RNAPII_Active PTEFb CDK9 / Cyclin T1 (P-TEFb) PTEFb->RNAPII_Paused Phosphorylates Ser2 of CTD PTEFb->DSIF_NELF Inactivates mRNA mRNA Transcripts (e.g., MYC, MCL-1) RNAPII_Active->mRNA Synthesizes CDK9_Inhibitor CDK9 Inhibitor (e.g., Riviciclib) CDK9_Inhibitor->PTEFb Inhibits

Caption: Mechanism of CDK9-mediated transcriptional elongation and its inhibition.

Comparative Overview of Leading CDK9 Inhibitors

The landscape of CDK9 inhibitors ranges from early-generation, broad-spectrum agents to newer, highly selective molecules. Understanding their distinct profiles is critical for aligning a specific inhibitor with a targeted therapeutic strategy.

InhibitorPrimary Target(s)IC50 (CDK9/CycT1)Selectivity ProfileHighest Clinical Stage
Riviciclib (Seliciclib)CDK9, CDK1, CDK4~20 nM[7]Potent against several CDKs, including cell cycle kinases.[7]Phase 2[8]
Alvocidib (Flavopiridol)Pan-CDK~3 nMBroad-spectrum CDK inhibitor, also targeting CDK1, 2, 4, 6, 7.[1][9]Phase 3 (Combination)[9]
Dinaciclib CDK1, 2, 5, 9~1-3 nM[10]Potent inhibitor of multiple CDKs.[11][12]Phase 3
AZD4573 CDK9<4 nM[13]Highly selective for CDK9 over other kinases.[6][14]Phase 1/2[15]
NVP-2 CDK9~0.5 nM[16]Highly potent and selective preclinical probe.[17][18]Preclinical

Note: IC50 values are assay-dependent and provided for comparative purposes.

Deep Dive: Riviciclib vs. The Field

Riviciclib: The Multi-CDK Inhibitor Perspective

Riviciclib (also known as P276-00 or seliciclib) is a potent inhibitor of CDK9, but also demonstrates significant activity against cell cycle-related kinases such as CDK1 and CDK4.[7] This multi-targeted profile can be viewed as a double-edged sword.

  • Potential Advantage: By co-targeting cell cycle kinases, riviciclib can induce G1 cell cycle arrest (via CDK4 inhibition) in addition to the primary effect of transcriptional suppression (via CDK9).[7] This dual mechanism could theoretically lead to more profound anti-tumor effects in certain cancer types where both pathways are dysregulated.[19]

  • Potential Disadvantage: The lack of high selectivity can lead to off-target effects and a narrower therapeutic window. Inhibition of kinases like CDK1, which is essential for all dividing cells, may contribute to toxicities such as myelosuppression, a common side effect of less selective CDK inhibitors.[5]

Alvocidib & Dinaciclib: The Pan-Inhibitor Predecessors

Alvocidib and dinaciclib are potent but broad-spectrum CDK inhibitors that paved the way for CDK9-targeted therapy.[1][9][11]

  • Alvocidib was one of the first CDK inhibitors to enter the clinic. While it showed activity, particularly in AML in combination regimens, its clinical utility has been challenged by dose-limiting toxicities.[9][20]

  • Dinaciclib also displays potent, multi-CDK inhibition and has demonstrated encouraging single-agent activity in malignancies like multiple myeloma.[21][22] Compared to these agents, riviciclib has a somewhat more restricted profile, but it is still fundamentally a multi-CDK inhibitor, sharing both the potential for broad efficacy and the risk of mechanism-based toxicities.

AZD4573 & NVP-2: The Rise of Selectivity

The development of compounds like AZD4573 marks a strategic shift towards highly selective CDK9 inhibition.[6][14]

  • The Rationale for Selectivity: The central hypothesis is that the therapeutic effect in transcriptionally addicted cancers is driven primarily by CDK9 inhibition. By designing molecules that potently inhibit CDK9 while sparing other CDKs, it may be possible to maximize on-target efficacy (e.g., Mcl-1 suppression) while minimizing off-target toxicities, thereby widening the therapeutic index.[3]

  • AZD4573 was specifically designed for transient but potent target engagement, leading to a rapid decrease in Mcl-1 and induction of apoptosis in hematologic cancer models.[6][23] This profile is being evaluated in early-phase clinical trials.[15]

  • NVP-2 is an even more potent and selective preclinical tool that has been instrumental in validating CDK9 as the key target responsible for the apoptotic effects seen with broader inhibitors.[17][18]

The head-to-head debate boils down to a key strategic question: is the ancillary inhibition of cell cycle CDKs by agents like riviciclib a therapeutic benefit, or is it a liability that can be engineered out by highly selective inhibitors like AZD4573? The answer is likely context-dependent, varying by tumor type and genetic background.

Core Experimental Workflows for Inhibitor Evaluation

A rigorous, multi-step process is required to characterize and compare CDK9 inhibitors. The causality behind this workflow is to move from direct enzymatic potency to cellular target engagement and finally to in vivo anti-tumor efficacy.

Biochemical Kinase Assay (Potency & Selectivity)

Objective: To determine the direct inhibitory activity (IC50) of a compound on the purified CDK9/Cyclin T1 enzyme. This is the foundational measurement of a drug's potency.

Step-by-Step Protocol:

  • Plate Preparation: Pre-wet a 96-well filter plate with kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, pH 7.5).

  • Substrate Addition: Add a recombinant substrate, such as a GST-tagged fragment of the RNAPII CTD, bound to glutathione-sepharose beads to each well.

  • Inhibitor Titration: Add the test compound (e.g., riviciclib) in a series of dilutions (typically 10-point, 3-fold dilutions) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Enzyme Addition: Add purified, active recombinant CDK9/Cyclin T1 enzyme to all wells.

  • Reaction Initiation: Start the kinase reaction by adding a master mix containing both unlabeled ATP and radiolabeled [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed for 20-30 minutes at 30°C.

  • Washing: Stop the reaction by washing the plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid or a high-salt buffer) to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental_Workflow Start Prepare Filter Plate & Substrate Add_Inhibitor Add Inhibitor Dilution Series Start->Add_Inhibitor Add_Enzyme Add CDK9/CycT1 Enzyme Add_Inhibitor->Add_Enzyme Initiate Initiate with [γ-³²P]ATP Mix Add_Enzyme->Initiate Incubate Incubate (30°C, 30 min) Initiate->Incubate Wash Wash to Remove Free ATP Incubate->Wash Detect Measure Radioactivity Wash->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Standard workflow for a radiometric CDK9 biochemical assay.

Cellular Target Engagement Assay (Mechanism Validation)

Objective: To confirm that the inhibitor engages CDK9 in a cellular context and produces the expected downstream biological effect. This step validates that the biochemical potency translates to cellular activity.

Step-by-Step Protocol:

  • Cell Culture: Plate a sensitive cancer cell line (e.g., MOLM-13 for AML, or a MYC-driven solid tumor line) at an appropriate density.

  • Treatment: Treat cells with a dose-response of the inhibitor for a short duration (e.g., 2-6 hours) to capture the primary transcriptional effects.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • p-RNAPII (Ser2): The direct pharmacodynamic marker of CDK9 inhibition.

      • Mcl-1: A key downstream anti-apoptotic protein.

      • Total RNAPII: A loading control for the phospho-protein.

      • β-Actin or GAPDH: A general loading control.

    • Incubate with the appropriate secondary antibodies and detect using chemiluminescence.

  • Analysis: A dose-dependent reduction in the p-RNAPII (Ser2) and Mcl-1 signals confirms on-target activity.

References

  • Frontiers. (n.d.). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches.
  • Synapse. (2023, November 16). What are CDK9 inhibitors and how do you quickly get the latest development progress?
  • National Center for Biotechnology Information. (n.d.). CDK9 inhibitors in cancer research.
  • MDPI. (n.d.). Targeting CDK9 for Anti-Cancer Therapeutics.
  • Selleck Chemicals. (n.d.). Riviciclib hydrochloride (P276-00).
  • National Center for Biotechnology Information. (2018, August 1). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation.
  • MedchemExpress. (n.d.). Riviciclib (P276-00 free base).
  • PubMed. (2020, February 15). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells.
  • PubMed. (n.d.). Clinical activity of alvocidib (flavopiridol) in acute myeloid leukemia.
  • Frontiers. (n.d.). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents.
  • National Center for Biotechnology Information. (2019, June 17). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway.
  • MedchemExpress. (n.d.). NVP-2 | CDK9 Inhibitor.
  • Frontiers. (2022, November 24). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer.
  • MDPI. (2023, July 18). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches.
  • ACS Publications. (2025, October 25). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9.
  • MedchemExpress. (n.d.). AZD4573 | CDK9 Inhibitor.
  • ResearchGate. (2025, August 6). Clinical Activity of Alvocidib (Flavopiridol) in Acute Myeloid Leukemia.
  • AstraZeneca Open Innovation. (n.d.). AZD4573.
  • National Institutes of Health. (n.d.). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma.
  • pharmaphorum. (2024, August 20). CDK9 inhibitors: Disrupting cancer cell growth and the treatment paradigm.
  • National Center for Biotechnology Information. (n.d.). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought.
  • PubMed. (2017, December 18). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation.
  • Tocris Bioscience. (n.d.). NVP 2.
  • Wikipedia. (n.d.). Dinaciclib.
  • National Cancer Institute. (n.d.). Definition of CDK9 inhibitor AZD4573.

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Validation

Validating Riviciclib (P276-00) Efficacy in 3D Spheroid Models

Executive Summary The transition from 2D monolayer to 3D spheroid cultures often reveals significant attrition in CDK inhibitor efficacy due to limited drug penetration and the quiescent nature of cells within the necrot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from 2D monolayer to 3D spheroid cultures often reveals significant attrition in CDK inhibitor efficacy due to limited drug penetration and the quiescent nature of cells within the necrotic core. Riviciclib (P276-00) , a potent inhibitor of CDK4, CDK1, and CDK9, presents a unique pharmacological profile compared to selective CDK4/6 inhibitors like Palbociclib.

This guide provides a rigorous framework for validating Riviciclib in 3D tumor spheroid models. Unlike selective cytostatic agents, Riviciclib’s inhibition of CDK9 (transcription regulation) allows it to target non-cycling cells often protected in the 3D spheroid core. This document details the mechanistic rationale, comparative benchmarking, and a self-validating experimental protocol for accurate IC50 determination.

Part 1: Mechanistic Rationale & Target Profile[1]

The "Dual-Hit" Mechanism

Riviciclib distinguishes itself from standard-of-care (SOC) CDK4/6 inhibitors through a broader, yet specific, target profile. While Palbociclib induces G1 arrest (cytostasis), Riviciclib triggers apoptosis by simultaneously blocking cell cycle progression (CDK4/1) and transcriptional elongation (CDK9).

  • CDK4/Cyclin D1 (IC50 ~63 nM): Blocks G1-S transition via Rb phosphorylation.

  • CDK9/Cyclin T1 (IC50 ~20 nM): Inhibits RNA Polymerase II CTD phosphorylation, downregulating anti-apoptotic proteins (e.g., Mcl-1, XiAP) which are often upregulated in the hypoxic spheroid core.

Figure 1: Riviciclib Signaling Interference

The following diagram illustrates the dual-node inhibition that defines Riviciclib's efficacy in complex 3D structures.

Riviciclib_Mechanism Riviciclib Riviciclib (P276-00) CDK4 CDK4/6 (Cell Cycle) Riviciclib->CDK4 Inhibits (63 nM) CDK9 CDK9 (Transcription) Riviciclib->CDK9 Inhibits (20 nM) Rb Rb Protein (Phosphorylation) CDK4->Rb Blocks p-Rb RNAPII RNA Pol II (Ser2 Phosphorylation) CDK9->RNAPII Blocks Elongation E2F E2F Release Rb->E2F Prevents Activation Mcl1 Mcl-1 / XiAP (Survival Factors) RNAPII->Mcl1 Downregulates Result_Cycle G1-S Arrest (Cytostasis) E2F->Result_Cycle Result_Death Apoptosis (Cytotoxicity) Mcl1->Result_Death Loss of Survival Signal

Caption: Riviciclib exerts a dual effect: G1 arrest via CDK4 inhibition and induction of apoptosis via CDK9-mediated downregulation of survival proteins (Mcl-1).

Part 2: Comparative Landscape

To validate Riviciclib, it must be benchmarked against agents with overlapping profiles. Palbociclib serves as the negative control for cytotoxicity (cytostatic only), while Flavopiridol serves as a positive control for pan-CDK potency (often associated with high toxicity).

Table 1: Technical Comparison of CDK Inhibitors
FeatureRiviciclib (P276-00)Palbociclib (PD-0332991)Flavopiridol (Alvocidib)
Primary Targets CDK9, CDK4, CDK1CDK4, CDK6Pan-CDK (1, 2, 4, 6, 7, 9)
Primary Mechanism Apoptosis + ArrestG1 Arrest (Cytostatic)Apoptosis (Rapid)
3D Efficacy Prediction High (Targets quiescent core via CDK9)Moderate/Low (Ineffective on non-cycling core cells)High (But high general toxicity)
Solubility (Water) Moderate (Salt form preferred)Low (Requires buffer optimization)Moderate
Clinical Status Phase I/II (Multiple Myeloma, Solid Tumors)FDA Approved (Breast Cancer)FDA Approved (AML)

Key Insight: In 3D models, Palbociclib often shows a high "Resistance Index" (RI > 10), meaning the 3D IC50 is much higher than 2D. Riviciclib is expected to maintain a lower RI (closer to 1-3) because its CDK9 activity kills cells regardless of their cycling status.

Part 3: 3D Spheroid Generation & Validation Protocol

Core Directive: Do not use colorimetric assays (MTT/MTS) for spheroids >300 µm. The metabolic gradient in 3D structures leads to false negatives in the hypoxic core. ATP Bioluminescence (CellTiter-Glo 3D) is the required standard for this validation.

Phase A: Spheroid Formation (Day 0-4)
  • Cell Lines: A375 (Melanoma) or MIA PaCa-2 (Pancreatic) are recommended due to known CDK pathway dependencies.

  • Method: Ultra-Low Attachment (ULA) Round Bottom Plates (Corning #4515 or similar).

  • Seeding: Harvest cells at 70-80% confluency.

  • Density Optimization: Seed 1,000–5,000 cells/well in 200 µL complete media.

    • Note: Centrifuge plates at 200 x g for 3 minutes immediately after seeding to centralize the pellet.

  • Maturation: Incubate for 72–96 hours.

    • Quality Gate: Spheroids must be tight, spherical (circularity > 0.9), and >300 µm in diameter before dosing.

Phase B: Drug Treatment & Readout (Day 4-7)
Figure 2: Experimental Workflow

The following workflow ensures consistent drug exposure and complete lysis of the 3D microtissue.

Workflow cluster_0 Formation cluster_1 Treatment cluster_2 Analysis (ATP) Seed Seed Cells (ULA Plate) Spin Centrifuge (200g, 3 min) Seed->Spin Mature Maturation (3-4 Days) Spin->Mature Dose Add Riviciclib (Serial Dilution) Mature->Dose Incubate Incubate (72 Hours) Dose->Incubate Lysis Add CTG-3D (1:1 Volume) Incubate->Lysis Shake Shake (5 min, 900 rpm) Lysis->Shake Read Luminescence (Integration: 1s) Shake->Read

Caption: Optimized workflow for Riviciclib 3D validation. Vigorous shaking (5 min) is critical for core lysis.

Detailed Protocol Steps:
  • Dosing: Prepare 10-point serial dilutions of Riviciclib (0.01 nM to 10 µM).

    • Control: DMSO vehicle (final concentration < 0.5%).

    • Comparator: Run Palbociclib in parallel.

  • Exposure: Incubate spheroids with drug for 72 hours. Do not change media to avoid disturbing the spheroid structure.

  • Lysis (Critical Step):

    • Remove 100 µL of media carefully (leaving 100 µL).

    • Add 100 µL CellTiter-Glo 3D Reagent (Promega).

    • Shake vigorously for 5 minutes (orbital shaker, 900 rpm). Standard CellTiter-Glo fails here; the 3D version has higher detergent concentration for penetration.

    • Incubate 25 minutes at Room Temperature (stabilize signal).

  • Measurement: Read Luminescence on a plate reader (e.g., Tecan or EnVision).

Part 4: Data Analysis & Interpretation[2]

To prove Riviciclib's superiority or efficacy in 3D, you must calculate the Resistance Index (RI) .



Expected Outcomes:
  • Palbociclib: Expect high RI (>10). Cells in the spheroid core are in G0 (quiescent) and do not express high CDK4/6, rendering them resistant to Palbociclib.

  • Riviciclib: Expect low RI (<3). Because Riviciclib inhibits CDK9, it targets the transcriptional machinery required for the survival of hypoxic/stressed cells in the core, regardless of cell cycle status.

Troubleshooting
  • Incomplete Lysis: If variability is high, inspect wells microscopically after shaking. If "ghost" spheroids remain, increase shaking time to 10 minutes.

  • Edge Effects: Do not use the outer wells of the 96-well plate; fill them with PBS to prevent evaporation gradients which affect drug concentration.

References

  • National Institutes of Health (NIH) / PubMed. Mechanism of action of Ribociclib/CDK Inhibitors in solid tumors (Comparative Context). [Link]

  • MDPI. Real-Life Efficacy of Palbociclib and Ribociclib in Advanced Breast Cancer (Clinical Comparator Data). [Link]

Comparative

A Comparative Analysis of Riviciclib and Dinaciclib: A Guide for Researchers

In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of targeted agents. Their ability to modulate the cell cycle by inhibiting key regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of targeted agents. Their ability to modulate the cell cycle by inhibiting key regulatory enzymes has led to significant advancements in the treatment of various malignancies. Among the numerous CDK inhibitors developed, riviciclib and dinaciclib represent two distinct pan-CDK inhibitors that have progressed to clinical evaluation. This guide provides a comprehensive comparative analysis of these two molecules, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, preclinical efficacy, and clinical profiles to inform future research and development efforts.

Introduction: Targeting the Cell Cycle Engine

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which, in complex with their regulatory cyclin partners, drive the progression through distinct phases of cell division. Dysregulation of this intricate machinery is a hallmark of cancer, leading to uncontrolled cellular proliferation. Consequently, targeting CDKs has become a validated strategy in oncology.

Riviciclib (formerly P276-00) and dinaciclib (formerly SCH 727965) are both small molecule inhibitors that target multiple CDKs, distinguishing them from the more selective CDK4/6 inhibitors that have seen recent clinical success. By inhibiting a broader range of CDKs, these agents have the potential to impact not only cell cycle progression but also transcription, another critical process in cancer cell survival. This guide will dissect the nuances of their respective biological activities and clinical performances.

Mechanism of Action and Kinase Selectivity: A Tale of Two Pan-Inhibitors

Both riviciclib and dinaciclib exert their anti-cancer effects by competitively binding to the ATP-binding pocket of their target CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression and transcription. However, their selectivity profiles across the CDK family differ, which likely accounts for their distinct biological and clinical characteristics.

Riviciclib is a potent inhibitor of CDK1, CDK4, and CDK9.[1][2] Its inhibition of CDK1 and CDK4 directly impacts cell cycle progression at the G2/M and G1/S transitions, respectively. The targeting of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the suppression of key oncogenes, ultimately inducing apoptosis.[3]

Dinaciclib , on the other hand, is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[4][5] Its strong inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G2/M and G1/S phases.[6] Similar to riviciclib, its targeting of CDK9 contributes to its pro-apoptotic activity by inhibiting transcription.[3] Additionally, the inhibition of CDK5, which is involved in various cellular processes including neuronal development and has been implicated in cancer, adds another layer to its mechanism of action.[7]

The following diagram illustrates the canonical CDK-mediated cell cycle pathway and highlights the primary targets of both riviciclib and dinaciclib.

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase cluster_Transcription Transcription CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb E2F E2F Rb->E2F CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication CDK1_CyclinA CDK1-Cyclin A CDK2_CyclinE->CDK1_CyclinA CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinA->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis CDK9_CyclinT CDK9-Cyclin T RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression Riviciclib Riviciclib Riviciclib->CDK4_6_CyclinD Riviciclib->CDK1_CyclinB Riviciclib->CDK9_CyclinT Dinaciclib Dinaciclib Dinaciclib->CDK2_CyclinE Dinaciclib->CDK1_CyclinB Dinaciclib->CDK9_CyclinT

Figure 1: Simplified CDK signaling pathway and targets of riviciclib and dinaciclib.

Preclinical Performance: A Head-to-Head on Paper

ParameterRiviciclibDinaciclib
CDK1 IC50 79 nM[1][2]3 nM[4][7]
CDK2 IC50 Not a primary target1 nM[4][7]
CDK4 IC50 63 nM[1][2]100 nM[4]
CDK5 IC50 Not a primary target1 nM[4][7]
CDK9 IC50 20 nM[1][2]4 nM[4][7]
Cell Line IC50 Range 300-800 nM in various human cancer cell lines[1]1-40 nM in medulloblastoma cell lines[3]
Primary Mechanism G1 and G2/M cell cycle arrest, induction of apoptosis[2]G1/S and G2/M cell cycle arrest, induction of apoptosis[6][8]
In Vivo Efficacy Significant tumor growth inhibition in murine colon and lung carcinoma xenografts[1]Retarded tumor growth in anaplastic thyroid cancer xenografts and demonstrated efficacy in ovarian and testicular cancer models[1][8]

Table 1: Comparative Preclinical Profile of Riviciclib and Dinaciclib

From the available data, dinaciclib appears to be a more potent inhibitor of its target CDKs, with IC50 values in the low nanomolar range. This higher potency translates to greater anti-proliferative activity in various cancer cell lines, as evidenced by its lower IC50 range compared to riviciclib. Both molecules have demonstrated in vivo efficacy in various xenograft models, supporting their potential as anti-cancer agents.

Clinical Development and Performance: An Indirect Comparison

Both riviciclib and dinaciclib have undergone clinical evaluation in various cancer types. A direct comparison of their clinical efficacy is challenging due to differences in trial designs, patient populations, and dosing schedules. However, an analysis of their respective clinical trial outcomes and safety profiles provides valuable insights.

Riviciclib has been evaluated in Phase I and II clinical trials for solid tumors, including pancreatic cancer and head and neck squamous cell carcinoma.[1] While it demonstrated a manageable safety profile, its clinical activity as a monotherapy was modest.

Dinaciclib has been more extensively studied in a broader range of malignancies, including solid tumors and hematological cancers like chronic lymphocytic leukemia (CLL) and multiple myeloma.[1][4][9] In some studies, dinaciclib has shown encouraging single-agent activity.[4] For instance, in a study on relapsed multiple myeloma, dinaciclib demonstrated an overall response rate of 11%, with some patients achieving a very good partial response.[4] However, in a randomized Phase II trial in advanced breast cancer, dinaciclib did not show superiority over capecitabine.[10]

FeatureRiviciclibDinaciclib
Highest Phase of Development Phase II/III[1]Phase III[1]
Indications Studied Pancreatic Cancer, Head and Neck Cancer[1]Breast Cancer, Multiple Myeloma, CLL, AML, Solid Tumors[1][2][4]
Reported Efficacy Modest single-agent activityEncouraging single-agent activity in some hematological malignancies, but not superior to standard of care in some solid tumors.[4][10]
Common Adverse Events Nausea, vomiting, fatigue, neutropenia (inferred from class effects)Nausea, anemia, decreased appetite, fatigue, leukopenia, thrombocytopenia, gastrointestinal symptoms, alopecia.[4][6]

Table 2: Comparative Clinical Profile of Riviciclib and Dinaciclib

The broader clinical development program for dinaciclib provides more extensive data on its efficacy and safety across different cancer types. While both drugs share common class-related toxicities such as myelosuppression and gastrointestinal side effects, the specific incidence and severity can vary.

Experimental Protocols: A Guide to Evaluating CDK Inhibitors

To ensure the scientific integrity of preclinical evaluations of CDK inhibitors like riviciclib and dinaciclib, standardized and robust experimental protocols are essential. The following section outlines key methodologies.

Cell Viability Assay

The primary goal is to determine the concentration-dependent effect of the CDK inhibitor on cancer cell proliferation.

Workflow:

cluster_workflow Cell Viability Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Allow cells to adhere overnight Start->Incubate1 Treat Treat with serial dilutions of CDK inhibitor Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate2->Add_Reagent Incubate3 Incubate as per manufacturer's instructions Add_Reagent->Incubate3 Read Measure absorbance or luminescence Incubate3->Read Analyze Calculate IC50 values Read->Analyze

Figure 2: Workflow for a typical cell viability assay to determine IC50 values.

Detailed Steps:

  • Cell Seeding: Plate cancer cells at an appropriate density in 96-well microplates and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of riviciclib and dinaciclib in culture medium. Remove the old medium from the cell plates and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a defined period, typically 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo®.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This technique is crucial for elucidating the specific phase of the cell cycle at which the CDK inhibitor exerts its effect.

Workflow:

cluster_workflow Cell Cycle Analysis Workflow Start Treat cells with CDK inhibitor for 24-48 hours Harvest Harvest cells by trypsinization Start->Harvest Wash Wash cells with PBS Harvest->Wash Fix Fix cells in cold 70% ethanol Wash->Fix Stain Stain with Propidium Iodide (PI) and RNase A Fix->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze DNA content histograms Acquire->Analyze

Figure 3: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Detailed Steps:

  • Cell Treatment: Culture cells in the presence of the CDK inhibitor at a concentration around its IC50 for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to eliminate RNA interference.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Target Engagement and Downstream Effects

This biochemical technique is used to confirm the inhibition of target CDKs and assess the downstream consequences on the cell cycle and apoptotic pathways.

Workflow:

cluster_workflow Western Blotting Workflow Start Treat cells and prepare protein lysates Quantify Quantify protein concentration (e.g., BCA assay) Start->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane (e.g., PVDF) Separate->Transfer Block Block non-specific binding sites Transfer->Block Incubate_Primary Incubate with primary antibodies (e.g., anti-pRb, anti-cleaved PARP) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect Detect signal using chemiluminescence Incubate_Secondary->Detect Analyze Analyze band intensities Detect->Analyze

Figure 4: General workflow for Western blotting to assess protein expression and phosphorylation.

Key Proteins to Analyze:

  • Target Engagement: Phospho-Rb (a direct substrate of CDK4/6 and CDK2) to confirm inhibition of cell cycle-related CDKs.

  • Cell Cycle Progression: Levels of cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1) and other cell cycle regulators.

  • Apoptosis Induction: Cleaved PARP and cleaved Caspase-3 as markers of apoptosis.

  • Transcriptional Inhibition: Levels of short-lived proteins like Mcl-1 and MYC to confirm CDK9 inhibition.

Conclusion and Future Perspectives

Riviciclib and dinaciclib are both potent pan-CDK inhibitors with distinct kinase selectivity profiles that translate into different preclinical potencies and clinical development trajectories. Dinaciclib's broader and more potent inhibition of key CDKs appears to confer greater preclinical anti-tumor activity. However, the clinical translation of this potency has been met with challenges, highlighting the complexities of targeting multiple CDKs and the need for careful patient selection and combination strategies.

For researchers in the field, this comparative guide underscores the importance of a thorough understanding of the specific CDK inhibition profile of a given molecule. Future research should focus on identifying predictive biomarkers to enrich for patient populations most likely to respond to these pan-CDK inhibitors. Furthermore, exploring rational combination therapies that can enhance their efficacy while mitigating toxicity will be crucial for realizing the full therapeutic potential of this class of drugs. The detailed experimental protocols provided herein offer a framework for the rigorous preclinical evaluation of the next generation of CDK inhibitors.

References

  • Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 443-453. [Link]

  • Fu, W., et al. (2019). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1-involved pathway. Journal of Cellular and Molecular Medicine, 23(8), 5476-5486. [Link]

  • Gartner, K. A., et al. (2015). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. Molecular Pharmacology, 87(3), 434-443. [Link]

  • Pan, S., et al. (2015). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. Oncotarget, 6(17), 14926-14939. [Link]

  • Chen, S., et al. (2023). Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • Patsnap Synapse. What is the mechanism of action of Ribociclib Succinate? [Link]

  • Infante, J. R., et al. (2016). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Expert Opinion on Investigational Drugs, 25(12), 1439-1450. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Anderson, E. D., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters, 587(18), 3025-3030. [Link]

  • Miele, E., et al. (2020). Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. Scientific Reports, 10(1), 1-14. [Link]

  • Wikipedia. Dinaciclib. [Link]

  • ClinicalTrials.gov. Dinaciclib, Bortezomib, and Dexamethasone in Treating Patients With Relapsed Multiple Myeloma. [Link]

  • Mita, M. M., et al. (2017). Randomized phase II trial of the cyclin-dependent kinase inhibitor dinaciclib (MK-7965) versus capecitabine in patients with advanced breast cancer. Annals of Oncology, 28(8), 1917-1924. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling Riviciclib

Welcome to your essential guide on the safe handling of riviciclib. As a potent inhibitor of cyclin-dependent kinases (CDKs) including CDK1, CDK4, and CDK9, riviciclib is a powerful tool in cancer research[1][2][3].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide on the safe handling of riviciclib. As a potent inhibitor of cyclin-dependent kinases (CDKs) including CDK1, CDK4, and CDK9, riviciclib is a powerful tool in cancer research[1][2][3]. Its mechanism, which induces apoptosis and cell cycle arrest, inherently classifies it as a hazardous compound requiring meticulous handling procedures[1][3]. This guide moves beyond a simple checklist, providing you with the causal reasoning behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

The "Why": Understanding the Hazard Profile of Riviciclib

While a specific Occupational Exposure Limit (OEL) has not been established for riviciclib, its classification as a potent, cytotoxic, and potentially genotoxic agent necessitates handling it with the highest degree of caution. We must infer its hazard profile from its pharmacological action and data from analogous compounds. For instance, other CDK inhibitors are known to carry significant health risks, including potential reproductive toxicity[4]. Therefore, we operate under the principle of "as low as reasonably achievable" (ALARA) for all potential exposures.

Inferred Hazard Profile for Riviciclib

Hazard ClassificationDescriptionRationale & Primary Risk
Potent/Cytotoxic Agent The compound is pharmacologically active at low concentrations and is designed to kill or inhibit the proliferation of mammalian cells.Inadvertent exposure via inhalation, ingestion, or skin contact could lead to systemic effects.
Potential Reproductive Hazard Based on the classification of similar compounds, there is a risk of damaging fertility or harming an unborn child[4].Personnel who are pregnant, planning to become pregnant, or breastfeeding should avoid handling this compound.
Irritant May cause irritation upon contact with skin, eyes, or the respiratory tract.Direct contact with the powder or concentrated solutions can cause localized inflammation and discomfort[5].
Aquatic Toxicity Similar compounds have been shown to be toxic to aquatic life with long-lasting effects[4].Improper disposal can lead to significant environmental contamination.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness is entirely dependent on the preceding layers of safety controls. Before you even select your gloves, you must ensure the proper engineering and administrative controls are in place. This hierarchy is a fundamental concept in laboratory safety that prioritizes institutional-level protections over individual ones[6][7].

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds cluster_1 Examples Elimination Elimination (Not feasible for research) Substitution Substitution (Not feasible for specific compound research) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls Engineering->Administrative Eng_Examples • Chemical Fume Hood • Ventilated Balance Enclosure • Glove Box / Isolator Engineering->Eng_Examples PPE Personal Protective Equipment (Least Effective) Administrative->PPE Admin_Examples • Standard Operating Procedures (SOPs) • Restricted Access to Designated Areas • Mandatory Training Programs Administrative->Admin_Examples PPE_Examples • Respirators • Double Gloves • Impermeable Gowns • Eye Protection PPE->PPE_Examples

Caption: The Hierarchy of Controls prioritizes institutional safety measures.

Core PPE Requirements for Handling Riviciclib

The selection of PPE must be deliberate and based on the specific task being performed. Handling the solid powder presents a greater inhalation risk than handling a dilute solution. The following table outlines the minimum required PPE.

TaskHand ProtectionBody ProtectionRespiratory ProtectionEye/Face Protection
Handling Solid Compound (Weighing, Aliquoting, Reconstituting)Double chemotherapy-rated nitrile gloves (ASTM D6978)Disposable, solid-front gown with tight cuffsFit-tested N95 respirator or higherSafety goggles
Handling Concentrated Solutions (>1 mM)Double chemotherapy-rated nitrile gloves (ASTM D6978)Disposable, solid-front gown with tight cuffsNot required if in a certified chemical fume hoodSafety glasses with side shields
Handling Dilute Solutions (<1 mM)Single pair of nitrile glovesStandard lab coatNot requiredSafety glasses with side shields
Spill Cleanup Double chemotherapy-rated nitrile glovesDisposable, solid-front gown with tight cuffsFit-tested N95 respirator or higher (if powder)Safety goggles and face shield
Waste Disposal Double chemotherapy-rated nitrile glovesDisposable, solid-front gown with tight cuffsNot requiredSafety glasses with side shields

Procedural Guidance: Step-by-Step Protocols

Adherence to procedure is paramount. A rushed or improper technique can negate the protective qualities of your PPE.

Protocol for Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of chemotherapy-rated nitrile gloves.

  • Gown: Wear a disposable, solid-front gown. Ensure cuffs are tucked under the inner gloves.

  • Respirator (if required): Don your fit-tested N95 respirator. Perform a seal check as per your training.

  • Eye Protection: Put on safety goggles or glasses.

  • Outer Gloves: Don the second pair of chemotherapy-rated gloves, ensuring the cuffs go over the sleeve of the gown.

Protocol for Handling Riviciclib Powder

This procedure must be performed within a certified chemical fume hood or, preferably, a ventilated balance enclosure to minimize aerosolization[8].

  • Assemble Materials: Gather all necessary equipment (spatula, weigh paper, tubes, solvent) before you begin.

  • Tare Balance: Place weigh paper on the balance and tare to zero.

  • Weigh Compound: Carefully transfer the desired amount of riviciclib powder. Avoid any sudden movements that could create dust.

  • Reconstitute: Add the appropriate solvent directly to the powder in a stable container (e.g., conical tube). Cap securely and mix gently until dissolved.

  • Initial Cleanup: Using a solvent-dampened wipe, decontaminate the spatula, weigh paper, and any surfaces within the enclosure that may have come into contact with the powder. Dispose of these wipes as cytotoxic waste.

Protocol for Doffing (Removing) PPE

This is the most critical step for preventing self-contamination. The principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves: Remove the outer, most contaminated, pair of gloves. Peel them off by turning them inside out. Dispose of them immediately in the cytotoxic waste bin.

  • Gown: Untie the gown and peel it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Hand Hygiene: With the inner gloves still on, sanitize them with 70% ethanol.

  • Exit Work Area: Step out of the immediate handling area.

  • Eye Protection: Remove goggles or safety glasses by handling the ear-pieces.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

All materials that come into contact with riviciclib are considered cytotoxic waste and must be disposed of according to institutional and local regulations[9][10].

Waste Segregation
  • Sharps: Needles and scalpels must be placed in a designated cytotoxic sharps container.

  • Solid Waste: Contaminated gloves, gowns, wipes, and plasticware go into a clearly labeled, sealed cytotoxic waste container (often a yellow bag inside a rigid container)[9].

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, labeled hazardous waste container. Do not pour riviciclib waste down the drain[4].

The entire lifecycle of handling riviciclib, from receipt to disposal, must be governed by these safety protocols.

Riviciclib_Handling_Workflow Receiving Receiving (Verify container integrity) Storage Storage (-20°C Powder) Receiving->Storage PPE: Lab Coat, Nitrile Gloves Weighing Weighing & Reconstitution (Ventilated Enclosure) Storage->Weighing Full PPE Required (See Table) Experiment Experimentation (Fume Hood / BSC) Weighing->Experiment Full PPE Required (See Table) Spill Spill Event Weighing->Spill Experiment->Spill Waste Waste Collection (Segregated Cytotoxic Waste) Experiment->Waste Full PPE Required (See Table) Spill->Waste Use Spill Kit, Full PPE Required Disposal Final Disposal (Certified Vendor) Waste->Disposal Handled by EHS

Caption: Workflow for handling riviciclib, highlighting key control points.

By integrating these principles and protocols into your daily work, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.

References

  • Riviciclib hydrochloride (P276-00) | CDK inhibitor | CAS 920113-03-7. Selleck Chemicals.
  • Safety Data Sheet - LEE011 (Ribociclib). Cayman Chemical.
  • Riviciclib (P276-00 free base) | CDK Inhibitor. MedchemExpress.com.
  • Riviciclib hydrochloride (P276-00) | Apoptosis Inducer. MedChemExpress.
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.
  • Safe handling and waste management of hazardous drugs. eviQ.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • MATERIAL SAFETY DATA SHEETS RIBOCICLIB.
  • SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group.
  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing.
  • Guide for handling cytotoxic drugs and rel
  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center.
  • Table of exposure limits for chemical and biological substances. WorkSafeBC.
  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
  • Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. NHS England.
  • Guidance for Setting Occupational Exposure Limits: Emphasis on D
  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.
  • Suitable protective clothing when handling cytost

Sources

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